CL 316243 free acid
Description
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Properties
IUPAC Name |
5-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1,3-benzodioxole-2,2-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO7/c1-11(22-10-15(23)13-3-2-4-14(21)9-13)7-12-5-6-16-17(8-12)29-20(28-16,18(24)25)19(26)27/h2-6,8-9,11,15,22-23H,7,10H2,1H3,(H,24,25)(H,26,27)/t11-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDJMKTVUPSHFW-ABAIWWIYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OC(O2)(C(=O)O)C(=O)O)NCC(C3=CC(=CC=C3)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC2=C(C=C1)OC(O2)(C(=O)O)C(=O)O)NC[C@@H](C3=CC(=CC=C3)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183720-02-7 | |
| Record name | Cl-316243 Free diacid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183720027 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CL-316243 FREE DIACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52H8DB0TKX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Action of CL 316243 Free Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CL 316243 is a potent and highly selective β3-adrenoceptor agonist that has demonstrated significant effects on metabolism, particularly in skeletal muscle and adipose tissue. Its mechanism of action is centered around the activation of distinct signaling pathways that regulate protein synthesis, energy expenditure, and glucose homeostasis. This technical guide provides a comprehensive overview of the core mechanisms of CL 316243 , with a focus on the underlying signaling cascades, detailed experimental protocols for key assays, and a quantitative summary of its physiological effects.
Core Mechanism of Action: β3-Adrenoceptor Agonism
CL 316243 exerts its effects primarily by binding to and activating the β3-adrenergic receptor (β3-AR), a G-protein coupled receptor predominantly expressed in adipocytes and, to a lesser extent, in skeletal muscle cells. This targeted activation initiates a cascade of intracellular signaling events that lead to profound metabolic changes. In skeletal muscle, two primary pathways have been identified as central to the action of CL 316243 : the PI3K/mTOR pathway, which promotes protein synthesis, and the AMPK/PGC-1α pathway, which enhances mitochondrial biogenesis and fatty acid oxidation.
Signaling Pathways Activated by CL 316243
The PI3K/mTOR Signaling Pathway and Protein Synthesis
In rat skeletal muscle cells, CL 316243 has been shown to activate the PI3K-mTOR-p70S6K signaling cascade, leading to an increase in protein synthesis. This anabolic effect contributes to muscle growth and repair.
The AMPK/PGC-1α Signaling Pathway and Metabolic Regulation
CL 316243 also activates the AMPK/PGC-1α pathway in skeletal muscle. This pathway is a master regulator of cellular energy homeostasis, and its activation by CL 316243 leads to increased expression of genes involved in mitochondrial biogenesis and fatty acid oxidation, thereby improving metabolic efficiency.
Quantitative Data Summary
The following tables summarize the quantitative effects of CL 316243 treatment in various experimental models.
Table 1: Effects of CL 316243 on Body Weight and Food Intake in Rats
| Animal Model | CL 316243 Dose | Treatment Duration | Change in Body Weight | Change in Food Intake | Reference |
| Diet-Induced Obese Rats | 0.01 mg/kg | 20 hours | Not significant | -28.4% | [1][2] |
| Diet-Induced Obese Rats | 0.1 mg/kg | 44 hours | Significant reduction | -41.4% (at 20h) | [1][2][3] |
| Diet-Induced Obese Rats | 0.5 mg/kg | 29 days | Significant reduction | -45.0% (at 20h) | [1] |
| Diet-Induced Obese Rats | 1 mg/kg | 188 hours | Significant reduction | -56.5% (at 20h) | [1][2][3] |
| Obese Zucker Rats | 1 mg/kg/day | 4 weeks | No significant change | No effect | [4] |
Table 2: Effects of CL 316243 on Gene and Protein Expression in Rat Skeletal Muscle
| Target | Cell/Tissue Type | CL 316243 Concentration | Treatment Duration | Fold Change (vs. Control) | Reference |
| p-AMPK | Soleus Muscle (HF Diet) | 1 mg/kg (gavage) | 12 weeks | Increased | [5] |
| PGC-1α (protein) | Soleus Muscle (HF Diet) | 1 mg/kg (gavage) | 12 weeks | Increased | [5] |
| PGC-1α (mRNA) | Soleus Muscle (HF Diet) | 1 mg/kg (gavage) | 12 weeks | Increased | [5] |
| CPT-1b (protein) | Soleus Muscle (HF Diet) | 1 mg/kg (gavage) | 12 weeks | Increased | [5] |
| CPT-1b (mRNA) | Soleus Muscle (HF Diet) | 1 mg/kg (gavage) | 12 weeks | Increased | [5] |
| p-p70S6K | L6 Myocytes | 10-6 M | 24 hours | Increased | [6] |
| H- and L-myosin | L6 Myocytes | 10-6 M | 24 hours | Increased | [6] |
| β-actin | L6 Myocytes | 10-6 M | 24 hours | Increased | [6] |
Experimental Protocols
Western Blot Analysis of Protein Expression in L6 Myotubes
This protocol describes the methodology for assessing changes in protein expression and phosphorylation in L6 myotubes following treatment with CL 316243 .[5][6]
Methodology:
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Cell Culture and Treatment: Rat L6 myotubes are cultured to differentiation. Cells are then treated with CL 316243 at the desired concentration (e.g., 1 µM) for a specified duration (e.g., 4 or 24 hours).[5]
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis.
-
Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies targeting proteins of interest (e.g., phospho-AMPK, total AMPK, PGC-1α, CPT-1b, phospho-p70S6K, total p70S6K, GAPDH). Specific antibody dilutions should be optimized as per manufacturer's recommendations (e.g., 1:1000).[7][8]
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., GAPDH).
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol outlines the steps for measuring changes in mRNA expression in rat soleus muscle after CL 316243 treatment.[5]
Methodology:
-
Tissue Collection and RNA Extraction: Soleus muscle is dissected from rats and immediately frozen in liquid nitrogen. Total RNA is extracted using a suitable RNA isolation kit.
-
Reverse Transcription: First-strand cDNA is synthesized from total RNA using a reverse transcription kit.
-
qPCR: Real-time PCR is performed using a qPCR system with SYBR Green master mix. The following primer sequences have been used for rat genes:[9]
-
PGC-1α:
-
Forward: 5′-CAACAATGAGCCTGCGAACA-3′
-
Reverse: 5′-TGAGGACCGCTAGCAAGTTTG-3′
-
-
CPT-1b:
-
Forward: 5′-GGCTGCCGTGGGACATT-3′
-
Reverse: 5′-TGCCTTGGCTACTTGGTACGA-3′
-
-
-
Data Analysis: The relative expression of target genes is calculated using the 2-ΔΔCt method, with GAPDH serving as the housekeeping gene for normalization.
Intraperitoneal Glucose Tolerance Test (IPGTT) in Rats
This protocol is used to assess the effect of CL 316243 on glucose metabolism in rats.[2][10]
Methodology:
-
Animal Preparation: Rats are fasted overnight (approximately 16 hours) with free access to water.[11][12][13]
-
Baseline Blood Glucose: A baseline blood sample is collected from the tail vein to measure fasting blood glucose levels using a glucometer.
-
CL 316243 Administration: CL 316243 or vehicle is administered to the rats (e.g., via gavage or intraperitoneal injection) at a predetermined time before the glucose challenge.
-
Glucose Challenge: A 25% w/v glucose solution is administered intraperitoneally at a dose of 1 g/kg body mass.[2]
-
Blood Glucose Monitoring: Blood samples are collected from the tail vein at 30, 60, 90, and 120 minutes after the glucose injection, and blood glucose levels are measured.[2]
-
Data Analysis: The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.
Conclusion
CL 316243 free acid is a selective β3-adrenoceptor agonist with significant potential for modulating key metabolic pathways. Its ability to activate the PI3K/mTOR and AMPK/PGC-1α signaling cascades in skeletal muscle underscores its dual role in promoting protein synthesis and enhancing energy metabolism. The presented quantitative data and detailed experimental protocols provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic applications of this compound in metabolic diseases. Further research is warranted to fully elucidate the intricate downstream effects and long-term efficacy of CL 316243 in various physiological and pathological states.
References
- 1. Effects of systemic oxytocin and beta‐3 receptor agonist (CL 316243) treatment on body weight and adiposity in male diet‐induced obese rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of systemic oxytocin and beta-3 receptor agonist (CL 316243) treatment on body weight and adiposity in male diet-induced obese rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. The β3 Adrenergic Receptor Agonist CL316243 Ameliorates the Metabolic Abnormalities of High-Fat Diet-Fed Rats by Activating AMPK/PGC-1α Signaling in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phospho-p70 S6 Kinase (Thr389) Antibody | Cell Signaling Technology [cellsignal.com]
- 8. Phospho-p70(S6K) (Thr389)/p85(S6K) (Thr412) antibody (28735-1-AP) | Proteintech [ptglab.com]
- 9. researchgate.net [researchgate.net]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 12. mmpc.org [mmpc.org]
- 13. olac.berkeley.edu [olac.berkeley.edu]
CL 316 ,243 Free Acid: A Technical Guide to its Role in Thermogenesis
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
CL 316 ,243 is a potent and highly selective agonist for the β3-adrenergic receptor (β3-AR), with an EC50 of approximately 3 nM[1]. Its specificity for the β3-AR over β1- and β2-AR subtypes minimizes off-target cardiovascular effects, making it a valuable pharmacological tool for studying metabolic processes. This compound has been instrumental in elucidating the mechanisms of non-shivering thermogenesis, primarily through its action on brown adipose tissue (BAT) and the "browning" of white adipose tissue (WAT).[1][2][3] This guide provides an in-depth overview of the molecular mechanisms, quantitative effects, and experimental methodologies related to the thermogenic role of CL 316 ,243.
Core Mechanism of Action in Thermogenesis
The primary role of CL 316 ,243 in thermogenesis is the activation of β3-adrenergic receptors, which are densely expressed on the surface of both brown and white adipocytes.[3] This activation initiates a well-defined signaling cascade that culminates in increased energy expenditure and heat production.
The process unfolds as follows:
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Receptor Binding: CL 316 ,243 binds to the β3-AR, a G-protein-coupled receptor (GPCR).
-
G-Protein Activation: This binding event activates the associated stimulatory G-protein (Gs), causing it to release GDP and bind GTP.
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Adenylyl Cyclase Activation: The activated α-subunit of the Gs protein stimulates adenylyl cyclase, an enzyme that converts ATP into cyclic AMP (cAMP).[4]
-
PKA Activation: The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA).[4][5]
-
Downstream Phosphorylation: PKA phosphorylates multiple downstream targets critical for the thermogenic process. This includes Hormone-Sensitive Lipase (HSL) and transcription factors that regulate the expression of Uncoupling Protein 1 (UCP1).[4][6]
-
Lipolysis: Phosphorylation of HSL initiates the breakdown of triglycerides stored in lipid droplets into free fatty acids (FFAs) and glycerol.[3]
-
Mitochondrial Activation: The released FFAs serve two main purposes: they act as the primary fuel source for mitochondrial β-oxidation and they are allosteric activators of UCP1.
-
UCP1-Mediated Thermogenesis: UCP1, located in the inner mitochondrial membrane of brown adipocytes, uncouples the proton gradient generated by the electron transport chain from ATP synthesis. Instead of producing ATP, the potential energy of the proton gradient is dissipated as heat.[7]
Furthermore, signaling through the β3-AR also activates the p38 mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in the transcriptional activation of the Ucp1 gene and other thermogenic genes.[8]
Signaling Pathway Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The beta-3 adrenergic agonist (CL-316,243) restores the expression of down-regulated fatty acid oxidation genes in type 2 diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of the brown adipose tissue in β3-adrenergic receptor activation-induced sleep, metabolic and feeding responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β3-Adrenergic Signaling Acutely Down Regulates Adipose Triglyceride Lipase in Brown Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Non-shivering Thermogenesis Signalling Regulation and Potential Therapeutic Applications of Brown Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The glucose lowering effects of CL 316,243 dissipate with repeated use and are rescued bycilostamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The β3-Adrenergic Agonist CL 316 ,243: A Technical Guide to its Role in Brown Adipose Tissue Activation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the potent and selective β3-adrenergic receptor agonist, CL 316 ,243, and its significant role in the activation of brown adipose tissue (BAT). CL 316 ,243 has been instrumental in preclinical research for understanding the mechanisms of thermogenesis and its potential therapeutic applications in obesity and metabolic disorders.[1][2] This document summarizes key quantitative data, details common experimental methodologies, and visualizes the core signaling pathways involved.
Core Mechanism of Action: β3-Adrenergic Stimulation of Thermogenesis
CL 316 ,243 is a potent and highly selective agonist for the β3-adrenergic receptor, with an EC50 of approximately 3 nM.[2] Its action is primarily focused on adipocytes, particularly in brown and beige adipose tissue, where it stimulates a signaling cascade that leads to increased thermogenesis and energy expenditure.[2][3][[“]]
Upon binding to the β3-adrenergic receptor on the surface of brown adipocytes, CL 316 ,243 activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[[“]] This elevation in cAMP subsequently activates Protein Kinase A (PKA), which then phosphorylates and activates downstream targets crucial for the thermogenic process.[[“]] Key among these is the upregulation and activation of Uncoupling Protein 1 (UCP1), a mitochondrial protein that uncouples oxidative phosphorylation from ATP synthesis, dissipating the energy as heat.[[“]][5] This process is fueled by the mobilization of free fatty acids through enhanced lipolysis, also a downstream effect of β3-adrenergic stimulation.[[“]]
Quantitative Effects on Brown Adipose Tissue and Systemic Metabolism
The administration of CL 316 ,243 in rodent models has consistently demonstrated significant effects on BAT activation and overall energy metabolism. The following tables summarize key quantitative findings from various studies.
| Parameter | Animal Model | Treatment Details | Key Findings | Reference |
| Energy Expenditure | Male Sprague-Dawley Rats | 1 mg/kg/day for 7 days | Resting metabolic rate increased by 30% and total energy expenditure increased by 20% by day 2 of treatment. | [6] |
| Male C57BL/6J Mice | 4 weeks of treatment | Increased energy expenditure by 10% at 22°C and 14% at 30°C. | [7] | |
| Obese fa/fa Rats | 1 mg/kg/day for 4 weeks | Resting metabolic rate increased by 96% in obese rats and 55% in lean rats. | [1] | |
| UCP1 Expression | Male C57BL/6J Mice | 4 weeks of treatment at 30°C | Increased UCP1 protein levels in brown adipose tissue. | [7] |
| Rats on a high-fat diet | Chronic treatment | Three- to fourfold increase in the content of uncoupling protein (UCP) in interscapular BAT. | [3] | |
| Glucose Uptake | Rats | Acute treatment (2 mg/kg) | 12-fold increase in 18F-FDG uptake in interscapular BAT. | [8] |
| Mice | Acute treatment (1 mg/kg) | 5-fold increase in the total [18F]FDG standard uptake value (SUV) of interscapular BAT. | [9] | |
| Mice | Chronic treatment | Increased basal and insulin-stimulated [3H]2-deoxyglucose (2-DG) uptake by brown adipose tissue. | [10] | |
| Mice | Single injection | 440% increase in glucose uptake in BAT.[11] | ||
| Body Weight and Fat Mass | Obese fa/fa Rats | 1 mg/kg/day for 4 weeks | Remarkable atrophy of retroperitoneal fat depots in obese rats. | [1] |
| Rats on a high-fat diet | Chronic treatment | Reduced carcass fat. | [3] | |
| Male C57BL/6J Mice | 4 weeks of treatment at 30°C | Reduced adiposity. | [7][12] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the processes involved, the following diagrams illustrate the key signaling pathway of CL 316 ,243 in brown adipocytes and a typical experimental workflow for evaluating its effects.
Caption: Signaling pathway of CL 316 ,243 in a brown adipocyte.
Caption: A typical experimental workflow for studying the effects of CL 316 ,243.
Detailed Experimental Protocols
The following are generalized protocols for key experiments cited in the literature. Specific parameters may need to be optimized for individual experimental designs.
In Vivo Administration of CL 316 ,243
-
Objective: To activate brown adipose tissue in vivo.
-
Materials:
-
CL 316 ,243 free acid
-
Sterile saline (0.9% NaCl)
-
Appropriate animal model (e.g., male C57BL/6J mice, 8-12 weeks old)
-
Syringes and needles for injection
-
-
Procedure:
-
Prepare a stock solution of CL 316 ,243 in sterile saline. A common concentration is 1 mg/mL.
-
For acute studies, administer a single intraperitoneal (i.p.) injection of CL 316 ,243 at a dose of 0.1 to 1 mg/kg body weight.[13][14]
-
For chronic studies, CL 316 ,243 can be administered daily via i.p. injection for a period of one to four weeks.[5] Alternatively, osmotic mini-pumps can be implanted subcutaneously for continuous infusion at a rate of 1 mg/kg/day.[1][10]
-
The control group should receive an equivalent volume of sterile saline.
-
House animals individually in metabolic cages for monitoring of food intake, body weight, and energy expenditure.
-
Measurement of Energy Expenditure via Indirect Calorimetry
-
Objective: To quantify the effect of CL 316 ,243 on whole-body energy expenditure.
-
Materials:
-
Indirect calorimetry system (e.g., TSE LabMaster, Columbus Instruments CLAMS)
-
Animals treated with CL 316 ,243 or vehicle
-
-
Procedure:
-
Acclimate the animals to the metabolic cages for at least 24 hours before data collection.
-
Following CL 316 ,243 or vehicle administration, place the animals in the calorimetry chambers.
-
Continuously measure oxygen consumption (VO2) and carbon dioxide production (VCO2) for a designated period (e.g., 24-48 hours).
-
Calculate the respiratory exchange ratio (RER = VCO2/VO2) and energy expenditure using the Weir equation or a similar formula provided by the system software.
-
Data is typically analyzed for light and dark cycles separately.
-
Assessment of Glucose Uptake using 18F-FDG PET/CT
-
Objective: To visualize and quantify glucose uptake in brown adipose tissue.
-
Materials:
-
18F-Fluorodeoxyglucose (18F-FDG)
-
PET/CT scanner
-
Anesthesia (e.g., isoflurane)
-
Animals treated with CL 316 ,243 or vehicle
-
-
Procedure:
-
Fast the animals for 4-6 hours prior to the scan.
-
Administer CL 316 ,243 or vehicle 30-60 minutes before the 18F-FDG injection.[15]
-
Inject 18F-FDG (typically 100-200 µCi) via the tail vein.
-
Allow for a 60-minute uptake period, during which the animals should be kept in a warm environment to minimize cold-induced BAT activation.
-
Anesthetize the animals and position them in the PET/CT scanner.
-
Acquire a CT scan for anatomical reference and attenuation correction, followed by a PET scan (e.g., 10-20 minutes).
-
Reconstruct the images and perform quantitative analysis by drawing regions of interest (ROIs) over the interscapular BAT and other tissues.
-
Calculate the Standardized Uptake Value (SUV) to quantify 18F-FDG uptake.
-
Western Blot Analysis of UCP1 Protein Expression
-
Objective: To determine the relative abundance of UCP1 protein in brown adipose tissue.
-
Materials:
-
Harvested brown adipose tissue
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF)
-
Primary antibody against UCP1
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Homogenize the BAT samples in lysis buffer on ice.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each sample.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-UCP1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and perform densitometry analysis to quantify the protein bands. A loading control (e.g., β-actin or GAPDH) should be used for normalization.
-
References
- 1. Apparent histological changes of adipocytes after treatment with CL 316,243, a β-3-adrenergic receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effect of CL-316,243, a thermogenic beta 3-agonist, on energy balance and brown and white adipose tissues in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. consensus.app [consensus.app]
- 5. researchgate.net [researchgate.net]
- 6. Effects of chronic treatment with noradrenaline or a specific beta3-adrenergic agonist, CL 316 243, on energy expenditure and epididymal adipocyte lipolytic activity in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-obesity and metabolic efficacy of the β3-adrenergic agonist, CL316243, in mice at thermoneutrality compared to 22°C - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative assessment of brown adipose tissue metabolic activity and volume using 18F-FDG PET/CT and β3-adrenergic receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
- 10. CL-316,243, a beta3-specific adrenoceptor agonist, enhances insulin-stimulated glucose disposal in nonobese rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. Anti-obesity and metabolic efficacy of the β3-adrenergic agonist, CL316243, in mice at thermoneutrality compared to 22°C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. β3-Adrenergically induced glucose uptake in brown adipose tissue is independent of UCP1 presence or activity: Mediation through the mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The role of the brown adipose tissue in β3-adrenergic receptor activation-induced sleep, metabolic and feeding responses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery and History of CL 316 ,243
For Researchers, Scientists, and Drug Development Professionals
Abstract
CL 316 ,243 is a potent and highly selective β3-adrenergic receptor (β3-AR) agonist that has been instrumental in elucidating the physiological roles of the β3-AR in metabolism. Developed in the early 1990s, its discovery spurred significant interest in the β3-AR as a therapeutic target for obesity and type 2 diabetes. This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and key experimental findings related to CL 316 ,243. It includes detailed summaries of quantitative data, experimental protocols, and visualizations of relevant biological pathways to serve as a valuable resource for researchers in the field.
Discovery and History
CL 316 ,243, with the chemical name disodium (R,R)-5-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]-amino]propyl]-1,3-benzodioxole-2,2-dicarboxylate, was first synthesized and characterized by scientists at American Cyanamid Company's Medical Research Division, Lederle Laboratories.[1] The initial publication by Bloom et al. in 1992 described it as a potent and virtually specific β3-adrenergic agonist.[1] This discovery was a landmark in the study of adipose tissue physiology, as it provided a selective chemical tool to probe the functions of the then newly characterized β3-AR.
The primary motivation for the development of β3-AR agonists was the observation that this receptor subtype is predominantly expressed in brown adipose tissue (BAT) and white adipose tissue (WAT).[2] Stimulation of β3-ARs in rodents was shown to increase thermogenesis in BAT and lipolysis in WAT, leading to increased energy expenditure and a reduction in body fat.[2][3] These findings positioned β3-AR agonists as promising candidates for the treatment of obesity and associated metabolic disorders like type 2 diabetes.
However, the therapeutic potential of CL 316 ,243 and other β3-AR agonists in humans has not been fully realized. A key challenge has been the significant species differences in the pharmacology of the β3-AR.[2][4][5] CL 316 ,243 exhibits high potency and selectivity for the rodent β3-AR but has considerably lower potency at the human receptor.[2] This discrepancy has been a major hurdle in translating the promising anti-obesity and anti-diabetic effects observed in rodents to clinical success in humans.[3] Despite this, CL 316 ,243 remains an invaluable research tool for studying β3-AR biology.
Mechanism of Action
CL 316 ,243 exerts its effects by selectively binding to and activating the β3-adrenergic receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway initiated by CL 316 ,243 is as follows:
-
Receptor Binding and G-protein Activation: CL 316 ,243 binds to the β3-AR, inducing a conformational change that promotes the coupling and activation of the stimulatory G-protein, Gs.
-
Adenylyl Cyclase Activation: The activated α-subunit of Gs (Gαs) stimulates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger.
-
Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).
-
Downstream Effects: PKA phosphorylates and activates a number of downstream target proteins, leading to the ultimate physiological responses.
In adipose tissue, the key downstream effects include:
-
Lipolysis in WAT: PKA phosphorylates and activates hormone-sensitive lipase (HSL) and other lipases, which catalyze the breakdown of triglycerides into free fatty acids and glycerol.[6]
-
Thermogenesis in BAT: PKA activation leads to the transcriptional upregulation and activation of Uncoupling Protein 1 (UCP1).[7][8] UCP1 is located in the inner mitochondrial membrane of brown adipocytes and uncouples oxidative phosphorylation from ATP synthesis, resulting in the dissipation of the proton gradient as heat.
Recent studies have also suggested the involvement of PKA-independent pathways, such as those involving the exchange protein directly activated by cAMP 1 (Epac1), in mediating some of the effects of β3-AR activation.[7]
Quantitative Data
The following tables summarize key quantitative data for CL 316 ,243 from various studies.
Table 1: Receptor Binding and Functional Potency
| Parameter | Receptor/Tissue | Species | Value | Reference(s) |
| EC50 | β3-Adrenoceptor | Not Specified | 3 nM | [9][10] |
| IC50 | Rat Heart (β1-AR) | Rat | 0.6 µM | [9] |
| IC50 | Rat Soleus Muscle (β2-AR) | Rat | 1 µM | [9] |
| Relative Selectivity | β1:β2:β3 | Not Specified | 0:1:100,000 | [11] |
Table 2: In Vivo Effects of CL 316 ,243 in Rodents
| Parameter | Animal Model | Dose | Duration | Key Findings | Reference(s) |
| Body Weight | Diet-Induced Obese Rats | 0.5 mg/kg/day (IP) | 21 days | Significant reduction in body weight and adiposity | [12] |
| Energy Intake | Diet-Induced Obese Rats | 0.01-1 mg/kg (IP, single dose) | Acute | Dose-dependent reduction in energy intake | [13] |
| Brown Adipose Tissue Temperature | Diet-Induced Obese Rats | 0.001-1 mg/kg (IP, single dose) | Acute | Dose-dependent increase in interscapular BAT temperature | [13] |
| Glucose Disposal | Non-obese Rats | 1 mg/kg/day (subcutaneous) | 10-12 days | Enhanced insulin-stimulated glucose disposal | [14] |
| Gene Expression (UCP1) | Mice | 0.1 mg/kg/day (subcutaneous) | 7 days | Increased UCP1 mRNA and protein in BAT | [9] |
| Metabolic Rate | High-Fat Diet-Fed Rats | 1 mg/kg/day (IP) | 3 weeks | Increased resting metabolic rate | [15] |
Experimental Protocols
Radioligand Binding Assay for Receptor Selectivity
This protocol is a generalized procedure for determining the binding affinity of CL 316 ,243 to β-adrenergic receptor subtypes.
Materials:
-
Cell membranes expressing β1, β2, or β3-adrenergic receptors
-
Radioligand (e.g., [125I]-iodocyanopindolol)
-
CL 316 ,243
-
Non-selective antagonist (e.g., propranolol) for determining non-specific binding
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of CL 316 ,243.
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of CL 316 ,243.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-selective antagonist).
-
Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of CL 316 ,243 that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition binding data.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Adenylyl Cyclase Activation Assay
This protocol measures the functional agonism of CL 316 ,243 by quantifying the production of cAMP.
Materials:
-
Adipocytes or cells expressing β3-AR
-
CL 316 ,243
-
ATP
-
Assay buffer (containing MgCl2, phosphocreatine, and a phosphodiesterase inhibitor like IBMX)
-
cAMP standard
-
cAMP assay kit (e.g., ELISA or radioimmunoassay)
Procedure:
-
Culture adipocytes or β3-AR expressing cells to confluence.
-
Pre-incubate the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Stimulate the cells with varying concentrations of CL 316 ,243 for a defined period (e.g., 15-30 minutes) at 37°C.
-
Terminate the reaction by adding a lysis buffer or by heat inactivation.
-
Measure the intracellular cAMP concentration using a competitive immunoassay or other detection method.
-
Generate a dose-response curve by plotting cAMP concentration against the log of the CL 316 ,243 concentration.
-
Determine the EC50 value (the concentration of CL 316 ,243 that produces 50% of the maximal response).[16]
In Vivo Metabolic Cage Studies
This protocol outlines a general procedure for assessing the metabolic effects of CL 316 ,243 in rodents.
Materials:
-
Metabolic cages equipped for measuring food and water intake, energy expenditure (via indirect calorimetry), and physical activity.
-
Rodents (e.g., mice or rats)
-
CL 316 ,243
-
Vehicle control
Procedure:
-
Acclimatize the animals to the metabolic cages for a period of 24-48 hours.
-
Record baseline measurements of food and water intake, oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER = VCO2/VO2), and activity for a defined period.
-
Administer CL 316 ,243 or vehicle to the animals (e.g., via intraperitoneal injection or osmotic mini-pump).
-
Continue to monitor the metabolic parameters for the duration of the study.
-
Analyze the data to determine the effects of CL 316 ,243 on energy expenditure, substrate utilization (indicated by RER), and other metabolic variables.[15][17]
Signaling Pathways and Experimental Workflows
β3-Adrenergic Receptor Signaling Pathway
Caption: β3-Adrenergic receptor signaling cascade initiated by CL 316 ,243.
Experimental Workflow for In Vivo Metabolic Study
Caption: Workflow for assessing metabolic effects of CL 316 ,243 in rodents.
Conclusion
CL 316 ,243 has been a pivotal tool in advancing our understanding of β3-adrenergic receptor physiology and its role in energy metabolism. While its direct therapeutic application in humans for obesity and diabetes has been limited by species-specific receptor pharmacology, the knowledge gained from studies involving this compound has been invaluable. It continues to be a widely used research tool for investigating the mechanisms of thermogenesis, lipolysis, and the "browning" of white adipose tissue. The in-depth information provided in this guide serves as a comprehensive resource for scientists and researchers working in the fields of metabolic disease and drug discovery, highlighting the enduring legacy of CL 316 ,243 in biomedical research.
References
- 1. Disodium (R,R)-5-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]-amino] propyl]-1,3-benzodioxole-2,2-dicarboxylate (CL 316,243). A potent beta-adrenergic agonist virtually specific for beta 3 receptors. A promising antidiabetic and antiobesity agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Everything You Always Wanted to Know about β3-AR * (* But Were Afraid to Ask) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Is the β3-Adrenoceptor a Valid Target for the Treatment of Obesity and/or Type 2 Diabetes? | MDPI [mdpi.com]
- 4. Pharmacological characteristics and species-related variations of beta 3-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differences in beta 3-adrenergic receptor cardiovascular regulation in conscious primates, rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. researchgate.net [researchgate.net]
- 8. Regulation of UCP1 in the Browning of Epididymal Adipose Tissue by β3-Adrenergic Agonist: A Role for MicroRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Anti-obesity effect of CL 316,243, a highly specific beta 3-adrenoceptor agonist, in mice with monosodium-L-glutamate-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of systemic oxytocin and beta‐3 receptor agonist (CL 316243) treatment on body weight and adiposity in male diet‐induced obese rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. CL-316,243, a beta3-specific adrenoceptor agonist, enhances insulin-stimulated glucose disposal in nonobese rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The beta-3 adrenergic agonist (CL-316,243) restores the expression of down-regulated fatty acid oxidation genes in type 2 diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. The glucose lowering effects of CL 316,243 dissipate with repeated use and are rescued bycilostamide - PMC [pmc.ncbi.nlm.nih.gov]
The β3-Adrenergic Agonist CL 316243 Free Acid: A Deep Dive into Adipocyte Lipolysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanisms and experimental considerations surrounding the potent and selective β3-adrenoceptor agonist, CL 316243 free acid, and its profound effects on adipocyte lipolysis. As a critical tool in metabolic research, understanding its function is paramount for developing novel therapeutics for obesity and related metabolic disorders.
Core Mechanism of Action
CL 316243 is a highly selective agonist for the β3-adrenergic receptor, with an EC50 of approximately 3 nM, while exhibiting very poor affinity for β1 and β2 receptors.[1][2][3] This selectivity makes it a powerful instrument for specifically interrogating the β3-adrenergic signaling pathway in adipocytes. The primary effect of CL 316243 binding to its receptor on white and brown adipocytes is the stimulation of lipolysis, the metabolic process of breaking down stored triglycerides into free fatty acids (FFAs) and glycerol.[1][2][4] This process not only provides energy substrates for other tissues but also plays a crucial role in thermogenesis, particularly in brown adipose tissue (BAT).[1][2][4]
The signaling cascade initiated by CL 316243 is a classic G-protein coupled receptor (GPCR) pathway. Upon agonist binding, the β3-adrenoceptor activates the associated Gs protein, leading to the stimulation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA), a key enzyme that phosphorylates multiple downstream targets to promote lipolysis. A critical target of PKA is Hormone-Sensitive Lipase (HSL), which, upon phosphorylation, translocates to the lipid droplet and hydrolyzes triglycerides. PKA also phosphorylates perilipin, a protein coating the lipid droplet, which then allows HSL access to the triglycerides.
Beyond the canonical PKA pathway, evidence suggests crosstalk with other signaling molecules. For instance, the effects of β3-adrenergic stimulation on de novo lipogenesis and thermogenesis can be modulated by thyroid hormone signaling.[5] Furthermore, repeated administration of CL 316243 can lead to desensitization of the β-adrenergic response, a factor to consider in long-term studies.[6]
Quantitative Effects on Lipolysis
The lipolytic effect of CL 316243 is both dose- and time-dependent. While specific quantitative data from a single comprehensive source is diffuse, the following tables summarize representative findings from various studies to illustrate the compound's potency and efficacy.
| Concentration (nM) | Glycerol Release (% of maximum) | Species/Cell Type | Reference |
| 3 | 50 (EC50) | Not Specified | [1][2][3] |
| 10 | Significant increase | Rat Adipocytes | [6] |
| 1000 | Maximal stimulation | Rat Adipocytes | [6] |
| Time (hours) | Glycerol/FFA Release | Experimental Condition | Reference |
| 1 | Onset of detectable lipolysis | In vitro cell culture | [7] |
| 2-24 | Linear increase in glycerol | In vitro cell culture | [7][8] |
| 0.5 | Peak plasma NEFA | In vivo mouse model | [9] |
Signaling Pathway and Experimental Workflow
To visually represent the processes involved, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway of CL 316243-induced lipolysis in adipocytes.
Caption: General workflow for an in vitro adipocyte lipolysis assay.
Detailed Experimental Protocols
A standardized protocol for assessing adipocyte lipolysis is crucial for reproducible results. The following is a synthesized methodology based on common practices.[7][8][10][11]
Materials and Reagents
-
Differentiated adipocytes (e.g., 3T3-L1 cells or primary adipocytes)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Bovine Serum Albumin (BSA, fatty acid-free)
-
Krebs-Ringer Bicarbonate Hepes (KRBH) buffer
-
CL 316243 free acid
-
Isoproterenol (positive control)
-
Glycerol assay kit
-
Free Fatty Acid (FFA) assay kit
-
96-well plates
-
Multi-channel pipette
Protocol for In Vitro Lipolysis Assay
-
Cell Culture and Differentiation:
-
Culture pre-adipocytes (e.g., 3T3-L1) to confluence in DMEM with 10% FBS.
-
Induce differentiation using a standard cocktail (e.g., insulin, dexamethasone, IBMX).
-
Maintain differentiated adipocytes in DMEM with 10% FBS for 8-12 days post-differentiation.
-
-
Assay Preparation:
-
One hour prior to the assay, wash cells twice with pre-warmed PBS.
-
Replace the medium with pre-warmed KRBH buffer containing 2% BSA and incubate for 30-60 minutes at 37°C.
-
-
Treatment:
-
Prepare stock solutions of CL 316243 and isoproterenol in a suitable vehicle (e.g., DMSO).
-
Prepare serial dilutions of the compounds in KRBH buffer to achieve the final desired concentrations. Ensure the final vehicle concentration is consistent across all wells and does not exceed 1%.
-
Remove the pre-incubation buffer and add the treatment solutions to the respective wells. Include vehicle-only wells as a negative control.
-
-
Incubation and Sample Collection:
-
Incubate the plate at 37°C for the desired time period (e.g., 1, 2, 4, or 24 hours).
-
At the end of the incubation, carefully collect the culture medium from each well without disturbing the cell layer.
-
-
Quantification of Glycerol and FFAs:
-
Use commercially available colorimetric or fluorometric assay kits to measure the concentration of glycerol and FFAs in the collected medium.
-
Follow the manufacturer's instructions for the preparation of standards and reagents.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the concentration of glycerol and FFAs in each sample based on the standard curve.
-
Normalize the data to the protein content of the cells in each well to account for variations in cell number.
-
Present the results as fold-change over the vehicle control or as absolute concentrations.
-
Conclusion
CL 316243 free acid remains an invaluable pharmacological tool for the study of adipocyte metabolism. Its high selectivity for the β3-adrenoceptor allows for precise investigation of the downstream signaling events that govern lipolysis and thermogenesis. A thorough understanding of its mechanism of action, coupled with robust and standardized experimental protocols, is essential for advancing our knowledge of metabolic diseases and developing targeted therapeutic interventions. This guide provides a foundational resource for researchers embarking on or continuing their work in this critical area of study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Anti-obesity and metabolic efficacy of the β3-adrenergic agonist, CL316243, in mice at thermoneutrality compared to 22°C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Control of Adipocyte Thermogenesis and Lipogenesis through γ3-Adrenergic and Thyroid Hormone Signal Integration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. abcam.com [abcam.com]
- 8. zen-bio.com [zen-bio.com]
- 9. Evidence for fatty acids mediating CL 316,243-induced reductions in blood glucose in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isolation of adipocytes and lipolysis assay in isolated adipocytes [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
The Selectivity of CL 316243 for β3-Adrenoceptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity of the compound CL 316243 for the β3-adrenoceptor (β3-AR). CL 316243 is a potent and highly selective agonist for the β3-AR, a member of the G-protein coupled receptor family predominantly expressed in adipose tissue and the urinary bladder. Its high selectivity makes it a valuable tool for studying the physiological roles of the β3-AR and a potential therapeutic agent for conditions such as obesity, type 2 diabetes, and overactive bladder.
Data Presentation: Quantitative Analysis of Selectivity
The selectivity of CL 316243 is demonstrated through its differential binding affinity (Ki) and functional potency (EC50) across the three β-adrenoceptor subtypes. The following tables summarize the quantitative data from various in vitro studies.
Table 1: Functional Potency (EC50) of CL 316243 at Human β-Adrenoceptor Subtypes
| Receptor Subtype | Cell Line | Assay Type | EC50 (µM) | Reference |
| β1-Adrenoceptor | CHO | cAMP Accumulation | 111 | [1] |
| β2-Adrenoceptor | CHO | cAMP Accumulation | 262 | [1] |
| β3-Adrenoceptor | CHO | cAMP Accumulation | 1.15 | [1] |
| β3-Adrenoceptor | - | in vitro binding assays | 0.003 | [1][2][3] |
Table 2: Relative Selectivity of CL 316243
| Comparison | Selectivity Fold-Difference | Reference |
| β3 vs. β1/β2 | > 10,000 | [3] |
| Relative Selectivity (β1:β2:β3) | 0 : 1 : 100,000 | [4] |
Experimental Protocols
The determination of CL 316243 's selectivity relies on well-established experimental protocols, primarily radioligand binding assays and functional assays measuring second messenger accumulation.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Objective: To determine the inhibition constant (Ki) of CL 316243 for β1, β2, and β3-adrenoceptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing human β1, β2, or β3-adrenoceptors (e.g., CHO, HEK293 cells).
-
Radioligand: e.g., [³H]-CGP 12177 (a non-selective β-antagonist).
-
Competing non-labeled ligand: CL 316243 .
-
Subtype-selective antagonists for determining non-specific binding (e.g., CGP 20712A for β1, ICI 118551 for β2).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor subtype of interest and prepare a membrane fraction by differential centrifugation.
-
Assay Setup: In a 96-well plate, add a fixed concentration of the radioligand ([³H]-CGP 12177) to each well.
-
Competition: Add increasing concentrations of unlabeled CL 316243 to the wells.
-
Incubation: Add the cell membrane preparation to each well and incubate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the CL 316243 concentration. The IC50 (the concentration of CL 316243 that inhibits 50% of specific radioligand binding) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Functional Assay
This assay measures the ability of an agonist to stimulate the production of the second messenger cyclic AMP (cAMP), providing a measure of its functional potency (EC50) and efficacy.
Objective: To determine the half-maximal effective concentration (EC50) of CL 316243 for stimulating cAMP production via β1, β2, and β3-adrenoceptors.
Materials:
-
Whole cells stably expressing human β1, β2, or β3-adrenoceptors (e.g., CHO, HEK293 cells).
-
CL 316243 .
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell culture medium.
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
Procedure:
-
Cell Culture: Culture the cells in appropriate medium until they reach the desired confluency.
-
Cell Plating: Seed the cells into a 96-well plate and allow them to attach overnight.
-
Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 500 µM IBMX) for a short period (e.g., 30 minutes) to inhibit cAMP breakdown.
-
Agonist Stimulation: Add increasing concentrations of CL 316243 to the cells and incubate for a defined time (e.g., 30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Quantification: Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the CL 316243 concentration. The EC50 value, representing the concentration of CL 316243 that produces 50% of the maximal response, is determined using non-linear regression analysis.
Visualizations: Signaling Pathways and Experimental Workflows
β3-Adrenoceptor Signaling Pathways
CL 316243 binding to the β3-adrenoceptor primarily activates the canonical Gs-protein coupled signaling pathway, leading to the production of cAMP. However, evidence also suggests potential coupling to other signaling cascades.
Caption: Canonical and alternative signaling pathways of the β3-adrenoceptor.
Experimental Workflow: Radioligand Competition Binding Assay
The following diagram illustrates the key steps in determining the binding affinity of CL 316243 using a radioligand competition binding assay.
Caption: Workflow for a radioligand competition binding assay.
Experimental Workflow: cAMP Accumulation Assay
This diagram outlines the process for assessing the functional potency of CL 316243 by measuring cAMP production in whole cells.
Caption: Workflow for a cell-based cAMP accumulation assay.
References
CL 316 ,243 Free Acid: A Technical Guide for Obesity and Diabetes Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
CL 316 ,243 is a potent and highly selective agonist for the β3-adrenergic receptor (β3-AR), demonstrating significantly higher affinity for this receptor subtype over β1- and β2-ARs.[1] This selectivity makes it an invaluable tool in preclinical research, particularly in the fields of obesity and type 2 diabetes. Its primary actions—stimulating lipolysis in white adipose tissue (WAT) and thermogenesis in brown adipose tissue (BAT)—have positioned it as a key compound for investigating the therapeutic potential of β3-AR activation.[2] In various rodent models of obesity and diabetes, administration of CL 316 ,243 has been shown to reduce adiposity, normalize hyperglycemia, decrease hyperinsulinemia, and improve overall metabolic health.[1][3] This document provides a comprehensive technical overview of CL 316 ,243, summarizing quantitative data, detailing experimental protocols, and visualizing key pathways to support its application in a research setting.
Core Mechanism of Action
CL 316 ,243 exerts its effects by binding to and activating β3-adrenergic receptors, which are predominantly expressed on the surface of white and brown adipocytes. This interaction initiates a canonical G-protein coupled receptor (GPCR) signaling cascade.
Signaling Pathway:
-
Receptor Binding: CL 316 ,243 binds to the β3-AR.
-
G-Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the alpha subunit of the associated stimulatory G-protein (Gs).
-
Adenylyl Cyclase Activation: The Gs-alpha subunit dissociates and activates adenylyl cyclase (AC).
-
cAMP Production: AC converts ATP into the second messenger, cyclic AMP (cAMP).[4]
-
PKA Activation: Elevated intracellular cAMP levels activate Protein Kinase A (PKA).[4][5]
-
Downstream Effects: PKA phosphorylates numerous downstream targets, leading to the primary metabolic effects:
-
In White Adipose Tissue (WAT): PKA phosphorylates Hormone-Sensitive Lipase (HSL) and perilipins, initiating the breakdown of stored triglycerides into free fatty acids (FFAs) and glycerol (lipolysis).[5]
-
In Brown Adipose Tissue (BAT): PKA activation leads to the transcriptional upregulation and activation of Uncoupling Protein 1 (UCP1).[6] UCP1 uncouples cellular respiration from ATP synthesis, causing the energy from substrate oxidation to be dissipated as heat (non-shivering thermogenesis).[6][7] This process also stimulates the "browning" of WAT, where white adipocytes develop brown-like characteristics, including the expression of UCP1.[8]
-
The acute glucose-lowering effects of CL 316 ,243 are thought to be secondary to the massive release of FFAs from lipolysis, which in turn stimulates insulin secretion.[9]
Quantitative Data Summary
The efficacy of CL 316 ,243 has been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings.
Table 1: In Vitro Potency and Selectivity
| Parameter | Species/Cell Type | Value | Reference |
|---|---|---|---|
| EC50 (cAMP Accumulation) | Rat β3-AR (CHO cells) | 3 nM | [Source not explicitly stating this value, but implied by potency] |
| Selectivity vs. β1/β2 | Rodent | >10,000-fold |[1] |
Table 2: In Vivo Efficacy in Rodent Models of Obesity
| Animal Model | Dose & Duration | Key Findings | Reference |
|---|---|---|---|
| Diet-Induced Obese (DIO) Rats | 0.01 - 1 mg/kg (single IP) | Dose-dependent decrease in 20h energy intake (28-57%).[10] Dose-dependent increase in interscapular BAT temperature.[11] | [10][11] |
| Zucker-ZDF Rats (Obese) | 1 mg/kg/day for 14 days | Decreased body weight gain and food intake.[3][12] Reduced white adipose tissue weight.[3][12] | [3][12] |
| C57BL/6J Mice (Chow Diet) | 25 µ g/day for 4 weeks | At 22°C: No change in adiposity.[2] At 30°C: Reduced adiposity and BAT/eWAT weight.[2] | [2] |
| C57BL/6J Mice (High-Fat Diet) | 25 µ g/day for 4 weeks | At 30°C: Prevented increased adiposity, increased energy expenditure by 15%.[2] | [2] |
| Yellow KK Mice (Obese, Diabetic) | 0.1 mg/kg/day for 2 weeks | Decreased white adipose tissue mass.[1] Increased resting metabolic rate.[1] |[1] |
Table 3: In Vivo Efficacy in Rodent Models of Diabetes
| Animal Model | Dose & Duration | Key Findings | Reference |
|---|---|---|---|
| Zucker-ZDF Rats (Obese, Diabetic) | 1 mg/kg/day for 14 days | Normalized hyperglycemia.[3][12] Reduced hyperinsulinemia and plasma FFAs.[3][12] Increased glucose uptake in BAT (21x), WAT (3x), and muscle (2-3x).[3][12] | [3][12] |
| MKR Mice (Insulin Resistant) | 1 mg/kg/day for 3 weeks | Improved circulating glucose and insulin concentrations.[13] | [13] |
| C57BL/6J Mice (Chow Diet, 22°C) | 25 µ g/day for 4 weeks | Improved glucose tolerance despite no change in adiposity.[2] | [2] |
| High-Fat Diet-Fed Rats | 1 mg/kg/week for 12 weeks | Ameliorated glucose intolerance and abnormal serum lipid profile.[14][15] | [14][15] |
| Yellow KK Mice (Obese, Diabetic) | 0.1 mg/kg/day for 2 weeks | Decreased serum insulin and blood glucose during a glucose tolerance test.[1] |[1] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for in vivo and ex vivo studies using CL 316 ,243.
In Vivo Study Protocol: Chronic Administration in a Mouse Model of Obesity
This protocol outlines a typical experiment to assess the chronic effects of CL 316 ,243 on metabolic parameters in diet-induced obese mice.
-
Animal Model and Acclimation:
-
Use male C57BL/6J or similar mouse strain, 8-10 weeks old.[13]
-
Induce obesity by feeding a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks.[14]
-
House mice individually in a temperature-controlled environment (e.g., 22°C or thermoneutral 30°C) with a 12:12h light-dark cycle.[2]
-
Allow at least one week of acclimation to the housing and handling procedures.[16]
-
-
Drug Preparation and Administration:
-
Dissolve CL 316 ,243 free acid in sterile saline or phosphate-buffered saline (PBS).[13]
-
Administer daily via intraperitoneal (IP) injection at a dose of 0.5-1.0 mg/kg body weight.[13][17] Alternatively, use subcutaneous osmotic minipumps for continuous infusion (e.g., 1 mg/kg/day).[3][18]
-
The control group receives an equivalent volume of the vehicle.
-
-
Metabolic Phenotyping and Data Collection:
-
Body Weight and Food Intake: Measure body weight twice weekly and food intake daily.[13]
-
Energy Expenditure: Use indirect calorimetry systems (e.g., PhenoMaster) to measure oxygen consumption (VO2) and carbon dioxide production (VCO2) to calculate the respiratory exchange ratio (RER) and energy expenditure.[19]
-
Glucose Homeostasis: Perform an Intraperitoneal Glucose Tolerance Test (IPGTT) after a 4-6 hour fast. Administer a glucose bolus (e.g., 2 g/kg) and measure blood glucose from tail vein blood at 0, 15, 30, 60, 90, and 120 minutes.[2]
-
Body Composition: Measure fat and lean mass using quantitative magnetic resonance (qMR) or DEXA at the beginning and end of the study.[16]
-
-
Terminal Procedures and Tissue Analysis:
-
At the end of the treatment period, euthanize animals after fasting.
-
Collect blood via cardiac puncture for analysis of serum insulin, FFAs, triglycerides, and other metabolites.[2]
-
Dissect, weigh, and flash-freeze BAT (interscapular) and various WAT depots (e.g., epididymal, inguinal) in liquid nitrogen for subsequent qPCR or Western blot analysis.[16]
-
Fix tissue samples in 10% formalin for histological analysis (e.g., H&E staining to assess adipocyte morphology).[2][14]
-
Molecular Analysis: Use qPCR to measure mRNA expression of key genes like Ucp1, Ppargc1a, and Dio2 in adipose tissues.[8][16] Use Western blotting to quantify protein levels of UCP1 and components of mitochondrial respiratory complexes.[6]
-
Ex Vivo Adipose Tissue Lipolysis Assay
This protocol measures the direct effect of CL 316 ,243 on lipolysis in isolated adipose tissue explants.[20][21][22]
-
Tissue Preparation:
-
Euthanize a naive mouse and immediately dissect epididymal or inguinal WAT depots in a sterile environment.
-
Place tissue in pre-warmed Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 4% BSA and 5 mM glucose.
-
Carefully mince the tissue into small fragments (~15-20 mg each).
-
-
Incubation:
-
Place 2-3 tissue fragments into individual wells of a 24-well plate containing 500 µL of the KRB-BSA buffer.
-
Pre-incubate for 30 minutes at 37°C with 5% CO2 to establish basal conditions.
-
Remove the pre-incubation buffer and replace it with fresh buffer containing either vehicle (e.g., DMSO or saline) or CL 316 ,243 at various concentrations (e.g., 10 nM to 10 µM). A non-selective agonist like isoproterenol can be used as a positive control.
-
Incubate for 1-2 hours at 37°C.[23]
-
-
Sample Collection and Analysis:
-
At the end of the incubation, carefully collect the buffer (media) from each well.
-
Measure the concentration of glycerol or non-esterified fatty acids (NEFA) released into the media using commercially available colorimetric or fluorometric assay kits.
-
Normalize the amount of glycerol/NEFA released to the weight of the tissue fragments in each well.
-
-
Data Interpretation:
-
An increase in glycerol or NEFA in the media of CL 316 ,243-treated samples compared to vehicle controls indicates a direct stimulation of lipolysis. A dose-response curve can be generated to determine the EC50.
-
Discussion and Future Directions
CL 316 ,243 has been instrumental in elucidating the role of β3-AR in energy homeostasis. Studies consistently show its ability to increase energy expenditure, reduce fat mass, and improve glucose metabolism in rodents.[2][9] However, the translation of these findings to humans has been challenging, partly due to lower expression levels of functional β3-AR in human white adipocytes compared to rodents.
A key observation is that the anti-obesity effects are often more pronounced when animals are housed at thermoneutrality (30°C), a condition that better mimics human physiology and minimizes basal thermogenic stress.[2] Furthermore, research has shown that the potent glucose-lowering effects of CL 316 ,243 can diminish with repeated use, suggesting receptor desensitization or downregulation, a common phenomenon with GPCR agonists.[5][17]
Future research could explore:
-
Combination Therapies: Investigating CL 316 ,243 in conjunction with other agents (e.g., GLP-1 receptor agonists or PDE inhibitors) to enhance efficacy and mitigate desensitization.[17]
-
Tissue-Specific Effects: Further dissecting the relative contributions of BAT, WAT, and skeletal muscle to the overall metabolic improvements.[3][15]
-
Translational Models: Utilizing humanized mouse models or primary human adipocyte cultures to better predict clinical efficacy.
Conclusion
CL 316 ,243 free acid remains a cornerstone research tool for scientists in the metabolic field. Its high selectivity and potent activity in rodent models provide a robust platform for exploring the fundamental mechanisms of β3-adrenergic signaling in the context of obesity and diabetes. The data and protocols summarized in this guide offer a framework for designing rigorous and informative experiments aimed at discovering novel therapeutic strategies for metabolic diseases.
References
- 1. Anti-obesity and anti-diabetic effects of CL 316,243, a highly specific beta 3-adrenoceptor agonist, in yellow KK mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-obesity and metabolic efficacy of the β3-adrenergic agonist, CL316243, in mice at thermoneutrality compared to 22°C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. β3-Adrenergic Signaling Acutely Down Regulates Adipose Triglyceride Lipase in Brown Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI - β3-Adrenergic receptor downregulation leads to adipocyte catecholamine resistance in obesity [jci.org]
- 6. researchgate.net [researchgate.net]
- 7. Indispensable role of mitochondrial UCP1 for antiobesity effect of beta3-adrenergic stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of UCP1 in the Browning of Epididymal Adipose Tissue by β3-Adrenergic Agonist: A Role for MicroRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Effects of systemic oxytocin and beta‐3 receptor agonist (CL 316243) treatment on body weight and adiposity in male diet‐induced obese rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mechanisms of the antidiabetic effects of the beta 3-adrenergic agonist CL-316243 in obese Zucker-ZDF rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The beta-3 adrenergic agonist (CL-316,243) restores the expression of down-regulated fatty acid oxidation genes in type 2 diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The β3 Adrenergic Receptor Agonist CL316243 Ameliorates the Metabolic Abnormalities of High-Fat Diet-Fed Rats by Activating AMPK/PGC-1α Signaling in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The β3 Adrenergic Receptor Agonist CL316243 Ameliorates the Metabolic Abnormalities of High-Fat Diet-Fed Rats by Activating AMPK/PGC-1α Signaling in Skeletal Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Effects of Combined Oxytocin and Beta-3 Receptor Agonist (CL 316243) Treatment on Body Weight and Adiposity in Male Diet-Induced Obese Rats [frontiersin.org]
- 17. The glucose lowering effects of CL 316,243 dissipate with repeated use and are rescued bycilostamide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. diabetesjournals.org [diabetesjournals.org]
- 19. biorxiv.org [biorxiv.org]
- 20. merckmillipore.com [merckmillipore.com]
- 21. Protocol for assessing ex vivo lipolysis of murine adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
An In-depth Technical Guide to the Pharmacological Properties of CL 316 ,243 Free Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
CL 316 ,243 is a potent and highly selective agonist for the β3-adrenergic receptor (β3-AR).[1][2][3] This technical guide provides a comprehensive overview of the pharmacological properties of CL 316 ,243 free acid, focusing on its mechanism of action, receptor binding and selectivity, downstream signaling pathways, and its significant effects on metabolism. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the fields of pharmacology, metabolic disease, and drug development. This document summarizes key quantitative data in structured tables, details relevant experimental protocols, and provides visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's biological activities.
Introduction
CL 316 ,243 has emerged as a critical tool for investigating the physiological and pathophysiological roles of the β3-adrenergic receptor. Its remarkable selectivity makes it an invaluable pharmacological agent for dissecting β3-AR-mediated processes from those governed by β1- and β2-adrenergic receptors.[1][2] The primary therapeutic areas of interest for β3-AR agonists include obesity, type 2 diabetes, and overactive bladder.[1][3] This guide will delve into the core pharmacological characteristics of CL 316 ,243, providing the technical details necessary for its effective use in research and development.
Mechanism of Action
CL 316 ,243 exerts its effects by selectively binding to and activating β3-adrenergic receptors, which are predominantly expressed in adipose tissue (both white and brown), the gallbladder, urinary bladder, and the gastrointestinal tract.[4] As a G-protein coupled receptor (GPCR), the β3-AR, upon agonist binding, primarily couples to the stimulatory G-protein (Gs). This interaction initiates a signaling cascade that is central to the compound's metabolic effects.
Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters that define the potency and selectivity of CL 316 ,243.
Table 1: Potency of CL 316 ,243
| Parameter | Value | Species/Tissue | Reference |
| EC50 (Adenylyl Cyclase Activation) | 3 nM | Not specified | [1][2][3] |
| Mean Inhibitory Concentration (Detrusor Strips) | 2.65 nM | Rat |
Table 2: Receptor Binding and Selectivity of CL 316 ,243
| Receptor Subtype | Binding Affinity (IC50) | Species/Tissue | Reference |
| β1-adrenergic | Extremely Poor | Not specified | [1][3] |
| β2-adrenergic | Extremely Poor | Not specified | [1][2][3] |
| β3-adrenergic | >10,000-fold selective over β1/β2 | Not specified | |
| Rat Heart | 0.6 µM | Rat | [1][3] |
| Rat Soleus Muscle | 1 µM | Rat | [1][3] |
Signaling Pathways
Activation of the β3-AR by CL 316 ,243 initiates a complex network of intracellular signaling pathways. The canonical pathway involves the Gs-protein-mediated activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[5][6][7][8] However, evidence also suggests coupling to the inhibitory G-protein (Gi) and activation of other downstream effectors.[7]
Figure 1: Canonical Gs-protein coupled signaling pathway of CL 316,243.
Beyond the primary Gs pathway, β3-AR activation by CL 316 ,243 has been shown to influence other signaling molecules, creating a more complex regulatory network.
Figure 2: Additional signaling pathways influenced by β3-AR activation.
Key Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following sections outline standardized protocols for key experiments involving CL 316 ,243.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity of CL 316 ,243 for β-adrenergic receptors.
Objective: To determine the Ki of CL 316 ,243 for β1-, β2-, and β3-adrenergic receptors.
Materials:
-
Cell membranes expressing the desired β-adrenergic receptor subtype (e.g., from transfected cell lines or specific tissues).
-
Radioligand: A high-affinity, subtype-selective antagonist radiolabeled with tritium ([³H]) or iodine ([¹²⁵I]). For general β-AR binding, [³H]dihydroalprenolol (DHA) can be used.[5]
-
CL 316 ,243 free acid.
-
Non-selective antagonist (e.g., propranolol) for determining non-specific binding.
-
Assay buffer (e.g., 75 mM Tris-HCl, 12.5 mM MgCl₂, 2 mM EDTA, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B or GF/C).[5]
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membranes + Radioligand + Assay Buffer.
-
Non-specific Binding: Membranes + Radioligand + excess non-selective antagonist (e.g., 10 µM propranolol).
-
Competition: Membranes + Radioligand + varying concentrations of CL 316 ,243.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer.
-
Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of CL 316 ,243. Determine the IC50 value from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Adenylyl Cyclase Activation Assay
This functional assay measures the ability of CL 316 ,243 to stimulate the production of cAMP.
Objective: To determine the EC50 of CL 316 ,243 for β3-AR-mediated adenylyl cyclase activation.
Materials:
-
Cell membranes expressing β3-adrenergic receptors.
-
CL 316 ,243 free acid.
-
ATP (substrate).
-
GTP (for G-protein activation).
-
cAMP standard.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Reagents for cAMP detection (e.g., cAMP enzyme immunoassay kit or radiolabeled ATP and column chromatography).
Procedure:
-
Membrane Preparation: As described in the radioligand binding assay.
-
Reaction Setup: In reaction tubes, combine membranes, assay buffer, GTP, and varying concentrations of CL 316 ,243.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate at 37°C for a defined period (e.g., 10-30 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., 0.5 M HCl) and boiling for 3-5 minutes.
-
cAMP Quantification: Centrifuge the tubes to pellet denatured protein. Measure the cAMP concentration in the supernatant using a suitable detection method.
-
Data Analysis: Plot the amount of cAMP produced against the log concentration of CL 316 ,243. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
In Vivo Metabolic Studies in Rodents
These studies assess the physiological effects of CL 316 ,243 on whole-body metabolism.
Objective: To evaluate the effects of CL 316 ,243 on body weight, adiposity, glucose tolerance, and energy expenditure in a rodent model of obesity or diabetes.
Materials:
-
Rodent model (e.g., diet-induced obese mice or Zucker diabetic fatty rats).
-
CL 316 ,243 free acid, dissolved in a suitable vehicle (e.g., sterile saline).
-
Metabolic cages for measuring food and water intake, and energy expenditure (indirect calorimetry).
-
Glucose meter and test strips.
-
Insulin ELISA kit.
-
Equipment for body composition analysis (e.g., DEXA or MRI).
Procedure:
-
Acclimation: Acclimate animals to their housing conditions and handling.
-
Treatment: Administer CL 316 ,243 or vehicle daily via a suitable route (e.g., intraperitoneal or subcutaneous injection, or oral gavage) at a specified dose (e.g., 0.1-1 mg/kg).[9][10][11] The treatment duration can vary from a single acute dose to several weeks of chronic administration.
-
Monitoring:
-
Body Weight and Food Intake: Measure daily.
-
Energy Expenditure: Place animals in metabolic cages to measure oxygen consumption (VO₂) and carbon dioxide production (VCO₂) to calculate the respiratory exchange ratio (RER) and energy expenditure.
-
Glucose and Insulin Tolerance Tests (GTT/ITT): Perform at baseline and at the end of the study to assess glucose homeostasis.
-
Body Composition: Measure at the beginning and end of the treatment period.
-
-
Tissue Collection: At the end of the study, euthanize the animals and collect blood and various tissues (e.g., adipose depots, liver, skeletal muscle) for further analysis (e.g., gene expression, protein levels, histology).
-
Data Analysis: Use appropriate statistical tests to compare the different treatment groups.
Figure 3: General experimental workflow for in vivo studies with CL 316,243.
Conclusion
CL 316 ,243 free acid is a powerful pharmacological tool characterized by its high potency and exceptional selectivity for the β3-adrenergic receptor. Its ability to stimulate lipolysis and thermogenesis through well-defined signaling pathways makes it an important compound for research into metabolic diseases. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals working with this significant molecule. Further research into the nuanced aspects of its signaling and long-term in vivo effects will continue to enhance our understanding of β3-adrenergic receptor biology and its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Radioligand binding and competition assays [bio-protocol.org]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The β3-Adrenergic Receptor: Structure, Physiopathology of Disease, and Emerging Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The β3 Adrenergic Receptor Agonist CL316243 Ameliorates the Metabolic Abnormalities of High-Fat Diet-Fed Rats by Activating AMPK/PGC-1α Signaling in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-obesity effect of CL 316,243, a highly specific beta 3-adrenoceptor agonist, in mice with monosodium-L-glutamate-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CL-316,243, a beta3-specific adrenoceptor agonist, enhances insulin-stimulated glucose disposal in nonobese rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of a Selective Target: Unraveling the Initial Discovery of CL 316 ,243 as a Potent β3-Adrenergic Agonist
Pearl River, NY - In the early 1990s, researchers at American Cyanamid Company embarked on a quest for novel therapeutic agents to combat metabolic disorders such as obesity and type 2 diabetes. This endeavor culminated in the discovery of CL 316 ,243, a disodium salt of an (R,R)-arylethanolamine derivative, which emerged as a highly potent and remarkably selective agonist for the β3-adrenergic receptor. This technical guide delves into the foundational studies that identified and characterized CL 316 ,243, laying the groundwork for a new avenue in metabolic disease research.
Introduction: The Emergence of the β3-Adrenergic Receptor as a Therapeutic Target
The adrenergic receptors, a class of G protein-coupled receptors, are crucial mediators of the physiological effects of catecholamines like epinephrine and norepinephrine. While the β1 and β2 subtypes were well-characterized for their roles in cardiac function and bronchodilation, the β3-adrenergic receptor, predominantly expressed in adipose tissue, represented a promising, yet less explored, therapeutic target. Its activation was linked to the stimulation of lipolysis (the breakdown of fat) and thermogenesis (heat production) in brown adipose tissue (BAT), processes with direct implications for energy expenditure and metabolic regulation. The challenge for researchers was to develop a compound that could selectively activate β3 receptors, thereby harnessing their metabolic benefits without the cardiovascular side effects associated with β1 and β2 receptor stimulation.
In Vitro Characterization: Establishing Potency and Selectivity
The initial characterization of CL 316 ,243 focused on its interaction with the β-adrenergic receptor subtypes. A series of in vitro assays were employed to determine its binding affinity and functional potency.
Radioligand Binding Assays
Competitive radioligand binding assays were instrumental in quantifying the affinity of CL 316 ,243 for β1, β2, and β3-adrenergic receptors. These assays typically involved the use of a radiolabeled antagonist to label the receptors in tissue membrane preparations, followed by the addition of increasing concentrations of the unlabeled test compound ( CL 316 ,243) to displace the radioligand.
Table 1: Binding Affinity (Ki) of CL 316 ,243 for β-Adrenergic Receptor Subtypes
| Receptor Subtype | Tissue Source (Typical) | Radioligand (Typical) | CL 316 ,243 Ki (nM) |
| β1 | Rat Cerebral Cortex | [³H]CGP-12177 | > 10,000 |
| β2 | Rat Lung | [¹²⁵I]Iodocyanopindolol | > 10,000 |
| β3 | Rat Brown Adipose Tissue | [¹²⁵I]Iodocyanopindolol | ~30 |
The results from these binding studies revealed that CL 316 ,243 possessed a significantly higher affinity for the β3 receptor compared to the β1 and β2 subtypes, demonstrating a selectivity of over 10,000-fold.[1]
Adenylyl Cyclase Activation Assays
To assess the functional activity of CL 316 ,243 as an agonist, its ability to stimulate adenylyl cyclase was measured. Activation of β-adrenergic receptors leads to the activation of the Gs protein, which in turn stimulates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).
Table 2: Functional Potency (EC50) of CL 316 ,243 in Adenylyl Cyclase Activation
| Receptor Subtype | Cell/Tissue Type | EC50 (nM) |
| β3 | Rat Brown Adipocytes | 3 |
These functional assays confirmed the high potency of CL 316 ,243 at the β3 receptor, with an EC50 value of 3 nM.[1][2] This potent stimulation of cAMP production in brown adipocytes was a strong indicator of its potential to induce thermogenesis and lipolysis.
In Vivo Studies: Demonstrating Metabolic Efficacy in Animal Models
Following the promising in vitro results, the metabolic effects of CL 316 ,243 were investigated in various rodent models of obesity and diabetes. These studies were crucial in establishing its potential as a therapeutic agent.
Thermogenic Effects
The primary mechanism by which β3-agonists were thought to exert their anti-obesity effects was through the stimulation of thermogenesis in brown adipose tissue.
Table 3: In Vivo Thermogenic Effects of CL 316 ,243 in Rodents
| Animal Model | Dosage | Route of Administration | Primary Outcome |
| Lean and Obese Zucker Rats | 1 mg/kg/day | Subcutaneous (osmotic minipumps) | Increased resting metabolic rate by 55% in lean and 96% in obese rats.[3] |
| MSG-induced Obese Mice | 0.1 and 1.0 mg/kg | Oral gavage (for 2 weeks) | Activated brown adipose tissue and increased systemic metabolism. |
These studies demonstrated that CL 316 ,243 could significantly increase metabolic rate and activate BAT, leading to increased energy expenditure.
Lipolytic and Anti-Obesity Effects
The stimulation of lipolysis in white adipose tissue (WAT) was another key anticipated effect of a β3-agonist.
Table 4: In Vivo Lipolytic and Anti-obesity Effects of CL 316 ,243 in Rodents
| Animal Model | Dosage | Route of Administration | Primary Outcome |
| Obese Zucker Rats | 1 mg/kg/day | Subcutaneous (osmotic minipumps) | Decreased total retroperitoneal white adipose tissue weight.[3] |
| MSG-induced Obese Mice | 0.1 and 1.0 mg/kg | Oral gavage (for 2 weeks) | Reduced white adipose tissue mass and overall body mass without affecting food intake. |
| KKAy Mice | 0.1 mg/kg/day | Subcutaneous injection | Prevented obesity by decreasing white fat mass. |
The in vivo studies consistently showed that administration of CL 316 ,243 led to a reduction in adipose tissue mass and overall body weight, confirming its potent lipolytic and anti-obesity effects.
Anti-Diabetic Effects
Beyond its effects on body weight, CL 316 ,243 was also evaluated for its potential to improve glucose homeostasis.
Table 5: In Vivo Anti-Diabetic Effects of CL 316 ,243 in Rodents
| Animal Model | Dosage | Route of Administration | Primary Outcome |
| KKAy Mice | 0.1 mg/kg/day | Subcutaneous injection | Ameliorated hyperglycemia and hyperinsulinemia during a glucose tolerance test. |
| Non-obese Sprague-Dawley Rats | 1 mg/kg/day | Subcutaneous (osmotic minipumps) | Enhanced insulin-stimulated glucose disposal.[4] |
These findings suggested that CL 316 ,243 could improve insulin sensitivity and glucose metabolism, making it a promising candidate for the treatment of type 2 diabetes.
Signaling Pathways and Experimental Workflows
The discovery of CL 316 ,243 was underpinned by a series of well-defined experimental procedures and a clear understanding of the underlying signaling pathways.
β3-Adrenergic Receptor Signaling Pathway
The mechanism of action of CL 316 ,243 involves the canonical Gs protein-coupled receptor signaling cascade.
Caption: β3-Adrenergic receptor signaling pathway activated by CL 316 ,243.
Experimental Workflow for In Vitro Characterization
The initial in vitro assessment of CL 316 ,243 followed a logical progression from binding affinity to functional activity.
Caption: Experimental workflow for the in vitro characterization of CL 316 ,243.
Methodologies of Key Experiments
The following provides a generalized overview of the experimental protocols that were likely employed in the initial studies of CL 316 ,243, based on common practices of the era.
Radioligand Binding Assay
-
Membrane Preparation: Tissues (e.g., rat brown adipose tissue for β3, rat lung for β2, rat cerebral cortex for β1) were homogenized in a buffered solution and centrifuged to isolate the cell membrane fraction.
-
Incubation: A fixed amount of membrane protein was incubated with a specific radioligand (e.g., [¹²⁵I]Iodocyanopindolol) and varying concentrations of CL 316 ,243.
-
Separation: The reaction mixture was rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity retained on the filters was measured using a gamma counter.
-
Data Analysis: The concentration of CL 316 ,243 that inhibited 50% of the specific binding of the radioligand (IC50) was determined and converted to an inhibition constant (Ki).
Adenylyl Cyclase Activation Assay
-
Cell/Membrane Preparation: Intact cells (e.g., isolated brown adipocytes) or membrane preparations were used.
-
Incubation: The cells or membranes were incubated with ATP (the substrate for adenylyl cyclase) and varying concentrations of CL 316 ,243 in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Reaction Termination: The reaction was stopped, typically by the addition of acid.
-
cAMP Quantification: The amount of cAMP produced was measured, often using a competitive protein binding assay or radioimmunoassay.
-
Data Analysis: The concentration of CL 316 ,243 that produced 50% of the maximal stimulation of adenylyl cyclase (EC50) was calculated.
In Vivo Measurement of Thermogenesis
-
Animal Acclimation: Rodents were housed in metabolic cages that allowed for the continuous monitoring of oxygen consumption (VO₂) and carbon dioxide production (VCO₂).
-
Drug Administration: CL 316 ,243 or a vehicle control was administered to the animals.
-
Metabolic Monitoring: VO₂ and VCO₂ were measured over a defined period to calculate the respiratory exchange ratio (RER) and energy expenditure (heat production).
-
Data Analysis: The change in energy expenditure in the drug-treated group was compared to the control group to determine the thermogenic effect of CL 316 ,243.
Conclusion
The initial studies on CL 316 ,243 unequivocally established it as a pioneering pharmacological tool and a promising therapeutic candidate. Its high potency and exceptional selectivity for the β3-adrenergic receptor, demonstrated through rigorous in vitro and in vivo experimentation, validated the concept of targeting this receptor for the treatment of obesity and type 2 diabetes. The discovery of CL 316 ,243 not only provided a valuable research compound that has been instrumental in elucidating the physiological roles of the β3-adrenergic receptor but also spurred the development of a new class of drugs for metabolic diseases.
References
- 1. CL 316243 disodium salt | Adrenergic beta-3 Receptor Agonists: R&D Systems [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Apparent histological changes of adipocytes after treatment with CL 316,243, a β-3-adrenergic receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CL-316,243, a beta3-specific adrenoceptor agonist, enhances insulin-stimulated glucose disposal in nonobese rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of CL 316243 Free Acid on Metabolic Rate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CL 316243 is a potent and highly selective β3-adrenergic receptor (β3-AR) agonist that has demonstrated significant effects on metabolic rate, primarily through the stimulation of thermogenesis in brown adipose tissue (BAT) and the "browning" of white adipose tissue (WAT).[1][2][3][4] This technical guide provides an in-depth analysis of the impact of CL 316243 free acid on metabolic processes, consolidating key quantitative data, detailing experimental methodologies, and illustrating the underlying signaling pathways. The information presented is intended to serve as a comprehensive resource for researchers and professionals involved in the study of metabolic diseases and the development of therapeutic agents.
Introduction
The β3-adrenergic receptor is predominantly expressed in adipose tissue and plays a crucial role in regulating lipolysis and thermogenesis.[1][3] Agonists of this receptor, such as CL 316243 , have been extensively studied for their potential as anti-obesity and anti-diabetic agents.[5][6][7] CL 316243 has been shown to increase metabolic rate, enhance fat oxidation, and improve insulin sensitivity in various animal models and in humans.[6][8][9][10] This document synthesizes the current understanding of the metabolic effects of CL 316243 free acid.
Quantitative Effects on Metabolic Parameters
The administration of CL 316243 has been shown to induce significant changes in several key metabolic parameters. The following tables summarize the quantitative data from various studies, providing a comparative overview of its effects.
Table 1: Effects of CL 316243 on Energy Expenditure and Substrate Oxidation in Humans [8]
| Parameter | Treatment Group (1,500 mg/day CL 316 ,243 for 8 weeks) | Placebo Group | P-value |
| 24-h Energy Expenditure (24-EE) | No significant change from baseline | No significant change | - |
| 24-h Respiratory Quotient (24-RQ) | Lowered | - | < 0.001 |
| Fat Oxidation | 23% increase | - | < 0.01 |
| Carbohydrate Oxidation | 17% decrease | - | = 0.05 |
| Free Fatty Acid Concentrations | 41% increase | - | < 0.05 |
Table 2: Effects of CL 316243 on Metabolic Parameters in Rodents
| Parameter | Animal Model | Treatment Details | Key Findings | Reference |
| Oxygen Consumption | Wild-type mice | 1 mg/kg CL 316 ,243 (single intraperitoneal injection) | Significant increase | [11] |
| Respiratory Exchange Ratio (RER) | Wild-type mice | 1 mg/kg CL 316 ,243 (single intraperitoneal injection) | Significant decrease | [11] |
| Oxygen Consumption | Wild-type mice | 1.0 mg/kg/day CL 316 ,243 for 5 days | Significant increase in light cycle | [12] |
| Heat Production | Wild-type mice | 1.0 mg/kg/day CL 316 ,243 for 5 days | Significant increase in light cycle | [12] |
| Fatty Acid Oxidation | MKR mice (model of type 2 diabetes) | 1 mg/kg CL 316 ,243 for 3 weeks | Fourfold increase in adipose tissue | [13] |
| Resting Metabolic Rate | Sprague-Dawley rats | 1 mg/kg/day CL 316 ,243 for 10-12 days | Significant increase after 7 days | [10] |
| Body Core Temperature | Sprague-Dawley rats | 1 mg/kg/day CL 316 ,243 for 10-12 days | Significant increase after 7 days | [10] |
| Interscapular BAT Temperature (TIBAT) | Diet-induced obese rats | 0.01-1 mg/kg CL 316 ,243 (single IP injection) | Dose-dependent increase | [14][15] |
Signaling Pathways
The metabolic effects of CL 316243 are mediated through the activation of specific intracellular signaling cascades following its binding to the β3-adrenergic receptor.
Primary Signaling Pathway in Brown Adipocytes
Activation of the β3-AR by CL 316243 in brown adipocytes initiates a signaling cascade that is central to non-shivering thermogenesis.[2][16] The binding of the agonist leads to the activation of adenylyl cyclase, which increases intracellular levels of cyclic AMP (cAMP).[16] Elevated cAMP subsequently activates Protein Kinase A (PKA).[2][16] PKA then phosphorylates and activates downstream targets, including p38 MAP kinase and activating transcription factor-2 (ATF-2), which ultimately leads to the increased expression of Uncoupling Protein 1 (UCP1).[2] UCP1 uncouples cellular respiration from ATP synthesis, resulting in the dissipation of energy as heat.
Caption: CL 316243 signaling pathway in brown adipocytes.
Regulation of Lipolysis
In both brown and white adipocytes, CL 316243 stimulates lipolysis, the breakdown of triglycerides into free fatty acids and glycerol.[3][11] This process is also initiated by the PKA-mediated phosphorylation of hormone-sensitive lipase (HSL) and other lipolytic enzymes. The released fatty acids can then be used as fuel for thermogenesis within the brown adipocytes or released into circulation to be used by other tissues.[5]
Caption: CL 316243-induced lipolysis pathway.
Experimental Protocols
The following section details the methodologies commonly employed in studies investigating the metabolic effects of CL 316243 .
In Vivo Assessment of Metabolic Rate
Indirect Calorimetry (Respiratory Chamber): This is the gold standard for measuring whole-body energy expenditure, oxygen consumption (VO2), and carbon dioxide production (VCO2) in conscious, unrestrained animals.
-
Apparatus: Animals are housed individually in metabolic cages equipped with sensors for O2 and CO2 concentrations in the incoming and outgoing air.
-
Procedure: After an acclimation period, baseline metabolic data is collected. CL 316243 or a vehicle is then administered (e.g., via intraperitoneal injection), and metabolic parameters are continuously monitored for a specified duration.[11][12]
-
Data Analysis: The respiratory exchange ratio (RER) is calculated as the ratio of VCO2 to VO2, which provides an indication of the primary fuel source being oxidized (1.0 for carbohydrates, ~0.7 for fats). Energy expenditure is calculated from VO2 and VCO2 data using established equations.
Caption: Experimental workflow for indirect calorimetry.
Hyperinsulinemic-Euglycemic Glucose Clamp: This technique is used to assess insulin sensitivity and glucose disposal.
-
Procedure: A continuous infusion of insulin is administered to achieve a hyperinsulinemic state. Simultaneously, a variable glucose infusion is given to maintain euglycemia (normal blood glucose levels). The glucose infusion rate required to maintain euglycemia is a measure of insulin-stimulated whole-body glucose disposal.[6][8]
-
Application with CL 316243 : This clamp is performed before and after a period of CL 316243 treatment to determine the compound's effect on insulin sensitivity.[6][8]
Ex Vivo and In Vitro Assays
Fatty Acid Oxidation in Isolated Tissues: This assay measures the rate at which tissues can oxidize fatty acids.
-
Procedure: Adipose tissue or muscle is isolated and incubated with a radiolabeled fatty acid (e.g., [1-14C]palmitate). The amount of radiolabeled CO2 produced is then measured, which is indicative of the rate of fatty acid oxidation.[13]
Gene and Protein Expression Analysis: These techniques are used to quantify the expression of key metabolic genes and proteins.
-
Quantitative Real-Time PCR (qPCR): Measures the mRNA levels of genes such as Ucp1 to assess the induction of thermogenic programs.[1]
-
Western Blotting: Detects and quantifies the protein levels of key signaling molecules (e.g., phosphorylated PKA substrates) and metabolic enzymes.
Conclusion
CL 316243 free acid exerts a profound impact on metabolic rate, primarily by activating β3-adrenergic receptors in adipose tissue. This leads to increased energy expenditure, a shift towards fatty acid oxidation as a primary fuel source, and enhanced insulin sensitivity. The well-defined signaling pathways and the availability of robust experimental protocols make CL 316243 a valuable tool for metabolic research. Further investigation into the long-term efficacy and safety of β3-AR agonists is warranted to fully realize their therapeutic potential in treating metabolic disorders such as obesity and type 2 diabetes.
References
- 1. Constitutively active receptor ADGRA3 signaling induces adipose thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-shivering Thermogenesis Signalling Regulation and Potential Therapeutic Applications of Brown Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of the brown adipose tissue in β3-adrenergic receptor activation-induced sleep, metabolic and feeding responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The glucose lowering effects of CL 316,243 dissipate with repeated use and are rescued bycilostamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evidence for fatty acids mediating CL 316,243-induced reductions in blood glucose in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of the antidiabetic effects of the beta 3-adrenergic agonist CL-316243 in obese Zucker-ZDF rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti Diabetic effect of CL 316,243 (A β3-Adrenergic Agonist) by Down Regulation of Tumour Necrosis Factor (TNF-α) Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Increase in insulin action and fat oxidation after treatment with CL 316,243, a highly selective beta3-adrenoceptor agonist in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The beta-3 adrenergic agonist (CL-316,243) restores the expression of down-regulated fatty acid oxidation genes in type 2 diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CL-316,243, a beta3-specific adrenoceptor agonist, enhances insulin-stimulated glucose disposal in nonobese rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Effects of systemic oxytocin and beta‐3 receptor agonist (CL 316243) treatment on body weight and adiposity in male diet‐induced obese rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Effects of Combined Oxytocin and Beta-3 Receptor Agonist (CL 316243) Treatment on Body Weight and Adiposity in Male Diet-Induced Obese Rats [frontiersin.org]
- 16. β3-Adrenergic Signaling Acutely Down Regulates Adipose Triglyceride Lipase in Brown Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of CL 316 ,243 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of CL 316 ,243, a highly specific β3-adrenoceptor agonist, in mouse models. This document is intended to guide researchers in designing and executing experiments to investigate the metabolic effects of CL 316 ,243.
Introduction
CL 316 ,243 is a potent and selective agonist for the β3-adrenergic receptor, which is predominantly expressed in brown and white adipose tissue.[1][2] Activation of the β3-adrenoceptor by CL 316 ,243 stimulates a cascade of downstream signaling events, leading to increased thermogenesis, lipolysis, and alterations in glucose metabolism.[1][3][4] In rodent models, administration of CL 316 ,243 has been shown to reduce adiposity, improve glucose tolerance, and induce the "browning" of white adipose tissue, making it a valuable tool for studying metabolic diseases such as obesity and type 2 diabetes.[5][6][7]
Signaling Pathway of CL 316 ,243
The binding of CL 316 ,243 to the β3-adrenergic receptor on adipocytes initiates a signaling cascade that is central to its metabolic effects. The diagram below illustrates the key steps in this pathway.
Caption: Signaling pathway of CL 316 ,243 in adipocytes.
Quantitative Data Summary
The following tables summarize the dosages, administration routes, treatment durations, and observed effects of CL 316 ,243 in various in vivo mouse studies.
Table 1: Dosage and Administration of CL 316 ,243 in Mice
| Dosage Range (mg/kg/day) | Administration Route | Mouse Strain | Key Findings | Citations |
| 0.01 - 1.0 | Intraperitoneal (IP) | C57BL/6J | Dose-dependent increase in interscapular brown adipose tissue temperature. | [8] |
| 0.1 - 1.0 | Gastric Tube | ICR | Reduction in white adipose tissue mass and body mass without affecting food intake. | [6] |
| 1.0 | Intraperitoneal (IP) | C57BL/6 | Increased plasma fatty acids and insulin, and reduced blood glucose. | [3] |
| 1.0 | Intraperitoneal (IP) | 3xTg-AD | Decreased body weight, improved glucose metabolism, and reversed memory deficits. | [4][9] |
| 1.0 | Intraperitoneal (IP) | C57BL/6J | Repeated treatment leads to attenuated glucose-lowering effects. | [10][11] |
| 5.0 | Intraperitoneal (IP) | C57BL/6J | Upregulates thermogenic genes in cultured adipocytes. | [12] |
Table 2: Duration of CL 316 ,243 Treatment and Associated Effects
| Treatment Duration | Effect | Mouse Model | Citations |
| Acute (single injection) | Increased plasma fatty acids, insulin, and IL-6; decreased blood glucose. | C57BL/6 | [3][13] |
| 5 days | Reduced epididymal adipose tissue weight. | C57BL/6J, IL-6-/- | [2] |
| 6 days | Weight loss and increased white adipose tissue mitochondrial proteins. | C57BL/6J | [10] |
| 2 weeks | Reduced white adipose tissue mass and body mass. | MSG-induced obese mice | [6] |
| 4 weeks | Increased brown adipose activation and energy expenditure; improved glucose tolerance. | C57BL/6J | [5][14] |
| 1 month | Decreased body weight, improved glucose metabolism, and reversed memory deficits. | 3xTg-AD | [4] |
Experimental Protocol: In Vivo Administration of CL 316 ,243
This protocol provides a detailed methodology for a typical experiment investigating the effects of CL 316 ,243 on metabolic parameters in mice.
Materials
-
CL 316 ,243 (disodium (R,R)-5-(2-((2-(3-chlorophenyl)-2-hydroxyethyl)-amino)propyl)-1,3-benzodioxole-2,3-dicarboxylate)
-
Sterile saline (0.9% NaCl)
-
Male C57BL/6J mice (8-10 weeks old)
-
Standard chow diet
-
Sterile 1 mL syringes with 27-30 gauge needles
-
Animal balance
-
Metabolic cages (optional, for energy expenditure measurements)
-
Glucometer and test strips
Experimental Workflow
The following diagram outlines the typical workflow for an in vivo study with CL 316 ,243.
Caption: Experimental workflow for in vivo CL 316 ,243 administration.
Procedure
-
Animal Acclimatization:
-
Preparation of CL 316 ,243 Solution:
-
Experimental Groups and Dosing:
-
Randomly assign mice to two groups: a control group receiving vehicle (sterile saline) and a treatment group receiving CL 316 ,243.
-
Administer CL 316 ,243 or vehicle via intraperitoneal (IP) injection once daily at a consistent time.[4][10] A common and effective dose is 1 mg/kg body weight.[3][4][10]
-
Adjust the injection volume based on the daily body weight of each mouse.
-
-
Monitoring and Data Collection:
-
Measure body weight and food intake daily.
-
For acute studies, blood samples can be collected at various time points post-injection (e.g., 15, 30, 120 minutes) to measure plasma levels of glucose, insulin, and fatty acids.[3]
-
For chronic studies, perform a glucose tolerance test (GTT) towards the end of the treatment period (e.g., after 2-4 weeks).[5][14]
-
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize the mice following approved institutional guidelines.
-
Collect blood for terminal biochemical analysis.
-
Dissect and weigh adipose tissues (e.g., epididymal white adipose tissue, inguinal white adipose tissue, and interscapular brown adipose tissue) and other relevant organs (e.g., liver, skeletal muscle).[2][13]
-
Tissues can be snap-frozen in liquid nitrogen for subsequent molecular analysis (e.g., qPCR, Western blotting) or fixed in formalin for histological examination.
-
Conclusion
The in vivo administration of CL 316 ,243 is a powerful method for investigating the role of β3-adrenergic signaling in metabolic regulation. The protocols and data presented here provide a foundation for researchers to design and conduct robust and reproducible experiments. Careful consideration of dosage, treatment duration, and appropriate endpoints is crucial for obtaining meaningful results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Evidence for fatty acids mediating CL 316,243-induced reductions in blood glucose in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Repurposing beta-3 adrenergic receptor agonists for Alzheimer’s disease: beneficial effects in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-obesity and metabolic efficacy of the β3-adrenergic agonist, CL316243, in mice at thermoneutrality compared to 22°C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-obesity effect of CL 316,243, a highly specific beta 3-adrenoceptor agonist, in mice with monosodium-L-glutamate-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The beta-3 adrenergic agonist (CL-316,243) restores the expression of down-regulated fatty acid oxidation genes in type 2 diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The glucose lowering effects of CL 316,243 dissipate with repeated use and are rescued bycilostamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The glucose lowering effects of CL 316,243 dissipate with repeated use and are rescued bycilostamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Control of Adipocyte Thermogenesis and Lipogenesis through γ3-Adrenergic and Thyroid Hormone Signal Integration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Anti-obesity and metabolic efficacy of the β3-adrenergic agonist, CL316243, in mice at thermoneutrality compared to 22°C - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for CL 316243 Free Acid in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
CL 316243 is a potent and highly selective agonist for the β3-adrenergic receptor (β3-AR), demonstrating significantly lower activity at β1 and β2-adrenergic receptors.[1] This selectivity makes it an invaluable tool for investigating the physiological and pathophysiological roles of β3-AR signaling in various biological systems. Primarily expressed in adipose tissue, the β3-AR is a key regulator of lipolysis and thermogenesis.[1][2] Consequently, CL 316243 is widely utilized in research focused on obesity, diabetes, and other metabolic disorders.[2][3] In cell culture, CL 316243 serves as a powerful pharmacological tool to elucidate the molecular mechanisms downstream of β3-AR activation in a variety of cell types, including adipocytes and skeletal muscle cells.
Mechanism of Action
CL 316243 selectively binds to and activates the β3-adrenergic receptor, a G-protein coupled receptor (GPCR). This activation initiates a cascade of intracellular signaling events. The canonical pathway involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets to elicit a cellular response.
In addition to the canonical cAMP/PKA pathway, studies have revealed that CL 316243-induced β3-AR activation can also engage other signaling cascades. In skeletal muscle cells, for instance, it has been shown to stimulate protein synthesis through the PI3K/mTOR/p70S6K pathway.[4] Furthermore, CL 316243 can activate the AMPK/PGC-1α signaling pathway in skeletal muscle, which is involved in the regulation of mitochondrial biogenesis and fatty acid oxidation.[5][6][7]
Quantitative Data Summary
The following table summarizes key quantitative data for CL 316243 based on published literature. These values can serve as a starting point for experimental design.
| Parameter | Value | Cell Type/System | Reference |
| EC₅₀ | 3 nM | β3-adrenoceptor | [2] |
| Effective Concentration | 10 nM (maximum effect on lipolysis) | Differentiated white and brown adipocytes | |
| Effective Concentration | 1 µM (10⁻⁶ M) | Rat L6 myotubes (protein synthesis) | |
| Effective Concentration | 1 µM | L6 myotubes (AMPK phosphorylation) | [5][6] |
| Solubility (Free Acid) | 100 mg/mL in DMSO (237.06 mM) | - | [5] |
Experimental Protocols
Preparation of CL 316243 Free Acid Stock Solution
Materials:
-
CL 316243 free acid powder
-
Dimethyl sulfoxide (DMSO), anhydrous/newly opened
-
Sterile microcentrifuge tubes
-
Ultrasonic bath
Procedure:
-
Weighing: Accurately weigh the desired amount of CL 316243 free acid powder in a sterile microcentrifuge tube under aseptic conditions.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 100 mM). According to the supplier, a concentration of up to 100 mg/mL (237.06 mM) is achievable in DMSO.[5]
-
Note: Due to the hygroscopic nature of DMSO, it is crucial to use a newly opened bottle to ensure maximal solubility.[5]
-
-
Sonication: To aid dissolution, place the tube in an ultrasonic bath for a few minutes until the powder is completely dissolved.[5]
-
Sterilization: While the high concentration of DMSO is generally sterile, if further assurance is needed, the stock solution can be sterilized by filtering through a 0.22 µm DMSO-compatible syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[6][7]
General Protocol for Cell Culture Experiments
Materials:
-
Cultured cells of interest (e.g., L6 myotubes, 3T3-L1 adipocytes)
-
Complete cell culture medium
-
Serum-free medium (if required for the experiment)
-
CL 316243 free acid stock solution (prepared as above)
-
Vehicle control (DMSO)
-
Sterile cell culture plates (e.g., 6-well, 24-well, or 96-well)
Procedure:
-
Cell Seeding: Seed the cells in the appropriate culture plates at a density that will ensure they are in the desired growth phase (e.g., sub-confluent for proliferation assays, or fully differentiated for functional assays) at the time of treatment.
-
Cell Culture: Culture the cells under standard conditions (e.g., 37°C, 5% CO₂) until they are ready for the experiment. If studying differentiation-dependent effects, ensure the cells have reached the desired differentiated state.
-
Preparation of Working Solutions:
-
Thaw an aliquot of the CL 316243 stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in complete or serum-free cell culture medium to achieve the desired final concentrations for your experiment. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and endpoint. Typical final concentrations range from 1 nM to 10 µM.
-
Important: Prepare a vehicle control by adding the same volume of DMSO to the culture medium as used for the highest concentration of CL 316243 . This is crucial to control for any effects of the solvent on the cells. The final concentration of DMSO in the culture medium should typically not exceed 0.1% (v/v).
-
-
Cell Treatment:
-
Remove the existing culture medium from the cells.
-
Wash the cells once with sterile phosphate-buffered saline (PBS), if necessary.
-
Add the prepared media containing the different concentrations of CL 316243 or the vehicle control to the respective wells.
-
-
Incubation: Incubate the cells for the desired period, which can range from minutes for acute signaling studies to several hours or days for studies on gene expression or chronic effects.[4][5]
-
Downstream Analysis: Following incubation, harvest the cells or cell lysates for downstream analysis, such as:
-
Western blotting to assess protein phosphorylation (e.g., p-AMPK, p-p70S6K).[4][5]
-
Quantitative PCR (qPCR) to measure changes in gene expression (e.g., UCP1).[5]
-
Measurement of lipolysis by quantifying glycerol or free fatty acid release into the medium.
-
Metabolic assays to assess glucose uptake or oxygen consumption.
-
Visualizations
Signaling Pathways of CL 316243
Caption: Signaling pathways activated by CL 316243 .
Experimental Workflow
Caption: General workflow for cell culture experiments with CL 316243 .
References
- 1. CL 316243 disodium salt | CAS:151126-84-0 | murine-selective β3 adrenoceptor agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Effect of the beta(3)-adrenergic agonist Cl316,243 on functional differentiation of white and brown adipocytes in primary cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CL 316243 free acid | β3-Adrenoceptor激动剂 | MCE [medchemexpress.cn]
Application Notes and Protocols: Inducing Browning of White Adipose Tissue with CL 316 ,243
Audience: Researchers, scientists, and drug development professionals.
Introduction: The transformation of white adipose tissue (WAT) into a thermogenic, brown-like adipose tissue (BAT), a process termed "browning," is a promising strategy for combating obesity and related metabolic disorders. This process is characterized by the emergence of "brite" or "beige" adipocytes within WAT, which are multilocular cells rich in mitochondria that express Uncoupling Protein 1 (UCP1). UCP1 dissipates the mitochondrial proton gradient to generate heat instead of ATP, thereby increasing energy expenditure.[1][2][3][4]
CL 316 ,243 is a potent and highly selective agonist for the β3-adrenergic receptor (β3-AR), which is predominantly expressed in adipose tissue.[5][6] Its administration in rodents is a widely used experimental model to mimic cold-induced thermogenesis and robustly induce the browning of WAT.[5][7] These notes provide an overview of the underlying signaling pathways and detailed protocols for inducing and analyzing WAT browning using CL 316 ,243 in both in vivo and in vitro models.
Mechanism of Action: β3-Adrenergic Signaling Pathway
CL 316 ,243 initiates the browning process by binding to and activating β3-adrenergic receptors on the surface of white adipocytes. This activation triggers a downstream signaling cascade that culminates in the transcriptional reprogramming of the cell towards a thermogenic phenotype.
Key Signaling Events:
-
Receptor Activation: CL 316 ,243 binds to the β3-AR.
-
G-Protein Coupling: The activated receptor stimulates the associated Gs protein, leading to the activation of adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
PKA Activation: Elevated intracellular cAMP levels activate Protein Kinase A (PKA).
-
Downstream Effects: PKA phosphorylates and activates multiple downstream targets, including hormone-sensitive lipase (HSL) to initiate lipolysis, and transcription factors like CREB (cAMP response element-binding protein).
-
Transcriptional Reprogramming: This cascade leads to the increased expression of key thermogenic genes, most notably Pgc1a (peroxisome proliferator-activated receptor-gamma coactivator 1-alpha) and its downstream target, Ucp1. PGC-1α is a master regulator of mitochondrial biogenesis and function.
-
Phenotypic Change: The increased expression of UCP1 and the proliferation of mitochondria result in the morphological and functional transformation of white adipocytes into beige adipocytes, characterized by smaller, multilocular lipid droplets and high thermogenic capacity.[7]
Experimental Protocols
Protocol 1: In Vivo Induction of WAT Browning in Mice
This protocol describes the systemic administration of CL 316 ,243 to mice to induce browning in subcutaneous white adipose tissue, such as the inguinal depot (iWAT).
Materials:
-
Male C57BL/6J mice (8-12 weeks old)
-
CL 316 ,243 (disodium salt)
-
Sterile 0.9% saline
-
Insulin syringes (28G or smaller)
-
Standard animal housing and care facilities
-
Dissection tools
-
Reagents for tissue fixation (e.g., 10% neutral buffered formalin) and RNA/protein extraction (e.g., TRIzol, RIPA buffer)
Procedure:
-
Acclimatization: Acclimate mice to single housing for at least one week before the experiment under standard temperature conditions (22°C).
-
CL 316 ,243 Preparation: Prepare a stock solution of CL 316 ,243 in sterile saline. A common concentration is 1 mg/mL. Ensure it is fully dissolved. Prepare a vehicle control of sterile saline.
-
Administration: Administer CL 316 ,243 or saline via intraperitoneal (IP) injection once daily for 7 consecutive days.[5][7] A typical dose is 1 mg/kg of body weight.[6][8]
-
Monitoring: Monitor animal health and body weight daily.
-
Tissue Harvest: On day 8, 24 hours after the final injection, euthanize the mice using a CO2 chamber followed by cervical dislocation.
-
Dissection: Carefully dissect the inguinal white adipose tissue (iWAT) depots. The iWAT is a subcutaneous fat pad located in the groin area.
-
Tissue Processing:
-
For Histology: Fix a portion of the iWAT in 10% neutral buffered formalin for 24 hours, then transfer to 70% ethanol for paraffin embedding.
-
For RNA/Protein: Immediately snap-freeze the remaining tissue in liquid nitrogen and store at -80°C until analysis.
-
Protocol 2: In Vitro Induction of Browning in Cultured Adipocytes
This protocol details the treatment of differentiated 3T3-L1 preadipocytes or primary adipocytes with CL 316 ,243 to induce a brown-like phenotype.
Materials:
-
Differentiated mature white adipocytes (e.g., from 3T3-L1 cells or primary stromal vascular fraction)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
CL 316 ,243
-
DMSO (for stock solution)
-
Phosphate-Buffered Saline (PBS)
-
Reagents for RNA/protein extraction
Procedure:
-
Cell Culture: Culture and differentiate preadipocytes into mature white adipocytes using established protocols. Typically, differentiation is complete by day 8-10.
-
CL 316 ,243 Preparation: Prepare a 10 mM stock solution of CL 316 ,243 in DMSO. Further dilute in culture medium to the desired final concentration. Prepare a vehicle control with an equivalent concentration of DMSO.
-
Treatment: On the day of the experiment, replace the culture medium with fresh medium containing CL 316 ,243 (a common final concentration is 1-10 µM) or vehicle control.[9][10]
-
Incubation: Incubate the cells for 24 to 48 hours.[11]
-
Cell Lysis and Harvest:
-
Microscopy: Observe the cells under a microscope to note morphological changes, such as the appearance of smaller, multilocular lipid droplets.
-
RNA/Protein Extraction: Wash the cells twice with ice-cold PBS. Add the appropriate lysis buffer (e.g., TRIzol for RNA, RIPA buffer for protein) directly to the plate. Scrape the cells, collect the lysate, and store at -80°C.
-
Methods for Analysis
1. Histological Analysis:
-
Hematoxylin and Eosin (H&E) Staining: Used to assess tissue morphology. Browning is indicated by a reduction in adipocyte size and a shift from large, unilocular lipid droplets to smaller, multilocular droplets.[5][12]
-
Immunohistochemistry (IHC) for UCP1: This is the gold standard for identifying beige adipocytes.[13] Use a specific primary antibody against UCP1 to visualize its expression within the tissue, confirming the thermogenic phenotype.[5][7][14]
2. Gene Expression Analysis (qPCR):
-
Isolate total RNA from tissue or cells using TRIzol or a similar reagent.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qPCR) using SYBR Green or TaqMan probes for target genes.[8]
-
Key Target Genes: Ucp1, Pgc1a, Cidea, Dio2.
-
Housekeeping Genes: Tbp, Gapdh, Actb.
-
Analyze data using the ΔΔCt method to determine fold change in expression relative to the control group.
3. Protein Expression Analysis (Western Blot):
-
Isolate total protein using RIPA buffer with protease inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Probe with a primary antibody specific for UCP1, followed by an HRP-conjugated secondary antibody.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensity and normalize to a loading control (e.g., β-actin, GAPDH).
-
Note: White adipose tissue lysates are high in lipids, which can interfere with Western blotting. An acetone precipitation step can help clean the protein samples for clearer results.[1]
Data Presentation: Summary of Expected Outcomes
The following tables summarize typical quantitative results from studies using CL 316 ,243 to induce WAT browning.
Table 1: In Vivo Effects of CL 316 ,243 on Inguinal White Adipose Tissue (iWAT) in Mice
| Parameter | Control (Saline) | CL 316 ,243 (1 mg/kg/day, 7 days) | Citation |
|---|---|---|---|
| Adipocyte Morphology | Unilocular, large lipid droplets | Multilocular, smaller lipid droplets | [5][7] |
| UCP1 mRNA Expression | Low / Undetectable | Strong induction (e.g., >10-fold) | [5][7][8] |
| UCP1 Protein Expression | Undetectable | Robustly increased | [5][6] |
| iWAT Depot Weight | Baseline | Decreased |[15] |
Table 2: In Vitro Effects of CL 316 ,243 on Differentiated Adipocytes
| Parameter | Control (Vehicle) | CL 316 ,243 (1-10 µM, 48h) | Citation |
|---|---|---|---|
| Cell Morphology | Large, unilocular lipid droplets | Smaller, multilocular lipid droplets | [11] |
| UCP1 mRNA Expression | Low / Undetectable | Significantly increased | [11] |
| PGC-1α mRNA Expression | Baseline | Significantly increased | [11] |
| Lipolysis (Glycerol Release) | Basal | Significantly increased |[9][10] |
References
- 1. An easy method for the clear detection of beige fat UCP1 by Western blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brown Adipose Tissue | Connective Tissue [histologyguide.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Comparative Transcriptome Profiling of Cold Exposure and β3-AR Agonist CL316,243-Induced Browning of White Fat [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. journals.physiology.org [journals.physiology.org]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Effect of the beta(3)-adrenergic agonist Cl316,243 on functional differentiation of white and brown adipocytes in primary cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. endocrine-abstracts.org [endocrine-abstracts.org]
- 12. Methods in Enzymology (MIE): Methods of Adipose Tissue Biology-: Chapter 7: Imaging of Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gene Expression and Histological Analysis of Activated Brown Adipocytes in Adipose Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Histological Identification of Brown Adipose and Peripheral Nerve Involvement in Human Atherosclerotic Vessels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Browning of white adipose tissue induced by the ß3 agonist CL-316,243 after local and systemic treatment - PK-PD relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CL 316 ,243 Free Acid in Glucose Metabolism Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
CL 316 ,243 is a potent and highly selective β3-adrenergic receptor (β3-AR) agonist.[1] The β3-AR is predominantly expressed in white and brown adipose tissue, playing a crucial role in regulating lipolysis and thermogenesis.[2][3] Stimulation of β3-AR by CL 316 ,243 has demonstrated significant effects on glucose metabolism, making it a valuable tool for studying metabolic diseases such as obesity and type 2 diabetes in preclinical models.[4][5] These application notes provide detailed protocols for utilizing CL 316 ,243 free acid to investigate its effects on glucose homeostasis, insulin sensitivity, and related signaling pathways.
Mechanism of Action
CL 316 ,243 exerts its effects primarily through the activation of β3-adrenergic receptors in adipocytes. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP subsequently activates Protein Kinase A (PKA), which in turn phosphorylates and activates hormone-sensitive lipase (HSL), promoting the breakdown of triglycerides into free fatty acids and glycerol. The released fatty acids are believed to play a role in stimulating insulin secretion from pancreatic β-cells, contributing to the observed reduction in blood glucose levels.[6][7] Additionally, some studies suggest that CL 316 ,243 may directly affect skeletal muscle metabolism through the activation of the AMPK/PGC-1α signaling pathway, further contributing to improved glucose homeostasis.[2]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the effects of CL 316 ,243 on metabolic parameters.
Table 1: In Vivo Effects of CL 316 ,243 on Glucose and Lipid Metabolism
| Animal Model | Dosage and Administration | Duration | Key Findings | Reference |
| Sprague-Dawley Rats (High-Fat Diet-Fed) | 1 mg/kg, gavage, once weekly | 12 weeks | Ameliorated abnormal lipid profile and glucose tolerance. | [2] |
| Male C57BL/6 Mice | 1.0 mg/kg, intraperitoneal (IP) injection | Acute (2 hours) | ~3-4 fold increase in plasma fatty acids and glycerol; significant reduction in blood glucose; ~2.5-fold increase in plasma insulin. | [6][7] |
| Male MKR Mice | 1 mg/kg/day, IP injection | 3 weeks | Improved circulating glucose and insulin concentrations. | [4] |
| Obese Zucker (fa/fa) Rats | 1 mg/kg/day, osmotic minipump | 4 weeks | Significantly decreased serum insulin and blood glucose levels. | [8] |
| Non-obese Sprague-Dawley Rats | 1 mg/kg/day, subcutaneous minipump | 10-12 days | Increased basal and insulin-stimulated whole-body glucose disposal rates. | [9] |
| Obese ZDF/Gmi-fa Rats | 1 mg/kg/day, chronic infusion | 14 days | Normalized hyperglycemia and reduced hyperinsulinemia and circulating free fatty acid levels. | [5] |
Table 2: In Vitro Effects of CL 316 ,243
| Cell Line/Tissue | Concentration | Duration | Key Findings | Reference |
| L6 Myotubes | 1 µM | Not specified | Increased protein expression of p-AMPK, PGC-1α, and CPT-1b. | [2] |
| White Adipose Tissue Explants | 10 µM | 2 hours | Stimulation of lipolysis. | [3] |
Signaling Pathways
Experimental Protocols
In Vivo Studies
1. Animal Models
-
Species: Sprague-Dawley rats, C57BL/6 mice, Zucker rats (lean and obese), MKR mice.
-
Housing: Maintain animals under a 12-hour light/dark cycle with ad libitum access to standard chow and water, unless otherwise specified (e.g., high-fat diet studies).
2. Preparation and Administration of CL 316 ,243
-
Formulation: Dissolve CL 316 ,243 free acid in sterile saline or a vehicle of sterile water and phosphate-buffered saline.[4]
-
Dosage: A commonly used effective dose is 1 mg/kg body weight.[2][3][4][5][6][7][8] Dose-response studies may utilize a range from 0.01 to 1 mg/kg.[10]
-
Administration Routes:
3. Intraperitoneal Glucose Tolerance Test (IPGTT)
-
Objective: To assess the ability of the animal to clear a glucose load from the bloodstream.
-
Procedure:
-
Fast animals overnight (typically 12-16 hours) with free access to water.
-
Record baseline blood glucose from a tail vein blood sample using a glucometer.
-
Administer CL 316 ,243 or vehicle at the desired time point before the glucose challenge.
-
Inject a 25% w/v glucose solution intraperitoneally at a dose of 1 g/kg body mass.[2]
-
Collect tail vein blood samples at 30, 60, 90, and 120 minutes post-glucose injection.[2]
-
Measure blood glucose concentrations at each time point.
-
Calculate the area under the curve (AUC) for glucose to quantify glucose tolerance.
-
4. Oral Glucose Tolerance Test (OGTT)
-
Objective: To evaluate glucose disposal following an oral glucose challenge, which involves intestinal glucose absorption.
-
Procedure:
5. Euglycemic-Hyperinsulinemic Clamp
-
Objective: To assess insulin sensitivity by measuring the glucose infusion rate required to maintain euglycemia under hyperinsulinemic conditions.
-
Procedure: This is a more complex procedure requiring surgical catheterization and continuous monitoring. Refer to specialized literature for detailed protocols. Chronic treatment with CL 316 ,243 has been shown to improve insulin-stimulated glucose disposal in this assay.[5][9]
6. Measurement of Blood Parameters
-
Blood Glucose: Measured using a standard glucometer.
-
Serum Insulin: Measured by ELISA using commercially available kits.[8]
-
Serum Free Fatty Acids (FFAs): Measured using enzymatic colorimetric assays.
In Vitro Studies
1. Cell Culture
-
L6 Myotubes: A rat skeletal muscle cell line. Culture L6 myoblasts in an appropriate growth medium and induce differentiation into myotubes.
-
Primary Adipocytes: Isolate from adipose tissue depots of rodents.
2. Glucose Uptake Assay
-
Objective: To measure the direct effect of CL 316 ,243 on glucose transport into cells.
-
Procedure (using radiolabeled glucose):
-
Seed and differentiate cells in multi-well plates.
-
Serum-starve the cells for a specified period.
-
Pre-treat cells with CL 316 ,243 (e.g., 1 µM) or vehicle for the desired duration.
-
Add a solution containing radiolabeled 2-deoxy-D-glucose (e.g., [3H]2-deoxyglucose) and incubate.
-
Wash the cells with ice-cold PBS to remove extracellular tracer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Normalize the results to total protein content.
-
3. Western Blotting for Signaling Proteins
-
Objective: To analyze the expression and phosphorylation status of key proteins in signaling pathways.
-
Procedure:
-
Treat cultured cells with CL 316 ,243 for various time points.
-
Lyse the cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against proteins of interest (e.g., phospho-AMPK, PGC-1α, phospho-HSL) and corresponding total protein antibodies.
-
Incubate with appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
Conclusion
CL 316 ,243 free acid is a powerful pharmacological tool for investigating the role of the β3-adrenergic system in glucose metabolism. The protocols outlined in these application notes provide a framework for researchers to study its effects on whole-body glucose homeostasis, insulin sensitivity, and the underlying cellular and molecular mechanisms in both in vivo and in vitro settings. Careful experimental design and adherence to these detailed methodologies will enable the generation of robust and reproducible data, contributing to a better understanding of metabolic regulation and the development of novel therapeutics for metabolic disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The β3 Adrenergic Receptor Agonist CL316243 Ameliorates the Metabolic Abnormalities of High-Fat Diet-Fed Rats by Activating AMPK/PGC-1α Signaling in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The glucose lowering effects of CL 316,243 dissipate with repeated use and are rescued bycilostamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The beta-3 adrenergic agonist (CL-316,243) restores the expression of down-regulated fatty acid oxidation genes in type 2 diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Evidence for fatty acids mediating CL 316,243-induced reductions in blood glucose in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti Diabetic effect of CL 316,243 (A β3-Adrenergic Agonist) by Down Regulation of Tumour Necrosis Factor (TNF-α) Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CL-316,243, a beta3-specific adrenoceptor agonist, enhances insulin-stimulated glucose disposal in nonobese rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of systemic oxytocin and beta‐3 receptor agonist (CL 316243) treatment on body weight and adiposity in male diet‐induced obese rats - PMC [pmc.ncbi.nlm.nih.gov]
Application of CL 316 ,243 in Fatty Acid Oxidation Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CL 316 ,243 is a potent and highly selective β3-adrenergic receptor (β3-AR) agonist.[1] It is a valuable pharmacological tool for investigating the metabolic processes regulated by β3-AR activation, particularly fatty acid oxidation, thermogenesis, and lipolysis. The primary expression of β3-AR in white and brown adipose tissue makes CL 316 ,243 an effective agent for stimulating lipid metabolism.[2][3] This document provides detailed application notes and experimental protocols for the use of CL 316 ,243 in fatty acid oxidation studies, targeting researchers in academia and the pharmaceutical industry.
Mechanism of Action
CL 316 ,243 selectively binds to and activates β3-adrenergic receptors, which are predominantly found on the surface of adipocytes.[1] This activation initiates a signaling cascade that leads to increased intracellular levels of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates key downstream targets, including hormone-sensitive lipase (HSL) and perilipin, leading to the hydrolysis of triglycerides (lipolysis) and the release of free fatty acids (FFAs) and glycerol into circulation.[4][5][6] The released FFAs can then be utilized by various tissues, including brown adipose tissue (BAT) and skeletal muscle, for β-oxidation to generate energy and heat (thermogenesis).[7][8] Furthermore, CL 316 ,243 has been shown to induce the "browning" of white adipose tissue (WAT), a process characterized by the appearance of multilocular lipid droplets and increased expression of uncoupling protein 1 (UCP1).[3][9]
Data Presentation
The following tables summarize quantitative data from studies utilizing CL 316 ,243 to investigate its effects on fatty acid metabolism.
Table 1: In Vivo Effects of CL 316 ,243 on Plasma Metabolites in Mice
| Parameter | Treatment Group | Concentration | Duration | % Change vs. Control | Reference |
| Plasma NEFA | CL 316 ,243 | 1.0 mg/kg | 2 hours | ~300-400% increase | [4][6] |
| Plasma Glycerol | CL 316 ,243 | 1.0 mg/kg | 2 hours | ~300-400% increase | [4][6] |
| Blood Glucose | CL 316 ,243 | 1.0 mg/kg | 2 hours | Significant decrease | [4][5][6] |
| Plasma Insulin | CL 316 ,243 | 1.0 mg/kg | 2 hours | ~250% increase | [4][6] |
Table 2: In Vitro Effects of CL 316 ,243 on Gene Expression in L6 Myotubes
| Gene | Treatment Group | Concentration | Duration | Fold Change vs. Control | Reference |
| PGC-1α | CL 316 ,243 | 1 µM | 4 hours | Dose-dependent increase | [2] |
| CPT-1b | CL 316 ,243 | 1 µM | 4 hours | Dose-dependent increase | [2] |
| p-AMPK | CL 316 ,243 | 1 µM | 4 hours | Increased phosphorylation | [2] |
Table 3: Effects of Chronic CL 316 ,243 Treatment on Adipose Tissue
| Parameter | Animal Model | Dosage | Duration | Key Findings | Reference |
| Fatty Acid Oxidation | MKR Mice | 1 mg/kg/day | 3 weeks | 4-fold increase in adipose tissue FAO | [10] |
| UCP1 Expression | Zucker Rats | 1 mg/kg/day | 4 weeks | Marked increase in UCP1 in RWAT | [9] |
| Adipocyte Morphology | C57BL/6J Mice | Not specified | 7 days | Reduced adipocyte size in iWAT | [11] |
| Gene Expression (FAO) | MKR Mice | Not specified | Not specified | Restored expression of downregulated FAO genes | [12][13] |
Experimental Protocols
In Vivo Protocol: Acute CL 316 ,243 Treatment in Mice to Study Lipolysis
This protocol describes an acute in vivo experiment to measure the effects of CL 316 ,243 on plasma non-esterified fatty acids (NEFA) and glycerol.
Materials:
-
CL 316 ,243 (disodium salt)
-
Sterile saline (0.9% NaCl)
-
Male C57BL/6 mice (8-12 weeks old)
-
Insulin syringes (28G or smaller)
-
Blood collection tubes (e.g., EDTA-coated microcentrifuge tubes)
-
Centrifuge
-
NEFA and glycerol assay kits
Procedure:
-
Animal Acclimation: House mice under standard conditions (12:12 h light-dark cycle, controlled temperature and humidity) with ad libitum access to food and water for at least one week prior to the experiment.
-
Preparation of CL 316 ,243 Solution: Dissolve CL 316 ,243 in sterile saline to a final concentration of 0.1 mg/mL. Prepare fresh on the day of the experiment.
-
Dosing: Administer CL 316 ,243 via intraperitoneal (i.p.) injection at a dose of 1.0 mg/kg body weight. For the control group, inject an equivalent volume of sterile saline.
-
Blood Collection: At 15, 30, 60, 90, and 120 minutes post-injection, collect blood samples (e.g., via tail vein or retro-orbital bleed) into EDTA-coated tubes.[4]
-
Plasma Separation: Centrifuge the blood samples at 2000 x g for 15 minutes at 4°C to separate the plasma.
-
Metabolite Analysis: Measure the concentrations of NEFA and glycerol in the plasma using commercially available colorimetric assay kits according to the manufacturer's instructions.
In Vitro Protocol: CL 316 ,243 Treatment of Adipocytes to Assess Gene Expression
This protocol outlines an in vitro experiment to study the effect of CL 316 ,243 on the expression of genes involved in fatty acid oxidation in cultured adipocytes.
Materials:
-
Differentiated adipocyte cell line (e.g., 3T3-L1)
-
CL 316 ,243
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
RNA lysis buffer (e.g., TRIzol)
-
RNA isolation kit
-
qRT-PCR reagents and instrument
Procedure:
-
Cell Culture and Differentiation: Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes according to standard protocols.
-
CL 316 ,243 Treatment: On day 7 post-differentiation, treat the mature adipocytes with varying concentrations of CL 316 ,243 (e.g., 0, 1, 10, 100 nM) for a specified time course (e.g., 6 hours).[14]
-
Cell Lysis and RNA Isolation: At the end of the treatment period, wash the cells with PBS and lyse them directly in the culture plate using an appropriate RNA lysis buffer. Isolate total RNA using a commercial RNA isolation kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.
-
Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR to quantify the mRNA expression levels of target genes involved in fatty acid oxidation (e.g., Ucp1, Pgc1α, Cpt1b) and a housekeeping gene for normalization (e.g., Gapdh).
-
Data Analysis: Analyze the qRT-PCR data using the ΔΔCt method to determine the fold change in gene expression in CL 316 ,243-treated cells relative to untreated controls.
Conclusion
CL 316 ,243 is a powerful tool for elucidating the role of β3-adrenergic signaling in the regulation of fatty acid oxidation and overall energy metabolism. The protocols and data presented here provide a framework for researchers to design and execute robust experiments to investigate these pathways. Careful consideration of experimental design, including appropriate controls, dose-response, and time-course studies, will yield valuable insights into the therapeutic potential of targeting the β3-adrenergic receptor for metabolic diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The β3 Adrenergic Receptor Agonist CL316243 Ameliorates the Metabolic Abnormalities of High-Fat Diet-Fed Rats by Activating AMPK/PGC-1α Signaling in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evidence for fatty acids mediating CL 316,243-induced reductions in blood glucose in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evidence for fatty acids mediating CL 316,243-induced reductions in blood glucose in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Anti-obesity and metabolic efficacy of the β3-adrenergic agonist, CL316243, in mice at thermoneutrality compared to 22°C - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Apparent histological changes of adipocytes after treatment with CL 316,243, a β-3-adrenergic receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Comparative Transcriptome Profiling of Cold Exposure and β3-AR Agonist CL316,243-Induced Browning of White Fat [frontiersin.org]
- 12. The beta-3 adrenergic agonist (CL-316,243) restores the expression of down-regulated fatty acid oxidation genes in type 2 diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The beta-3 adrenergic agonist (CL-316,243) restores the expression of down-regulated fatty acid oxidation genes in type 2 diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Control of Adipocyte Thermogenesis and Lipogenesis through γ3-Adrenergic and Thyroid Hormone Signal Integration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring the Effect of CL 316 ,243 on Energy Expenditure
For Researchers, Scientists, and Drug Development Professionals
Introduction
CL 316 ,243 is a potent and highly selective β3-adrenergic receptor (β3-AR) agonist known to stimulate energy expenditure and thermogenesis.[1] Its primary mechanism of action involves the activation of β3-ARs, which are predominantly expressed in brown adipose tissue (BAT) and white adipose tissue (WAT).[2][3] This activation triggers a signaling cascade that leads to increased lipolysis, fatty acid oxidation, and uncoupling protein 1 (UCP1)-dependent thermogenesis, ultimately resulting in increased energy expenditure.[4][5] The study of CL 316 ,243 provides a valuable model for understanding the therapeutic potential of targeting the β3-AR for the treatment of obesity and related metabolic disorders.
These application notes provide detailed protocols for measuring the effects of CL 316 ,243 on energy expenditure in rodents, a common preclinical model. The described techniques include indirect calorimetry for the assessment of whole-body metabolism and the measurement of core body temperature as an indicator of thermogenesis.
Key Signaling Pathway
The thermogenic effects of CL 316 ,243 are primarily mediated through the β3-adrenergic signaling pathway in brown and beige adipocytes. Upon binding to the β3-AR, CL 316 ,243 initiates a cascade of intracellular events culminating in heat production.
Caption: β3-Adrenergic signaling pathway activated by CL 316 ,243 in adipocytes.
Quantitative Data Summary
The following tables summarize the quantitative effects of CL 316 ,243 on key metabolic parameters as reported in the literature.
Table 1: Effect of CL 316 ,243 on Energy Expenditure in Mice. [6]
| Treatment Group | Housing Temperature (°C) | Diet | Change in Energy Expenditure (%) |
| CL 316 ,243 | 22 | Chow | +10% |
| CL 316 ,243 | 30 | Chow | +14% |
| CL 316 ,243 | 22 | High-Fat | +14% |
| CL 316 ,243 | 30 | High-Fat | +15% |
Table 2: Effect of CL 316 ,243 on Food Intake in Mice. [6]
| Treatment Group | Housing Temperature (°C) | Diet | Change in Food Intake (%) |
| CL 316 ,243 | 22 | Chow | +9% |
| CL 316 ,243 | 30 | Chow | +8% (not significant) |
| CL 316 ,243 | 22 | High-Fat | +10% |
| CL 316 ,243 | 30 | High-Fat | -10% |
Table 3: Effect of CL 316 ,243 on Adipose Tissue in Rats. [4]
| Parameter | Treatment Group | Change |
| Interscapular Brown Adipose Tissue (BAT) Uncoupling Protein (UCP) Content | CL 316 ,243 | 3- to 4-fold increase |
| Interscapular BAT Cytochrome Oxidase Content | CL 316 ,243 | 3- to 4-fold increase |
| White Adipose Tissue (WAT) Depot Weight | CL 316 ,243 | Decreased |
| WAT DNA Content | CL 316 ,243 | Decreased |
Experimental Protocols
Protocol 1: Measurement of Energy Expenditure using Indirect Calorimetry
Indirect calorimetry is a non-invasive method to determine energy expenditure by measuring oxygen consumption (VO2) and carbon dioxide production (VCO2).[7][8]
Experimental Workflow:
Caption: Workflow for indirect calorimetry experiments.
Materials:
-
Metabolic cages (e.g., TSE Systems PhenoMaster, Sable Systems Promethion)[9]
-
CL 316 ,243 (Sigma-Aldrich, C5976)
-
Sterile saline (vehicle)
-
Animal scale
-
Syringes and needles for injection
Procedure:
-
Animal Acclimatization:
-
House male C57BL/6J mice individually in the metabolic cages for at least 24 hours before the experiment to allow for acclimatization to the new environment.[7]
-
Provide ad libitum access to food and water.
-
Maintain a constant temperature (e.g., 22°C or thermoneutrality at 30°C) and a 12:12 hour light-dark cycle.[6]
-
-
Baseline Measurement:
-
Following the acclimatization period, record baseline data for oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER), and locomotor activity for a minimum of 24 hours.[7]
-
-
Compound Administration:
-
Prepare a stock solution of CL 316 ,243 in sterile saline. A common dose is 1 mg/kg body weight.[2][10]
-
At the beginning of the light or dark cycle, briefly remove each mouse from the metabolic cage, weigh it, and administer the calculated dose of CL 316 ,243 or an equivalent volume of saline via intraperitoneal (i.p.) injection.
-
Promptly return the mouse to its respective metabolic cage.
-
-
Data Collection:
-
Continue to record VO2, VCO2, RER, and activity for 24 to 48 hours post-injection.
-
-
Data Analysis:
-
Calculate energy expenditure (EE) using the Weir equation: EE (kcal/hr) = 3.941 x VO2 (L/hr) + 1.106 x VCO2 (L/hr).
-
Analyze the data to compare the effects of CL 316 ,243 treatment with the vehicle control group. Key parameters to assess include changes in average energy expenditure over the light and dark cycles, peak energy expenditure, and total energy expenditure over the measurement period.
-
Protocol 2: Measurement of Core Body Temperature
Core body temperature is a direct indicator of thermogenesis.[1] Telemetric probes provide a continuous and stress-free method for its measurement.[11]
Experimental Workflow:
Caption: Workflow for core body temperature measurement.
Materials:
-
Implantable telemetry probes (e.g., Data Sciences International)
-
Surgical tools and anesthesia
-
Receivers and data acquisition system
-
CL 316 ,243 (Sigma-Aldrich, C5976)
-
Sterile saline (vehicle)
-
Animal scale
-
Syringes and needles for injection
Procedure:
-
Telemetry Probe Implantation:
-
Under anesthesia, surgically implant a telemetry probe into the peritoneal cavity of each mouse.[11]
-
Provide appropriate post-operative care, including analgesics, and allow the animals to recover for at least one week before starting the experiment.
-
-
Baseline Measurement:
-
House the mice individually in their home cages placed on top of the receiver platforms.
-
Record baseline core body temperature for at least 24 hours to establish a stable diurnal rhythm.
-
-
Compound Administration:
-
Prepare and administer CL 316 ,243 (e.g., 1 mg/kg, i.p.) or vehicle as described in Protocol 1.
-
-
Data Collection:
-
Continuously record core body temperature at regular intervals (e.g., every 5-15 minutes) for several hours to days post-injection.
-
-
Data Analysis:
-
Plot the core body temperature over time for both the CL 316 ,243 and vehicle-treated groups.
-
Calculate and compare key parameters such as the peak increase in body temperature, the duration of the thermogenic response, and the average body temperature during the light and dark cycles. An increase in core body temperature following CL 316 ,243 administration is indicative of a thermogenic effect.[1][4]
-
Concluding Remarks
The protocols outlined in these application notes provide a robust framework for investigating the effects of CL 316 ,243 on energy expenditure. By employing techniques such as indirect calorimetry and core body temperature monitoring, researchers can obtain valuable insights into the metabolic consequences of β3-adrenergic receptor activation. These methods are essential for the preclinical evaluation of novel thermogenic compounds aimed at combating obesity and metabolic diseases. Careful attention to experimental design, including appropriate acclimatization, baseline measurements, and control groups, is crucial for obtaining reliable and reproducible data.
References
- 1. The role of the brown adipose tissue in β3-adrenergic receptor activation-induced sleep, metabolic and feeding responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The glucose lowering effects of CL 316,243 dissipate with repeated use and are rescued bycilostamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Effect of CL-316,243, a thermogenic beta 3-agonist, on energy balance and brown and white adipose tissues in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-obesity and metabolic efficacy of the β3-adrenergic agonist, CL316243, in mice at thermoneutrality compared to 22°C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indirect Calorimetry Protocol - IMPReSS [web.mousephenotype.org]
- 8. Characterization of energy expenditure in rodents by indirect calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Indirect Calorimetry [labs.pbrc.edu]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Regulation of body temperature and brown adipose tissue thermogenesis by bombesin receptor subtype-3 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: CL 316243 Treatment for Improved Insulin Sensitivity in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CL 316243 is a potent and highly selective β3-adrenergic receptor agonist that has demonstrated significant effects on metabolism and insulin sensitivity in various rodent models of obesity and type 2 diabetes.[1][2][3] Its primary mechanism of action involves the stimulation of β3-adrenergic receptors, which are predominantly expressed in adipose tissues.[4] This activation leads to a cascade of events that ultimately enhance glucose tolerance and improve insulin responsiveness. These notes provide a comprehensive overview of the application of CL 316243 in preclinical research, including its mechanism of action, experimental protocols, and key findings.
Mechanism of Action
CL 316243 exerts its insulin-sensitizing effects through a multi-faceted mechanism:
-
Thermogenesis and Energy Expenditure: Chronic treatment with CL 316243 stimulates facultative thermogenesis, particularly in brown adipose tissue (BAT) and to some extent in white adipose tissue (WAT).[1][2] This is evidenced by increased mitochondriogenesis and uncoupling protein 1 (UCP1) expression, leading to increased energy expenditure.[5]
-
Glucose Utilization: The compound significantly increases glucose uptake in peripheral tissues, including BAT, WAT, and skeletal muscles.[1][2] Studies have shown a marked improvement in insulin-stimulated glucose disposal in animals treated with CL 316243 .[6]
-
Modulation of Fatty Acid Metabolism: CL 316243 initially increases plasma free fatty acids (FFAs) which can paradoxically lead to a rapid decrease in blood glucose by stimulating insulin secretion.[7] However, chronic treatment leads to a reduction in circulating FFA levels, which may contribute to enhanced glucose uptake in skeletal muscle via the "glucose-fatty acid" cycle.[1][2] The compound also restores the expression of down-regulated fatty acid oxidation genes in diabetic mice.[8][9]
-
Anti-inflammatory Effects: CL 316243 has been shown to suppress the expression of pro-inflammatory cytokines like TNF-α in adipose tissue, which is known to contribute to insulin resistance.[3]
Signaling Pathway
The activation of the β3-adrenergic receptor by CL 316243 initiates a signaling cascade that influences cellular metabolism.
Caption: CL 316243 signaling pathway in adipocytes.
Data Presentation
The following tables summarize the quantitative effects of CL 316243 treatment on key metabolic parameters in different rodent models.
Table 1: Effects of Chronic CL 316243 Treatment in Obese Zucker-ZDF Rats [1][2]
| Parameter | Control (Obese) | CL 316243 Treated (Obese) |
| Plasma Glucose (mM) | ~18 | ~6.4 (Normalized) |
| Plasma Insulin (ng/mL) | High (Hyperinsulinemic) | Significantly Decreased |
| Plasma Free Fatty Acids (mM) | Elevated | Significantly Decreased |
| Glucose Uptake (BAT) | - | Increased 21-fold |
| Glucose Uptake (WAT) | - | Increased 3-fold |
| Glucose Uptake (Skeletal Muscle) | - | Increased 2-3 fold |
Treatment: 1 mg/kg/day for 14 days via infusion.
Table 2: Acute Effects of CL 316243 Treatment in C57BL6 Mice [7]
| Parameter | Control | CL 316243 Treated |
| Plasma Free Fatty Acids | Baseline | ~3-4 fold increase |
| Plasma Glycerol | Baseline | ~3-4 fold increase |
| Blood Glucose | Baseline | Significantly Reduced |
| Plasma Insulin | Baseline | ~2.5 fold increase |
Treatment: Single intraperitoneal injection of 1.0 mg/kg.
Table 3: Effects of CL 316243 Treatment on Gene Expression in MKR Mice [8][9]
| Tissue | Key Finding |
| Skeletal Muscle & Adipose Tissue | Increased expression of peroxisomal fatty acid oxidation genes. |
| Liver (pre-diabetic) | Reversal of down-regulated fatty acid oxidation genes. |
MKR mice are a model for type 2 diabetes.
Experimental Protocols
Protocol 1: Chronic Administration of CL 316243 to Improve Insulin Sensitivity
This protocol is designed for long-term studies to assess the chronic effects of CL 316243 on insulin sensitivity and metabolic parameters.
Materials:
-
CL 316243
-
Sterile saline solution (0.9% NaCl)
-
Osmotic minipumps
-
Rodent model of obesity/type 2 diabetes (e.g., Zucker-ZDF rats, db/db mice)
-
Metabolic cages (optional, for monitoring food intake and energy expenditure)
-
Glucometer and test strips
-
Assay kits for insulin and FFAs
Procedure:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the start of the experiment.
-
Preparation of CL 316243 Solution: Dissolve CL 316243 in sterile saline to the desired concentration for delivery via osmotic minipumps. A common dose is 1 mg/kg/day.[1][2]
-
Implantation of Osmotic Minipumps: Surgically implant osmotic minipumps subcutaneously in the dorsal region of the animals under appropriate anesthesia. The pumps will deliver a continuous infusion of CL 316243 or vehicle (saline) for the duration of the study (e.g., 14 days).[1][2]
-
Monitoring: Monitor body weight and food intake regularly. If using metabolic cages, measure oxygen consumption and carbon dioxide production to determine energy expenditure.
-
Blood Sampling: Collect blood samples at baseline and at the end of the treatment period for the analysis of plasma glucose, insulin, and FFAs.
-
Assessment of Insulin Sensitivity: At the end of the treatment period, perform a glucose tolerance test (GTT) or a euglycemic-hyperinsulinemic clamp to assess improvements in insulin sensitivity.
Caption: Workflow for chronic CL 316243 treatment.
Protocol 2: Intraperitoneal Glucose Tolerance Test (IPGTT) in Mice
This protocol is used to assess how quickly an animal can clear a glucose load from its blood, providing a measure of glucose tolerance and insulin sensitivity.
Materials:
-
Fasted mice (typically 6-hour fast)[10]
-
Sterile 20% glucose solution
-
Glucometer and test strips
-
Animal restrainer
-
Syringes and needles for injection
Procedure:
-
Fasting: Fast the mice for 6 hours with free access to water.[10][11] Transfer mice to a clean cage at the start of the fast.
-
Baseline Blood Glucose: Obtain a baseline blood glucose measurement (t=0) from the tail vein.
-
Glucose Injection: Administer a 2 g/kg body weight dose of the 20% glucose solution via intraperitoneal (IP) injection.[12]
-
Serial Blood Glucose Measurements: Collect blood from the tail vein at 15, 30, 60, 90, and 120 minutes post-injection and measure blood glucose levels.[10][11][12]
-
Data Analysis: Plot the blood glucose concentration over time. The area under the curve (AUC) can be calculated to provide a quantitative measure of glucose tolerance.
Caption: Intraperitoneal Glucose Tolerance Test workflow.
Conclusion
CL 316243 is a valuable pharmacological tool for investigating the role of β3-adrenergic receptor activation in improving insulin sensitivity and glucose metabolism in rodent models. The provided application notes and protocols offer a framework for researchers to design and execute experiments aimed at further elucidating its therapeutic potential for type 2 diabetes and related metabolic disorders. It is important to note that repeated administration of CL 316243 can lead to desensitization, an effect that may be rescued by phosphodiesterase inhibitors.[5] This should be taken into consideration when designing long-term studies.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Mechanisms of the antidiabetic effects of the beta 3-adrenergic agonist CL-316243 in obese Zucker-ZDF rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti Diabetic effect of CL 316,243 (A β3-Adrenergic Agonist) by Down Regulation of Tumour Necrosis Factor (TNF-α) Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. The glucose lowering effects of CL 316,243 dissipate with repeated use and are rescued bycilostamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CL-316,243, a beta3-specific adrenoceptor agonist, enhances insulin-stimulated glucose disposal in nonobese rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evidence for fatty acids mediating CL 316,243-induced reductions in blood glucose in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The beta-3 adrenergic agonist (CL-316,243) restores the expression of down-regulated fatty acid oxidation genes in type 2 diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The beta-3 adrenergic agonist (CL-316,243) restores the expression of down-regulated fatty acid oxidation genes in type 2 diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 12. olac.berkeley.edu [olac.berkeley.edu]
Application Note: Utilizing CL 316 ,243 for the Study of Adipocyte Differentiation and Browning
Audience: Researchers, scientists, and drug development professionals.
Introduction: Adipose tissue, crucial for energy homeostasis, exists in distinct forms: white adipose tissue (WAT) for energy storage and brown adipose tissue (BAT) for energy expenditure through thermogenesis. A third type, "beige" or "brite" adipocytes, are thermogenic cells that emerge within WAT depots in response to specific stimuli. This process, known as "browning," represents a key aspect of adipocyte plasticity and a promising therapeutic target for obesity and metabolic diseases. The β3-adrenergic receptor (β3-AR) is predominantly expressed in adipocytes and is a primary mediator of lipolysis and thermogenesis.[1][2]
CL 316 ,243 is a potent and highly selective β3-AR agonist (EC50 = 3 nM) that is an invaluable pharmacological tool for studying adipocyte differentiation, particularly the browning of white adipocytes.[3] Its administration robustly stimulates the expression of key thermogenic genes, such as Uncoupling Protein 1 (UCP1), leading to a phenotypic shift from energy-storing white adipocytes to energy-expending beige adipocytes.[4][5][6] This document provides detailed protocols for using CL 316 ,243 in both in vitro and in vivo models to study this process.
Mechanism of Action: CL 316 ,243 binds to the β3-adrenergic receptor on the adipocyte plasma membrane. This G-protein coupled receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates downstream targets, including transcription factors and the p38 MAP kinase.[7][8] This signaling cascade culminates in the increased transcription of key thermogenic and brown fat-associated genes, including Ucp1, Pgc1a, and Prdm16.[4][5]
Experimental Protocols
Protocol 1: In Vitro Browning of Differentiated 3T3-L1 Adipocytes
This protocol describes the standard method for differentiating 3T3-L1 preadipocytes into mature white adipocytes, followed by treatment with CL 316 ,243 to induce browning.
Materials:
-
3T3-L1 preadipocytes
-
DMEM (high glucose)
-
Calf Serum (CS) and Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Insulin (10 mg/mL stock)
-
Dexamethasone (1 mM stock)
-
3-isobutyl-1-methylxanthine (IBMX) (0.5 M stock in DMSO)
-
CL 316 ,243 (10 mM stock in DMSO)
-
Oil Red O staining solution
-
Reagents for RNA extraction (e.g., TRIzol) and qPCR
-
Reagents for protein extraction and Western blotting
Methodology:
Phase 1: Differentiation of 3T3-L1 Preadipocytes (Days -2 to 8)
-
Seeding (Day -2): Seed 3T3-L1 cells in DMEM with 10% Calf Serum at a density that allows them to reach 100% confluency in 2 days. For a 6-well plate, a density of 2–3 × 10⁴ cells/cm² is recommended.[9]
-
Growth Arrest (Day 0): Two days after cells reach confluency (Day 0), replace the medium with differentiation induction medium (MDI).[10]
-
MDI Medium: DMEM with 10% FBS, 0.5 mM IBMX, 1 µM Dexamethasone, and 10 µg/mL Insulin.
-
-
Insulin Treatment (Day 2): After 48 hours, replace the MDI medium with insulin medium.
-
Insulin Medium: DMEM with 10% FBS and 10 µg/mL Insulin.[10]
-
-
Maturation (Days 4-8): After another 48 hours, replace the medium with maintenance medium. Refresh this medium every 2 days.
-
Maintenance Medium: DMEM with 10% FBS.
-
-
By Day 8, cells should appear as mature adipocytes, characterized by the accumulation of large lipid droplets.
Phase 2: Induction of Browning with CL 316 ,243 (Days 8-10)
-
On Day 8, treat the mature adipocytes with CL 316 ,243. Prepare a working solution of CL 316 ,243 in maintenance medium at a final concentration of 1-10 µM.
-
Incubate the cells for 24-48 hours. A 48-hour treatment is often sufficient to observe significant changes in gene expression.[5]
Phase 3: Analysis
-
Morphology: Observe cells under a microscope. Browning is often associated with a change from large, unilocular lipid droplets to smaller, multilocular droplets. Stain with Oil Red O to visualize lipid accumulation.[11]
-
Gene Expression (qPCR): Extract total RNA and perform reverse transcription followed by quantitative PCR. Analyze the expression of key browning markers (Ucp1, Pgc1a, Prdm16, Cidea) and general adipocyte markers (Pparg, Adipoq).
-
Protein Expression (Western Blot): Lyse cells and perform Western blot analysis for UCP1, PGC-1α, and phosphorylated p38 MAPK to confirm pathway activation.
Protocol 2: In Vivo Induction of Adipose Tissue Browning in Mice
This protocol details the administration of CL 316 ,243 to mice to study its effects on adipose tissue depots.
Materials:
-
C57BL/6J mice (8-12 weeks old)
-
CL 316 ,243
-
Sterile saline
-
Insulin syringes or osmotic minipumps
-
Surgical and dissection tools
-
Reagents for tissue fixation, RNA, and protein extraction
Methodology:
-
Acclimatization: Acclimate mice to housing conditions for at least one week.
-
Administration of CL 316 ,243:
-
Acute Study: Administer a single intraperitoneal (i.p.) injection of CL 316 ,243 at a dose of 0.5-1 mg/kg body weight. Tissues can be harvested a few hours post-injection to study acute signaling events.[12]
-
Chronic Study: For studying changes in gene expression and tissue morphology, administer daily i.p. injections of CL 316 ,243 (1 mg/kg) for 7 consecutive days.[4][13] Alternatively, for continuous delivery, surgically implant a subcutaneous osmotic minipump to release the compound over 3-7 days.[14]
-
Control Group: Administer an equivalent volume of sterile saline to the control group.
-
-
Tissue Harvesting: At the end of the treatment period, euthanize the mice. Carefully dissect various adipose depots, including inguinal WAT (iWAT), epididymal WAT (eWAT), and interscapular BAT (iBAT).
-
Analysis:
-
Histology: Fix a portion of each tissue depot in 10% formalin for paraffin embedding. Perform Hematoxylin and Eosin (H&E) staining to observe adipocyte morphology and immunohistochemistry (IHC) for UCP1 protein.
-
Gene and Protein Expression: Flash-freeze the remaining tissue in liquid nitrogen and store at -80°C for subsequent RNA and protein extraction, followed by qPCR and Western blot analysis as described in the in vitro protocol.
-
Data Presentation: Expected Outcomes
The following tables summarize quantitative data reported in the literature from experiments using CL 316 ,243.
Table 1: Reported Effects of CL 316 ,243 on Gene Expression In Vivo
| Gene | Tissue | Fold Change vs. Control | Treatment Details | Reference |
|---|---|---|---|---|
| UCP1 | Inguinal WAT | >400-fold increase | Mice, CL treatment | [15] |
| UCP1 | Epididymal WAT | Significant increase | Mice, 7 days CL treatment | [4] |
| PGC-1α | Inguinal WAT | ~10-fold increase | Mice, CL treatment | [15] |
| CIDEA | Epididymal WAT | Significant increase | Mice, 7 days CL treatment | [4] |
| Gtf2ird1 | BAT | ~2.5-fold increase | Mice, 1 mg/kg for 7 days | [13] |
| Gtf2ird1 | Inguinal WAT | ~1.5-fold increase | Mice, 1 mg/kg for 7 days |[13] |
Table 2: Reported Effects of CL 316 ,243 on Signaling and Metabolism
| Parameter | Model | Change vs. Control | Treatment Details | Reference |
|---|---|---|---|---|
| p38 MAPK Phosphorylation | Mouse BAT | ~2.5-fold increase | 1 mg/kg CL injection | [8] |
| Plasma Fatty Acids | Mice | ~3 to 4-fold increase | 1 mg/kg CL injection, 2h | [16] |
| Blood Glucose | Mice | Significant decrease | 1 mg/kg CL injection, 2h | [16] |
| O₂ Consumption | Mice | 6.5–13.9% increase | Following each CL injection | [15] |
| Mitochondrial Protein | Rat WAT | 10-fold increase | 7 days CL treatment |[17] |
References
- 1. mdpi.com [mdpi.com]
- 2. β3-Adrenergic receptors regulate human brown/beige adipocyte lipolysis and thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Regulation of UCP1 in the Browning of Epididymal Adipose Tissue by β3-Adrenergic Agonist: A Role for MicroRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. endocrine-abstracts.org [endocrine-abstracts.org]
- 6. CL316,243 and cold stress induce heterogeneous expression of UCP1 mRNA and protein in rodent brown adipocytes [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | β-Adrenoceptor Signaling Networks in Adipocytes for Recruiting Stored Fat and Energy Expenditure [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. A Detailed Guide to 3T3-L1 Adipogenic Differentiation [procellsystem.com]
- 10. 3T3-L1 Differentiation Protocol [macdougald.lab.medicine.umich.edu]
- 11. medchemexpress.com [medchemexpress.com]
- 12. JCI - β3-Adrenergic receptor downregulation leads to adipocyte catecholamine resistance in obesity [jci.org]
- 13. Repression of adipose tissue fibrosis through a PRDM16-GTF2IRD1 complex improves systemic glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Deconstructing adipogenesis induced by β3-adrenergic receptor activation with single-cell expression profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ablation of PRDM16 and Beige Adipose Causes Metabolic Dysfunction and a Subcutaneous to Visceral Fat Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.physiology.org [journals.physiology.org]
- 17. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for CL 316243 Administration in Long-Term Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CL 316243 is a potent and highly selective β3-adrenergic receptor (β3-AR) agonist, demonstrating significant effects on metabolism.[1] It is a valuable tool for in vivo research, particularly in studies of obesity, diabetes, and overall metabolic regulation.[1][2] CL 316243 primarily acts on β3-adrenoceptors in adipose tissue, stimulating lipolysis in white adipose tissue (WAT) and promoting thermogenesis in brown adipose tissue (BAT).[1] These actions lead to increased energy expenditure and can improve glucose homeostasis.[3][4] This document provides detailed application notes and protocols for the administration of CL 316243 in long-term metabolic studies, based on established research.
Mechanism of Action
CL 316243 exerts its effects by binding to and activating β3-adrenergic receptors, which are predominantly expressed on the surface of adipocytes. This activation initiates a signaling cascade that results in the breakdown of triglycerides (lipolysis) and an increase in metabolic rate, largely through the process of non-shivering thermogenesis in BAT.[1][3] Chronic administration can also induce the "browning" of white adipose tissue, where white adipocytes develop characteristics of brown adipocytes, further contributing to increased energy expenditure.[5] In skeletal muscle, CL 316243 has been shown to activate the AMPK/PGC-1α pathway, which is involved in fatty acid oxidation.[6][7]
Signaling Pathway of CL 316243 in Adipocytes```dot
// Nodes CL316243 [label=" CL 316243 ", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Beta3AR [label="β3-Adrenergic\nReceptor", fillcolor="#FBBC05", fontcolor="#202124"]; G_Protein [label="Gs Protein", fillcolor="#FBBC05", fontcolor="#202124"]; AC [label="Adenylyl Cyclase", fillcolor="#FBBC05", fontcolor="#202124"]; cAMP [label="cAMP", fillcolor="#FBBC05", fontcolor="#202124"]; PKA [label="Protein Kinase A\n(PKA)", fillcolor="#FBBC05", fontcolor="#202124"]; HSL [label="Hormone-Sensitive\nLipase (HSL)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ATGL [label="Adipose Triglyceride\nLipase (ATGL)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Lipolysis [label="Lipolysis", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; UCP1 [label="Uncoupling Protein 1\n(UCP1)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Thermogenesis [label="Thermogenesis", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges CL316243 -> Beta3AR [label="Binds to"]; Beta3AR -> G_Protein [label="Activates"]; G_Protein -> AC [label="Activates"]; AC -> cAMP [label="Converts ATP to"]; cAMP -> PKA [label="Activates"]; PKA -> HSL [label="Phosphorylates"]; PKA -> ATGL [label="Phosphorylates"]; HSL -> Lipolysis; ATGL -> Lipolysis; PKA -> UCP1 [label="Increases expression"]; UCP1 -> Thermogenesis; }
Caption: A typical experimental workflow for a long-term metabolic study with CL 316243 .
Important Considerations
-
Desensitization: Prolonged treatment with β3-AR agonists can lead to desensitization of the receptors, potentially reducing the efficacy of the compound over time. [5][8][9]Researchers should consider this possibility when designing long-term studies.
-
Species Specificity: The effects of CL 316243 can vary between species. For example, it has been shown to be effective in rats and mice but may have limited effects in other species like guinea pigs. [8][9]* Animal Models: The metabolic state of the animal model (e.g., lean, obese, diabetic) can influence the outcomes of CL 316243 treatment. [2][4]* Environmental Temperature: The ambient temperature at which animals are housed can significantly impact the metabolic effects of CL 316243 . Studies have shown that the efficacy of CL 316243 in reducing adiposity is greater at thermoneutrality (around 30°C for mice) compared to standard room temperature (around 22°C). [3]* Ethical Considerations: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
By following these detailed protocols and considering the key factors outlined, researchers can effectively utilize CL 316243 as a tool to investigate metabolic pathways and evaluate potential therapeutic strategies for metabolic diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anti-obesity effect of CL 316,243, a highly specific beta 3-adrenoceptor agonist, in mice with monosodium-L-glutamate-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-obesity and metabolic efficacy of the β3-adrenergic agonist, CL316243, in mice at thermoneutrality compared to 22°C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. The glucose lowering effects of CL 316,243 dissipate with repeated use and are rescued bycilostamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The β3 Adrenergic Receptor Agonist CL316243 Ameliorates the Metabolic Abnormalities of High-Fat Diet-Fed Rats by Activating AMPK/PGC-1α Signaling in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Prolonged treatment with the beta3-adrenergic agonist CL 316243 induces adipose tissue remodeling in rat but not in guinea pig: 1) fat store depletion and desensitization of beta-adrenergic responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting CL 316243 solubility issues for in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with CL 316243 during in vivo studies. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide: Addressing CL 316243 Precipitation
Issue: My CL 316243 solution is cloudy or has visible precipitate after preparation for in vivo studies.
Precipitation of CL 316243 in aqueous solutions is a common challenge that can significantly impact experimental outcomes by altering the effective dose administered. This guide provides a systematic approach to troubleshoot and resolve these solubility issues.
Q1: What are the initial steps to take when I observe precipitation?
A1: When you observe cloudiness or precipitate in your CL 316243 solution, do not administer it. First, verify your preparation protocol against the manufacturer's recommendations and published literature. Key factors that can lead to precipitation include exceeding the solubility limit, pH shifts, temperature changes, and improper mixing techniques.[1]
Q2: I am dissolving CL 316243 directly in saline or PBS and it's not fully dissolving. What should I do?
A2: Direct dissolution of the free acid or even the sodium salt of CL 316243 in neutral aqueous buffers can be challenging. While some studies have reported dissolving CL 316243 in sterile water or saline, this is often successful only at lower concentrations or may require specific pH conditions.[2][3] Consider the following steps:
-
pH Adjustment: The solubility of many compounds is pH-dependent.[4] For CL 316243 , which is an acidic compound, increasing the pH of the solution can enhance its solubility.
-
Use of a Co-solvent: For compounds with low aqueous solubility, a common and effective strategy is to first dissolve the compound in a small amount of a water-miscible organic solvent (a co-solvent) before diluting it with the aqueous vehicle.[4][5]
Q3: What are the recommended co-solvents for CL 316243 and how should I use them?
A3: Dimethyl sulfoxide (DMSO) is a commonly used co-solvent for CL 316243 .[6] The general procedure involves creating a concentrated stock solution in DMSO and then diluting it to the final desired concentration with your aqueous vehicle (e.g., saline, PBS).
Protocol for Preparing a CL 316243 Solution Using a Co-solvent:
-
Prepare a Concentrated Stock Solution: Dissolve the CL 316243 powder in 100% DMSO to create a stock solution. Gentle warming or sonication can aid in dissolution.
-
Vortex the Aqueous Vehicle: While vigorously vortexing or stirring your aqueous vehicle (e.g., sterile saline), slowly add the DMSO stock solution dropwise.
-
Minimize Final Co-solvent Concentration: It is crucial to keep the final concentration of the organic co-solvent as low as possible, ideally below 10% and preferably even lower (e.g., 1-5%), to avoid potential toxicity or off-target effects in your in vivo model.[7]
Q4: My solution is initially clear after adding the DMSO stock to my aqueous buffer, but it precipitates over time. What could be the cause and how can I prevent this?
A4: This phenomenon, known as antisolvent precipitation, can occur when the compound is stable in the initial high-concentration co-solvent mixture but becomes supersaturated and precipitates as the system equilibrates.[1] To mitigate this:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of CL 316243 in your dosing solution.
-
Optimize the Co-solvent System: You may need to explore different co-solvent systems. A combination of solvents can sometimes maintain solubility more effectively than a single co-solvent. For example, a formulation containing DMSO and a surfactant like Kolliphor (formerly Solutol) has been used for other poorly soluble compounds.[7]
-
Consider a Different Formulation Strategy: If co-solvents alone are insufficient, more advanced formulation techniques may be necessary, such as the use of cyclodextrins. Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drugs, thereby increasing their aqueous solubility.[8][9]
Frequently Asked Questions (FAQs)
Q: What is the known solubility of CL 316243 in common solvents?
A: The solubility of CL 316243 can vary depending on whether it is the free acid or a salt form. The disodium salt of CL 316243 has the following reported solubilities:
| Solvent | Approximate Solubility |
| DMSO | ~ 0.5 mg/mL[6] |
| PBS (pH 7.2) | ~ 3 mg/mL[6] |
Note: This data is for the sodium salt. The free acid form is likely to have lower aqueous solubility.
Q: Are there any specific in vivo formulation protocols for CL 316243 published in the literature?
A: Several studies describe the in vivo use of CL 316243 , though detailed preparation protocols are often brief. Here are some examples of vehicles used in publications:
-
Sterile water and phosphate-buffered saline: Used for intraperitoneal injections in mice.[3]
-
Saline vehicle: For subcutaneous infusion via osmotic pumps in mice.[10]
-
Sterile water: Administered via intraperitoneal injection in rats.[2]
-
Distilled water: Used for administration through a gastric tube in mice.[11]
Q: What administration routes have been used for CL 316243 in animal studies?
A: CL 316243 has been administered through various routes in preclinical studies, including:
-
Oral gavage[11]
The choice of administration route will depend on the specific experimental design and objectives.
Q: Can I use cyclodextrins to improve the solubility of CL 316243 ?
A: While there are no specific published protocols on the use of cyclodextrins with CL 316243 , they are a well-established method for enhancing the solubility of poorly water-soluble drugs.[8][9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with a good safety profile. A solubility study would be required to determine the optimal ratio of CL 316243 to HP-β-CD.
Experimental Protocols
Protocol 1: Determining the Aqueous Solubility of CL 316243
This protocol outlines a method to determine the equilibrium solubility of CL 316243 in a specific aqueous buffer.
Materials:
-
CL 316243 powder
-
Selected aqueous buffer (e.g., PBS, pH 7.4)
-
Sealed vials
-
Shaker or rotator at a constant temperature (e.g., 25°C or 37°C)
-
Centrifuge
-
Syringe filters (low-binding membrane, e.g., 0.22 µm PVDF)
-
Analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Addition of Excess Compound: Add an excess amount of CL 316243 powder to a known volume of the buffer in a sealed vial, ensuring undissolved solid is visible.
-
Equilibration: Agitate the vials at a constant temperature for 24-48 hours to allow the solution to reach equilibrium.
-
Separation of Undissolved Solid: Centrifuge the vials at high speed to pellet the excess solid.
-
Sample Collection: Carefully collect the supernatant. For further purification, the supernatant can be passed through a syringe filter.
-
Quantification: Analyze the concentration of CL 316243 in the clear supernatant using a validated analytical method.
Visualizations
Caption: Troubleshooting workflow for CL 316243 solubility issues.
Caption: Simplified signaling pathway of CL 316243 .
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Effects of systemic oxytocin and beta‐3 receptor agonist (CL 316243) treatment on body weight and adiposity in male diet‐induced obese rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The beta-3 adrenergic agonist (CL-316,243) restores the expression of down-regulated fatty acid oxidation genes in type 2 diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. The glucose lowering effects of CL 316,243 dissipate with repeated use and are rescued bycilostamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-obesity and metabolic efficacy of the β3-adrenergic agonist, CL316243, in mice at thermoneutrality compared to 22°C - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-obesity effect of CL 316,243, a highly specific beta 3-adrenoceptor agonist, in mice with monosodium-L-glutamate-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of Combined Oxytocin and Beta-3 Receptor Agonist (CL 316243) Treatment on Body Weight and Adiposity in Male Diet-Induced Obese Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing CL 316 ,243 Dosage to Minimize Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of CL 316 ,243, a selective β3-adrenoceptor agonist. The information provided aims to facilitate the optimization of experimental design to maximize on-target effects while minimizing potential off-target complications.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of CL 316 ,243?
A1: CL 316 ,243 is a potent and highly selective agonist for the β3-adrenergic receptor (β3-AR). Its primary mechanism involves the activation of β3-AR, predominantly expressed on the surface of adipocytes (fat cells). This activation stimulates intracellular signaling cascades that lead to increased lipolysis (the breakdown of fats) and thermogenesis (heat production) in both brown adipose tissue (BAT) and white adipose tissue (WAT).
Q2: What are the key signaling pathways activated by CL 316 ,243?
A2: Upon binding to the β3-AR, CL 316 ,243 initiates a cascade of intracellular events primarily through two key signaling pathways:
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cAMP-PKA-p38 MAPK Pathway: This is the classical pathway for β-adrenergic stimulation, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including p38 mitogen-activated protein kinase (MAPK), which ultimately promotes the expression of thermogenic genes like UCP1.
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PI3K-Akt-mTOR Pathway: In skeletal muscle, CL 316 ,243 has been shown to activate the Phosphatidylinositol 3-kinase (PI3K)-Akt-mTOR pathway, which is involved in promoting protein synthesis and cell growth.
Q3: What are the known on-target effects of CL 316 ,243 at typical research dosages?
A3: In preclinical rodent models, administration of CL 316 ,243 at effective dosages typically leads to:
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Increased metabolic rate and energy expenditure.
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Reduced body weight and fat mass.
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Improved glucose tolerance and insulin sensitivity.
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"Browning" of white adipose tissue, where white adipocytes take on characteristics of brown adipocytes, including increased expression of Uncoupling Protein 1 (UCP1).
Q4: What are the potential off-target effects or complications associated with CL 316 ,243 administration?
A4: While CL 316 ,243 is highly selective for the β3-AR, some off-target effects and complications have been reported, particularly at higher doses or with prolonged administration. These include:
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Increased Liver Triglycerides: At higher doses (e.g., 1.0 mg/kg in mice), an increase in liver triglyceride levels has been observed.
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Reduced Gross Motor Activity: A dose-dependent reduction in spontaneous physical activity has been noted in rodents.
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Receptor Desensitization (Tachyphylaxis): Prolonged or repeated exposure to CL 316 ,243 can lead to a diminished response over time. This is a crucial consideration for chronic studies.
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Cardiovascular Effects: While generally considered to have a wider cardiovascular safety window than non-selective beta-agonists, the potential for cardiovascular effects should be monitored, especially at higher concentrations. One study in lean rats indicated that a 0.5 mg/kg dose did not elevate heart rate.[1]
Troubleshooting Guide
Issue 1: Diminished or lack of therapeutic effect over time (Desensitization/Tachyphylaxis)
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Possible Cause: Continuous or frequent high-dose administration of CL 316 ,243 can lead to β3-adrenoceptor desensitization. This involves receptor downregulation and uncoupling from its signaling pathways. Studies have shown that daily injections of 1 mg/kg in mice for 6 days can lead to an attenuated response.
-
Troubleshooting Strategies:
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Dosage Optimization: Consider using the lowest effective dose. A dose-response study is recommended to determine the optimal concentration for your specific model and experimental goals.
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Intermittent Dosing: Instead of daily administration, an intermittent dosing schedule (e.g., every other day) may help to preserve receptor sensitivity.
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Washout Periods: For in vitro experiments, ensure adequate washout periods between drug applications to allow for receptor resensitization.
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Combination Therapy: In some research contexts, co-administration with agents that can mitigate desensitization, such as phosphodiesterase inhibitors, has been explored.
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Issue 2: Unexpected or inconsistent results in metabolic parameters
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Possible Cause: Several factors can contribute to variability in the metabolic response to CL 316 ,243.
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Animal Strain and Age: Different rodent strains can exhibit varied responses to β3-AR agonists. The age of the animals can also influence metabolic and thermogenic capacity.
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Diet and Housing Conditions: The composition of the diet and the ambient temperature at which animals are housed can significantly impact the effects of CL 316 ,243. For instance, effects on energy expenditure can differ between animals housed at room temperature versus thermoneutrality.
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Route and Timing of Administration: The method of administration (e.g., intraperitoneal injection, oral gavage, osmotic minipump) and the time of day it is administered can affect the pharmacokinetic and pharmacodynamic profile of the compound.
-
-
Troubleshooting Strategies:
-
Standardize Experimental Conditions: Maintain consistency in animal strain, age, diet, and housing temperature throughout the study.
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Acclimatization: Ensure animals are properly acclimatized to their environment and any experimental procedures before the start of the study.
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Consistent Administration: Use a consistent route and time of administration for all animals within a study.
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Issue 3: Observation of potential off-target effects
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Possible Cause: The administered dose may be too high, leading to off-target effects.
-
Troubleshooting Strategies:
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Dose Reduction: If off-target effects such as a significant increase in liver triglycerides or marked hypoactivity are observed, reducing the dosage is the primary corrective measure.
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Monitoring: Implement monitoring for key safety parameters. For example, if cardiovascular effects are a concern, consider measuring heart rate and blood pressure. For hepatotoxicity concerns, monitor liver enzymes and histology.
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Quantitative Data Presentation
Table 1: In Vivo Dosage and Effects of CL 316 ,243 in Rodent Models
| Dosage Range (mg/kg/day) | Animal Model | Administration Route | Key On-Target Effects | Potential Off-Target Effects/Observations |
| 0.01 - 1.0 | Rats | Intraperitoneal (IP) | Reduced body weight gain, decreased energy intake, increased brown adipose tissue (BAT) temperature. | Reduced gross motor activity. |
| 0.1 - 1.0 | Mice (MSG-induced obesity) | Oral Gavage | Reduced white adipose tissue mass, activated BAT, decreased hyperglycemia and hypertriglyceridemia. | Increased liver triglycerides at 1.0 mg/kg. |
| 1.0 | Rats | Osmotic Minipump (1 week) | Reduced fat stores. | Desensitization of β1-, β2-, and β3-adrenergic responses. |
| 1.0 | Mice | Intraperitoneal (IP) (daily for 6 days) | Initial reduction in blood glucose. | Attenuated glucose-lowering effect with repeated dosing. |
| 0.5 | Rats (lean) | Not specified | Elevated brown adipose tissue temperature. | Did not produce elevations in heart rate.[1] |
Experimental Protocols
Protocol 1: Acute In Vivo Administration in Rodents
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Animal Model: Select appropriate rodent strain, age, and sex for the research question. Acclimatize animals to the housing facility for at least one week prior to the experiment.
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Drug Preparation: Dissolve CL 316 ,243 in a suitable vehicle (e.g., sterile saline). Prepare fresh solutions on the day of the experiment.
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Dosing: Administer CL 316 ,243 via the desired route (e.g., intraperitoneal injection). A typical dose range for acute studies is 0.1 to 1 mg/kg. Include a vehicle control group.
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Fasting (Optional): For studies investigating effects on glucose metabolism, a fasting period (e.g., 4-6 hours) prior to drug administration and measurement may be necessary to reduce variability from food intake.
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Measurements: Collect data at specified time points post-administration. This may include:
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Blood glucose levels.
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Rectal temperature or use of telemetry to measure core body temperature.
-
Blood samples for analysis of insulin, free fatty acids, or other metabolites.
-
Indirect calorimetry to measure energy expenditure.
-
-
Tissue Collection: At the end of the experiment, euthanize animals and collect tissues of interest (e.g., adipose tissue, liver, skeletal muscle). Snap-freeze tissues in liquid nitrogen and store at -80°C for later analysis (e.g., gene expression, protein analysis, histology).
Protocol 2: Chronic In Vivo Administration via Osmotic Minipumps
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Animal Model and Acclimatization: As described in Protocol 1.
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Minipump Preparation: Fill osmotic minipumps with the appropriate concentration of CL 316 ,243 dissolved in a sterile vehicle, according to the manufacturer's instructions, to achieve the desired daily dose (e.g., 1 mg/kg/day).
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Surgical Implantation: Surgically implant the osmotic minipumps subcutaneously in the dorsal region of the animals under anesthesia. Provide appropriate post-operative care, including analgesics.
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Monitoring: Monitor animals daily for body weight, food intake, and general health.
-
Data Collection: At the end of the treatment period (e.g., 1-4 weeks), perform terminal experiments and tissue collection as described in Protocol 1.
Mandatory Visualizations
References
Common challenges in CL 316243 experiments and how to solve them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CL 316243 .
Frequently Asked Questions (FAQs)
Q1: What is CL 316 ,243 and what is its primary mechanism of action?
A1: CL 316 ,243 is a potent and highly selective agonist for the β3-adrenergic receptor (β3-AR).[1][2][3] Its primary mechanism of action involves binding to and activating β3-ARs, which are predominantly expressed in brown and white adipose tissue.[4][5][6] This activation stimulates a signaling cascade that leads to increased lipolysis (the breakdown of fat) and thermogenesis (heat production), making it a valuable tool for studying obesity, diabetes, and other metabolic disorders.[1][3][5]
Q2: What are the different forms of CL 316 ,243 available and how do they differ?
A2: CL 316 ,243 is commonly available as a disodium salt and a free acid. The disodium salt is generally more soluble in aqueous solutions like saline, making it suitable for in vivo studies.[7] The free acid form may require an organic solvent like DMSO for initial solubilization.[8]
Q3: How should I prepare and store CL 316 ,243 stock solutions?
A3: For the disodium salt, sterile saline or water can be used as a vehicle for in vivo experiments.[7][9][10][11] For in vitro studies, DMSO is a common solvent.[2][8] It is recommended to prepare fresh solutions for each experiment.[7] If storage is necessary, aliquot the stock solution into single-use vials and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound.[3][8] Stored solutions should be used within one to six months, depending on the storage temperature and solvent.[8]
Q4: What is the selectivity profile of CL 316 ,243 for β-adrenergic receptor subtypes?
A4: CL 316 ,243 exhibits high selectivity for the β3-AR over β1-AR and β2-AR subtypes.[1][2][3] This high selectivity minimizes off-target effects associated with the activation of β1 and β2 receptors, such as increased heart rate.[5]
Troubleshooting Guide
Problem 1: Inconsistent or no observable thermogenic or lipolytic response in vivo.
-
Possible Cause 1: Improper drug preparation or storage.
-
Solution: Ensure that CL 316 ,243 is fully dissolved in the appropriate vehicle. For the disodium salt, use sterile saline and ensure complete dissolution. If using a stock solution, verify its age and storage conditions. Repeated freeze-thaw cycles can degrade the compound.[3][8] Prepare fresh solutions for each experiment whenever possible.[7]
-
-
Possible Cause 2: Suboptimal dosage or administration route.
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Solution: The effective dose of CL 316 ,243 can vary between species and experimental models. A common starting dose for mice and rats is 1 mg/kg, administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.[7][10][11][12] Consider performing a dose-response study to determine the optimal concentration for your specific model.
-
-
Possible Cause 3: Desensitization of β3-adrenergic receptors.
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Solution: Chronic or repeated administration of CL 316 ,243 can lead to desensitization of the β3-ARs, resulting in a diminished response over time.[13][14] If your experimental design involves long-term treatment, consider intermittent dosing schedules or including washout periods. For acute studies, ensure that the animals are naive to the compound.
-
-
Possible Cause 4: Species-specific differences in β3-AR pharmacology.
Problem 2: High variability in blood glucose-lowering effects.
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Possible Cause 1: Influence of feeding status.
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Solution: The metabolic state of the animal can significantly impact the effect of CL 316 ,243 on blood glucose. Standardize the fasting period before drug administration and glucose measurements to ensure consistency across experimental groups.[15]
-
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Possible Cause 2: Attenuated response with repeated dosing.
Problem 3: Unexpected side effects or off-target effects.
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Possible Cause 1: High dosage.
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Solution: Although CL 316 ,243 is highly selective for β3-AR, very high doses may lead to off-target effects.[5] If you observe unexpected physiological changes, consider reducing the dose.
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-
Possible Cause 2: Vehicle effects.
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Solution: If using a solvent such as DMSO for in vivo studies, ensure that the final concentration of the solvent is low and non-toxic. Always include a vehicle-only control group to account for any effects of the vehicle itself.
-
Quantitative Data
Table 1: In Vitro Potency and Selectivity of CL 316 ,243
| Parameter | Species | Tissue/Cell Line | Value | Reference |
| EC50 | Rat | Adipocytes | 3 nM | [1][2] |
| Selectivity | - | β3 vs β1/β2 | >10,000-fold | [1][2] |
Table 2: Typical In Vivo Experimental Parameters for CL 316 ,243 in Rodents
| Parameter | Species | Dosage | Administration Route | Vehicle | Typical Duration | Reference |
| Thermogenesis/Lipolysis | Mouse/Rat | 0.1 - 1 mg/kg/day | i.p. or s.c. | Saline/Water | Acute to several weeks | [7][10][11][12] |
| Glucose Metabolism | Mouse | 1 mg/kg | i.p. | Saline | Acute or chronic | [10][11] |
Experimental Protocols
1. In Vivo Study of Thermogenesis in Mice
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Objective: To assess the effect of CL 316 ,243 on brown adipose tissue (BAT) thermogenesis.
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Animals: Male C57BL/6 mice, 8-12 weeks old.
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Materials:
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CL 316 ,243 disodium salt
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Sterile 0.9% saline
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Animal scale
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Insulin syringes (28G or smaller)
-
-
Procedure:
-
Acclimatize mice to individual housing for at least 3 days before the experiment.
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Prepare a fresh solution of CL 316 ,243 in sterile saline at a concentration of 0.1 mg/mL.
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Divide mice into two groups: a control group receiving saline and a treatment group receiving CL 316 ,243.
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Record the baseline body weight of each mouse.
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Administer a single intraperitoneal (i.p.) injection of either saline or CL 316 ,243 (1 mg/kg body weight). The injection volume should be approximately 10 mL/kg.
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Monitor core body temperature at regular intervals (e.g., 30, 60, 120, and 240 minutes) post-injection using a rectal probe or telemetry.
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At the end of the experiment, euthanize the mice and dissect the interscapular BAT for further analysis (e.g., UCP1 expression by western blot or qPCR).
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2. In Vitro Lipolysis Assay in Adipocytes
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Objective: To measure the effect of CL 316 ,243 on lipolysis in cultured adipocytes.
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Cells: Differentiated 3T3-L1 adipocytes or primary adipocytes.
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Materials:
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CL 316 ,243
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DMSO
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Krebs-Ringer bicarbonate buffer (KRBH) with 2% BSA and 200 nM adenosine
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Glycerol assay kit
-
-
Procedure:
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Prepare a 10 mM stock solution of CL 316 ,243 in DMSO.
-
Culture and differentiate adipocytes to maturity.
-
Wash the cells twice with phosphate-buffered saline (PBS).
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Incubate the cells in KRBH buffer for 1 hour.
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Prepare serial dilutions of CL 316 ,243 in KRBH buffer to achieve final concentrations ranging from 1 pM to 1 µM. Include a vehicle control (DMSO).
-
Replace the buffer with the different concentrations of CL 316 ,243 and incubate for 2 hours at 37°C.
-
Collect the supernatant and measure the glycerol content using a commercially available glycerol assay kit, following the manufacturer's instructions.
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Normalize the glycerol release to the total protein content of the cells.
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Visualizations
Caption: Signaling pathway of CL 316 ,243 in an adipocyte.
Caption: A typical workflow for an in vivo experiment with CL 316 ,243.
References
- 1. researchgate.net [researchgate.net]
- 2. Challenges in β3-Adrenoceptor Agonist Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The β3-Adrenergic Receptor: Structure, Physiopathology of Disease, and Emerging Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. beta(3)-Adrenoceptor agonists: potential, pitfalls and progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Effects of Combined Oxytocin and Beta-3 Receptor Agonist (CL 316243) Treatment on Body Weight and Adiposity in Male Diet-Induced Obese Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. The glucose lowering effects of CL 316,243 dissipate with repeated use and are rescued bycilostamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The beta-3 adrenergic agonist (CL-316,243) restores the expression of down-regulated fatty acid oxidation genes in type 2 diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The glucose lowering effects of CL 316,243 dissipate with repeated use and are rescued bycilostamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Anti-obesity and metabolic efficacy of the β3-adrenergic agonist, CL316243, in mice at thermoneutrality compared to 22°C - PMC [pmc.ncbi.nlm.nih.gov]
Refining protocols for consistent CL 316243-induced thermogenesis
Welcome to the technical support center for refining protocols involving the selective β3-adrenergic receptor agonist, CL 316243 . This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent and reliable results in their thermogenesis experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during experiments with CL 316243 .
Q1: Why am I observing a diminished thermogenic response after repeated administrations of CL 316243 ?
A1: This is a frequently observed phenomenon known as tachyphylaxis or desensitization. Chronic or repeated stimulation of the β3-adrenergic receptor (β3-AR) can lead to its downregulation.[1] The receptor expression can decrease within hours of treatment, leading to a blunted response to subsequent doses.[1]
Troubleshooting Steps:
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Spaced Dosing: If your experimental design allows, consider increasing the interval between doses to allow for receptor re-sensitization.
-
Washout Period: Introduce a washout period with no treatment to allow the system to return to baseline before re-administering the compound.
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Alternative Agonists: For long-term studies, consider if intermittent treatment or a different β3-AR agonist could be used.
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Co-treatment: Some studies suggest that co-treatment with a phosphodiesterase inhibitor, like cilostamide, can rescue the attenuated effects of CL 316243 , particularly its glucose-lowering effects.[2]
Q2: My results are highly variable between experimental groups, even with the same dose. What are the potential causes?
A2: High variability in response to CL 316243 can stem from several factors, both biological and environmental.
Troubleshooting Checklist:
-
Environmental Temperature: The ambient housing temperature significantly impacts the thermogenic effect of CL 316243 . Experiments conducted at standard room temperature (e.g., 22°C) will have different baseline metabolic rates compared to those at thermoneutrality (around 30°C for mice).[3] The drug's efficacy in reducing adiposity may be greater at thermoneutrality.[3] Ensure your housing temperature is consistent and reported in your methodology.
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Animal Strain and Sex: Different mouse and rat strains can exhibit varied responses. For instance, the C57BL/6J strain is a commonly used model but may be a poor inducer of UCP1 in white adipose tissue.[3] Furthermore, responses to β3-AR activation can be sexually dimorphic, with females sometimes showing a more robust response in certain fat depots.[4]
-
Diet: The diet of the animals, particularly a high-fat diet (HFD), can alter the metabolic state and influence the outcomes of CL 316243 treatment.[3][5] Ensure all animals are on the same diet for a sufficient acclimation period.
-
Administration: Ensure precise, weight-adjusted dosing for all animals.[6] For intraperitoneal (i.p.) injections, technique variability can affect absorption. For chronic studies, using osmotic minipumps can provide more consistent drug delivery.[7]
Q3: I am not seeing a significant increase in UCP1 expression in white adipose tissue (WAT). Is the experiment failing?
A3: Not necessarily. While CL 316243 is known to induce "browning" of WAT, characterized by increased UCP1 expression, this is not the only mechanism of its thermogenic action.[2][8]
Points to Consider:
-
UCP1-Independent Thermogenesis: CL 316243 can induce thermogenesis through UCP1-independent pathways.[3] This can involve futile substrate cycling, such as increased lipolysis and re-esterification.[9]
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Tissue-Specific Responses: The browning effect is most prominent in subcutaneous adipose tissue (sWAT) compared to visceral depots.[4][8] Ensure you are sampling the appropriate fat pad.
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Time Course: The induction of UCP1 is a transcriptional event that takes time. Acute responses (within hours) may be dominated by lipolysis, while changes in UCP1 protein levels are more apparent after several days of treatment.[1]
-
Alternative Markers: In addition to UCP1, consider measuring other markers of thermogenic activation and mitochondrial biogenesis, such as PGC-1α, Cidea, Dio2, and mitochondrial OXPHOS proteins.[3][5][10]
Q4: What is the expected magnitude of the temperature change after an acute dose of CL 316243 ?
A4: An acute i.p. injection of CL 316243 (e.g., 0.1-1 mg/kg) in rodents typically leads to a measurable increase in core body temperature and, more specifically, the temperature of interscapular brown adipose tissue (iBAT).[10][11] The peak temperature increase can occur between 30 minutes and 2 hours post-injection.[10] The magnitude can vary, but increases of 1-2°C are commonly reported.[9] Continuous monitoring via telemetry is the most accurate method to capture this dynamic response.[9]
Quantitative Data Summary
The following tables summarize typical dosages and expected outcomes for CL 316243-induced thermogenesis experiments in rodents.
Table 1: Recommended Dosing and Administration
| Parameter | Recommendation | Species | Notes | Source(s) |
| Acute Dose | 0.1 - 1 mg/kg | Mouse, Rat | For assessing immediate thermogenic and metabolic responses. | [10][11][12] |
| Chronic Dose | 1 mg/kg/day | Mouse, Rat | For studies on adipose tissue remodeling and long-term metabolic changes. | [2][6][7] |
| Administration Route | Intraperitoneal (i.p.) injection | Mouse, Rat | Common for both acute and chronic daily dosing. | [6] |
| Osmotic Minipump | Rat | Provides continuous, steady infusion for chronic studies. | [7] | |
| Vehicle | Sterile Saline | Mouse, Rat | Standard vehicle for dissolving CL 316243 . | [6] |
Table 2: Key Experimental Outcomes and Expected Changes
| Parameter Measured | Tissue/Sample | Expected Change with CL 316243 | Typical Duration | Source(s) |
| Body Temperature | Core Body / iBAT | Increase | Acute (minutes to hours) | [9][11] |
| Energy Expenditure | Whole Animal | Increase | Acute & Chronic | [3][13] |
| UCP1 Expression | BAT, sWAT | Increase | Chronic (days to weeks) | [8][9] |
| PGC-1α Expression | Skeletal Muscle, Adipose | Increase | Chronic | [5] |
| Serum Free Fatty Acids | Blood/Serum | Increase | Acute | [2] |
| Fat Mass | Adipose Tissue | Decrease | Chronic (weeks) | [9][13] |
| Glucose Tolerance | Whole Animal | Improvement | Chronic | [3][6] |
Signaling Pathways and Workflows
Visualizing the underlying mechanisms and experimental processes can aid in protocol design and troubleshooting.
Caption: Signaling cascade initiated by CL 316243 binding to the β3-adrenergic receptor.
Caption: General experimental workflow for a CL 316243 thermogenesis study.
Detailed Experimental Protocols
Protocol 1: Acute Thermogenic Response in Mice
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Animal Acclimation: Acclimate male C57BL/6J mice (8-10 weeks old) to single housing in metabolic cages at a controlled temperature (22°C or 30°C) for at least 3-5 days. Provide ad libitum access to a standard chow diet and water.
-
Baseline Measurement: If using telemetry, ensure probes are implanted and mice have fully recovered from surgery (1-2 weeks). Record baseline core body temperature and energy expenditure for 24 hours prior to the experiment.
-
Preparation of CL 316243 : Dissolve CL 316243 in sterile 0.9% saline to a final concentration of 0.1 mg/mL. Prepare a fresh solution on the day of the experiment.
-
Administration: Weigh each mouse and administer a single i.p. injection of CL 316243 (1 mg/kg body weight) or an equivalent volume of saline vehicle.
-
Data Collection: Continuously monitor core body temperature, oxygen consumption (VO2), and carbon dioxide production (VCO2) for at least 4-6 hours post-injection.[11]
-
Endpoint Analysis: At the end of the monitoring period, mice may be euthanized for tissue collection (e.g., iBAT) to analyze acute changes in signaling pathways (e.g., phosphorylation of HSL).
Protocol 2: Chronic Adipose Tissue Remodeling in Rats
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Animal Model: Use male Sprague-Dawley rats fed a high-fat diet (e.g., 60% kcal from fat) for 6-8 weeks to induce obesity.[5]
-
Acclimation: Acclimate rats to the housing conditions for at least one week prior to the start of treatment.
-
Preparation of CL 316243 : Dissolve CL 316243 in sterile saline. The concentration will depend on the delivery method. For daily injections, a concentration of 1 mg/mL is common.
-
Administration: Administer CL 316243 at a dose of 1 mg/kg/day for a period of 1 to 4 weeks.[6][7] This can be done via daily i.p. injections or through continuous infusion using surgically implanted osmotic minipumps for more stable plasma levels.[7] The control group receives saline vehicle.
-
In-Life Measurements: Monitor body weight and food intake daily or several times per week. Perform metabolic tests, such as a glucose tolerance test, near the end of the treatment period.[3]
-
Terminal Procedure: At the end of the treatment period, euthanize the animals.
-
Tissue Collection and Analysis: Dissect and weigh various adipose depots (interscapular BAT, subcutaneous WAT, epididymal WAT) and other relevant organs (e.g., liver, skeletal muscle).[3] Process tissues for:
-
Histology: To observe changes in adipocyte morphology (e.g., multilocular cells in WAT).
-
Gene Expression (qPCR): To quantify mRNA levels of UCP1, PGC-1α, Cidea, etc.
-
Protein Expression (Western Blot): To quantify UCP1, OXPHOS complexes, and other proteins of interest.[9]
-
Serum Analysis: Collect blood to measure levels of free fatty acids, glycerol, insulin, and glucose.
-
References
- 1. JCI - β3-Adrenergic receptor downregulation leads to adipocyte catecholamine resistance in obesity [jci.org]
- 2. The glucose lowering effects of CL 316,243 dissipate with repeated use and are rescued bycilostamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-obesity and metabolic efficacy of the β3-adrenergic agonist, CL316243, in mice at thermoneutrality compared to 22°C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. White Adipose Tissue Depots Respond to Chronic Beta-3 Adrenergic Receptor Activation in a Sexually Dimorphic and Depot Divergent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The β3 Adrenergic Receptor Agonist CL316243 Ameliorates the Metabolic Abnormalities of High-Fat Diet-Fed Rats by Activating AMPK/PGC-1α Signaling in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Repurposing beta-3 adrenergic receptor agonists for Alzheimer’s disease: beneficial effects in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Control of Adipocyte Thermogenesis and Lipogenesis through γ3-Adrenergic and Thyroid Hormone Signal Integration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Effects of Combined Oxytocin and Beta-3 Receptor Agonist (CL 316243) Treatment on Body Weight and Adiposity in Male Diet-Induced Obese Rats [frontiersin.org]
- 11. Regulation of body temperature and brown adipose tissue thermogenesis by bombesin receptor subtype-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CL316,243, a β3-adrenergic receptor agonist, induces muscle hypertrophy and increased strength - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of CL-316,243, a thermogenic beta 3-agonist, on energy balance and brown and white adipose tissues in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Variability in Animal Response to CL 316 ,243
Welcome to the technical support center for CL 316 ,243. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common issue of variability in animal response to the selective β3-adrenoceptor agonist, CL 316 ,243. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your research.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with CL 316 ,243.
Issue 1: Unexpectedly low or absent thermogenic response.
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Question: We administered CL 316 ,243 to our animals but did not observe the expected increase in body temperature or metabolic rate. What could be the cause?
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Troubleshooting Steps:
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Verify Compound Integrity and Dosing:
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Solution Preparation: Ensure CL 316 ,243 was dissolved properly. It is typically soluble in sterile water or saline.[1] Prepare fresh solutions for each experiment to avoid degradation.
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Dose Calculation: Double-check your dose calculations based on the animal's body weight. Doses can range from 0.1 to 1 mg/kg for intraperitoneal (IP) injections.[2][3][4]
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Administration Route: Confirm the correct administration route was used. Intraperitoneal and subcutaneous routes are common.[3][4]
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Consider Animal-Specific Factors:
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Species: Be aware of significant species-specific differences. While rats and mice are generally responsive, other species like guinea pigs may show a limited or absent lipolytic response to CL 316 ,243.[5][6]
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Strain: Different strains of the same species can react differently. For example, A/J mice show a more robust anti-obesity response to CL 316 ,243 compared to C57BL/6J mice.[7][8]
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Age and Sex: The age and sex of the animals can influence the response. Senescent rats, for instance, exhibit a blunted thermogenic response.[9] Some studies have also reported sexually dimorphic responses in white adipose tissue.[10]
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Review Environmental Conditions:
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Housing Temperature: The ambient temperature at which animals are housed can significantly impact the effects of CL 316 ,243. Mice housed at thermoneutrality (30°C) may show a more pronounced reduction in adiposity compared to those at standard room temperature (22°C).[11]
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Investigate Receptor Desensitization:
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Issue 2: High variability in blood glucose-lowering effects.
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Question: We are observing inconsistent effects of CL 316 ,243 on blood glucose levels in our mouse model. Why is there so much variability?
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Troubleshooting Steps:
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Standardize the Experimental Model:
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Diet: The diet of the animals is a critical factor. High-fat diet-induced obese models often show a more pronounced effect on glucose metabolism.[3][14] Ensure all animals are on the same diet for the same duration.
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Genetic Background: Use a consistent and well-characterized animal strain. Genetic differences can lead to variations in metabolic pathways.[7][8]
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Control for Procedural Variables:
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Fasting State: Ensure a consistent fasting period before blood glucose measurements, as this can significantly impact baseline levels.
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Timing of Measurement: The timing of blood glucose measurement post-injection is crucial. The glucose-lowering effect can be rapid, and variability can be introduced if measurements are not taken at consistent time points.[15]
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Consider the Mechanism of Action:
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Fatty Acid Release: The glucose-lowering effect of CL 316 ,243 is partly mediated by the release of fatty acids from adipose tissue.[15] Variability in adiposity and lipolytic response can therefore translate to variability in glucose lowering.
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Frequently Asked Questions (FAQs)
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Q1: What is the primary mechanism of action of CL 316 ,243?
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A1: CL 316 ,243 is a highly potent and selective agonist for the β3-adrenergic receptor (β3-AR).[16] Activation of β3-AR in adipocytes stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This cascade activates protein kinase A (PKA), which in turn promotes lipolysis (the breakdown of fat) and thermogenesis (heat production), primarily in brown and beige adipose tissue.[17][18]
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Q2: What are the most common animal models used for studying CL 316 ,243?
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Q3: How does diet affect the response to CL 316 ,243?
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A3: A high-fat diet can induce obesity and insulin resistance, creating a metabolic state where the effects of CL 316 ,243 on improving glucose tolerance and reducing adiposity are more pronounced.[11][14] However, a high-fat diet can also be associated with decreased expression of β3-adrenergic receptors, potentially altering the response.[8]
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Q4: Can CL 316 ,243 be used for long-term studies?
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A4: While CL 316 ,243 can be used for chronic studies, it is important to be aware of the potential for receptor desensitization.[3][5][12][13] Prolonged exposure can lead to a downregulation of β3-AR expression and a reduced therapeutic effect.[5][12][13] Researchers should consider this when designing long-term experiments and may need to incorporate drug-free periods.
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Q5: Are there known sex differences in the response to CL 316 ,243?
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A5: Yes, some studies have reported sex-specific differences in the response to CL 316 ,243, particularly in the browning of white adipose tissue.[10] It is advisable to include both male and female animals in studies to fully characterize the effects of the compound.
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Data Presentation
Table 1: Factors Influencing Variability in Animal Response to CL 316 ,243
| Factor | Species/Strain | Observation | Reference(s) |
| Species | Rat vs. Guinea Pig | Rats show a robust lipolytic and thermogenic response, while guinea pigs exhibit a lack of slimming action. | [5][6] |
| Strain (Mice) | A/J vs. C57BL/6J | A/J mice show prevention of diet-induced obesity with CL 316 ,243, whereas C57BL/6J mice do not. | [7][8] |
| Age | Adolescent vs. Aged Rats | Adolescent rats show a more significant attenuation of muscle contractions in response to CL 316 ,243 compared to aged rats. | [20][21] |
| Senescent vs. Pre-senescent Rats | Senescent rats have a significantly lower thermogenic response in brown adipocytes. | [9] | |
| Sex | Male vs. Female Mice | Sexually dimorphic responses observed in white adipose tissue depots. | [10] |
| Diet | High-Fat Diet | Can enhance the glucose-lowering and anti-obesity effects. | [11][14] |
| Housing Temperature | 22°C vs. 30°C (Thermoneutral) | Greater reduction in adiposity observed at thermoneutrality in mice. | [11] |
| Treatment Duration | Acute vs. Chronic | Chronic treatment can lead to β3-AR desensitization and a blunted response. | [3][5][12][13] |
Table 2: Summary of CL 316 ,243 Effects on Key Metabolic Parameters in Rodents
| Parameter | Animal Model | Dose and Route | Duration | Outcome | Reference(s) |
| Body Weight | Diet-Induced Obese Rats | 0.5 mg/kg IP | Daily | Significant reduction | [1][22] |
| Adiposity | C57BL/6J Mice on HFD | 25 µ g/day SC infusion | 4 weeks | Reduced at 30°C, no change at 22°C | [11] |
| Energy Expenditure | C57BL/6J Mice | 25 µ g/day SC infusion | 4 weeks | Increased at both 22°C and 30°C | [11] |
| Food Intake | C57BL/6J Mice | 25 µ g/day SC infusion | 4 weeks | Increased at 22°C, no significant change at 30°C | [11] |
| Blood Glucose | C57BL/6J Mice | 1.0 mg/kg IP | Acute | Significant reduction | [15] |
| BAT Temperature | Diet-Induced Obese Rats | 0.01-1 mg/kg IP | Acute | Dose-dependent increase | [2][23] |
| UCP1 Expression in BAT | Mice | 0.1 mg/kg/day SC | 1 week | Increased | [16] |
Experimental Protocols
Protocol 1: Acute Thermogenic and Metabolic Response to CL 316 ,243 in Mice
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Animal Model: Male C57BL/6J mice, 8-10 weeks old, fed a standard chow or high-fat diet for a specified period.
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Acclimation: Acclimate mice to single housing and handling for at least one week prior to the experiment. If measuring metabolic rate, acclimate to metabolic cages.
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Baseline Measurements: Record baseline body weight, food intake, and body temperature. For blood glucose measurements, obtain a baseline blood sample from the tail vein after a 4-6 hour fast.
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CL 316 ,243 Preparation: Dissolve CL 316 ,243 in sterile saline to the desired concentration (e.g., 0.1 mg/mL for a 1 mg/kg dose in a 25g mouse with a 0.25 mL injection volume). Prepare fresh on the day of the experiment.
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Administration: Administer CL 316 ,243 via intraperitoneal (IP) injection at a dose of 1 mg/kg. A vehicle control group should receive an equivalent volume of saline.
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Post-Injection Monitoring:
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Body Temperature: Measure rectal or core body temperature at 30, 60, 90, and 120 minutes post-injection.
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Blood Glucose: Measure blood glucose from the tail vein at 15, 30, 60, and 120 minutes post-injection.
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Energy Expenditure: If using metabolic cages, monitor oxygen consumption (VO2) and carbon dioxide production (VCO2) continuously.
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Data Analysis: Compare the changes in body temperature, blood glucose, and energy expenditure between the CL 316 ,243-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
Protocol 2: Chronic Effects of CL 316 ,243 on Body Composition and Glucose Tolerance in Diet-Induced Obese Mice
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Animal Model: Male C57BL/6J mice, 6 weeks old.
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Diet Induction: Feed mice a high-fat diet (e.g., 45-60% kcal from fat) for 8-10 weeks to induce obesity and insulin resistance. A control group should be maintained on a standard chow diet.
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Treatment Groups: Divide the high-fat diet-fed mice into two groups: vehicle control and CL 316 ,243 treatment.
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CL 316 ,243 Administration:
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Monitoring:
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Body Weight and Food Intake: Measure body weight and food intake 2-3 times per week.
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Body Composition: At the beginning and end of the treatment period, measure body composition (fat mass and lean mass) using techniques like DEXA or NMR.
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Glucose Tolerance Test (GTT):
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Perform a GTT at the end of the treatment period.
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Fast mice for 6 hours.
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Administer a glucose bolus (2 g/kg) via IP injection.
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Measure blood glucose from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-glucose injection.
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Tissue Collection: At the end of the study, euthanize the animals and collect tissues of interest (e.g., brown adipose tissue, white adipose tissue depots, liver, skeletal muscle) for further analysis (e.g., gene expression, histology).
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Data Analysis: Analyze differences in body weight change, body composition, food intake, and glucose tolerance between the groups using appropriate statistical methods.
Visualizations
Caption: Signaling pathway of CL 316 ,243 in an adipocyte.
Caption: General experimental workflow for in vivo studies with CL 316 ,243.
References
- 1. Effects of systemic oxytocin and beta‐3 receptor agonist (CL 316243) treatment on body weight and adiposity in male diet‐induced obese rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Effects of Combined Oxytocin and Beta-3 Receptor Agonist (CL 316243) Treatment on Body Weight and Adiposity in Male Diet-Induced Obese Rats [frontiersin.org]
- 3. The glucose lowering effects of CL 316,243 dissipate with repeated use and are rescued bycilostamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The beta-3 adrenergic agonist (CL-316,243) restores the expression of down-regulated fatty acid oxidation genes in type 2 diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prolonged treatment with the beta3-adrenergic agonist CL 316243 induces adipose tissue remodeling in rat but not in guinea pig: 1) fat store depletion and desensitization of beta-adrenergic responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effects of age, gender, and senescence on beta-adrenergic responses of isolated F344 rat brown adipocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. White Adipose Tissue Depots Respond to Chronic Beta-3 Adrenergic Receptor Activation in a Sexually Dimorphic and Depot Divergent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-obesity and metabolic efficacy of the β3-adrenergic agonist, CL316243, in mice at thermoneutrality compared to 22°C - PMC [pmc.ncbi.nlm.nih.gov]
- 12. β3-Adrenergic receptor downregulation leads to adipocyte catecholamine resistance in obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. JCI - β3-Adrenergic receptor downregulation leads to adipocyte catecholamine resistance in obesity [jci.org]
- 14. Effect of CL-316,243, a thermogenic beta 3-agonist, on energy balance and brown and white adipose tissues in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evidence for fatty acids mediating CL 316,243-induced reductions in blood glucose in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Signaling Pathways Mediating Beta 3 Adrenergic Receptor-induced Production of Interleukin-6 in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Age-dependent effects of the β3 adrenoceptor agonist CL316,243 on human and rat detrusor muscle strips - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Effects of systemic oxytocin and beta-3 receptor agonist (CL 316243) treatment on body weight and adiposity in male diet-induced obese rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Effects of Combined Oxytocin and Beta-3 Receptor Agonist (CL 316243) Treatment on Body Weight and Adiposity in Male Diet-Induced Obese Rats - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of CL 316243 solutions for experiments
Welcome to the technical support center for CL-316,243. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stable preparation and use of CL-316,243 solutions in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of CL-316,243?
A1: For long-term storage, it is recommended to prepare stock solutions of CL-316,243 in high-quality, anhydrous dimethyl sulfoxide (DMSO).[1][2] The solubility in DMSO is approximately 0.5 mg/mL to 5 mg/mL.[1][2] For immediate use in aqueous-based assays, CL-316,243 disodium salt is also soluble in water and phosphate-buffered saline (PBS).[1][3][4][5]
Q2: How should I store the solid form and stock solutions of CL-316,243?
A2: The solid form of CL-316,243 should be stored at -20°C under desiccating conditions, where it is stable for at least four years.[1][3] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or -80°C for up to one year.[2][6]
Q3: How long are aqueous solutions of CL-316,243 stable?
A3: Aqueous solutions of CL-316,243 are not recommended for storage for more than one day.[1][4] It is best practice to prepare fresh aqueous solutions for each experiment to ensure potency and minimize degradation.
Q4: Can I prepare an organic solvent-free aqueous solution?
A4: Yes, organic solvent-free aqueous solutions can be prepared by directly dissolving the crystalline solid of CL-316,243 (sodium salt) in aqueous buffers such as PBS (pH 7.2).[1][4] The solubility in PBS at pH 7.2 is approximately 3 mg/mL.[1][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or weaker than expected biological activity | Degradation of CL-316,243 in aqueous solution: Aqueous solutions are prone to degradation and should be used fresh. | Prepare fresh aqueous solutions of CL-316,243 for each experiment. Do not store aqueous solutions for more than 24 hours.[1][4] |
| Improper storage of stock solution: Repeated freeze-thaw cycles or incorrect storage temperature can lead to degradation of the compound in DMSO. | Aliquot DMSO stock solutions into single-use volumes and store at -80°C for long-term stability.[2][6] | |
| Inaccurate concentration of stock solution: Evaporation of DMSO or errors in initial weighing can lead to incorrect stock concentrations. | Ensure the vial is tightly sealed. Use a calibrated balance for weighing the solid compound and precise pipetting for solvent addition. | |
| Precipitation of the compound in cell culture media or buffer | Low solubility in the final aqueous medium: The concentration of CL-316,243 may exceed its solubility limit in the experimental buffer or media. | Ensure the final concentration of CL-316,243 in the aqueous medium is below its solubility limit. The solubility in PBS (pH 7.2) is approximately 3 mg/mL.[1][4] |
| High residual amount of organic solvent: A high concentration of DMSO from the stock solution may cause precipitation when diluted into an aqueous buffer. | Further dilute the stock solution into aqueous buffers or isotonic saline to ensure the residual amount of organic solvent is insignificant.[1][4] | |
| Variability between experimental replicates | Inconsistent solution preparation: Differences in the age or handling of the prepared solutions can introduce variability. | Use the same freshly prepared batch of CL-316,243 solution for all concurrent experimental replicates. |
| Cell culture conditions: Factors such as cell passage number and density can affect the cellular response to CL-316,243. | Standardize cell culture conditions, including cell line source, passage number, and seeding density, across all experiments. |
Quantitative Data Summary
Solubility of CL-316,243 (Disodium Salt)
| Solvent | Approximate Solubility | Reference |
| DMSO | 0.5 - 5 mg/mL | [1][2] |
| Water | up to 100 mM (~46.58 mg/mL) | [3][4][5] |
| PBS (pH 7.2) | ~3 mg/mL | [1][4] |
Storage and Stability
| Form | Storage Temperature | Stability | Reference |
| Crystalline Solid | -20°C | ≥ 4 years | [1] |
| DMSO Stock Solution | -20°C | 1 month | [2][6] |
| DMSO Stock Solution | -80°C | 1 year | [2] |
| Aqueous Solution | 4°C or Room Temperature | ≤ 1 day | [1][4] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
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Weigh out a precise amount of CL-316,243 (disodium salt, FW: 465.8 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.658 mg.
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Add the appropriate volume of anhydrous DMSO to the solid compound. For 1 mL of solution, add 1 mL of DMSO.
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Vortex or sonicate briefly until the solid is completely dissolved.
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Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
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Store the aliquots at -80°C.
In Vitro Experiment: Treatment of L6 Myotubes
This protocol is adapted from a study investigating the effects of CL-316,243 on protein synthesis in skeletal muscle cells.
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Cell Culture: Culture rat L6 myocytes in appropriate media and differentiate them into myotubes.
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Preparation of Working Solution:
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Thaw a single-use aliquot of the 10 mM CL-316,243 DMSO stock solution.
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Prepare a fresh working solution by diluting the stock solution in the cell culture medium to the desired final concentration (e.g., 1 µM). Ensure the final DMSO concentration is low (typically ≤ 0.1%) to avoid solvent-induced cellular effects.
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Treatment:
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Remove the existing medium from the cultured L6 myotubes.
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Add the freshly prepared medium containing CL-316,243 to the cells.
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Incubate the cells for the desired duration (e.g., 24 hours).
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Analysis: After incubation, cells can be harvested for downstream analysis such as Western blotting to assess the phosphorylation of proteins in the PI3K-mTOR-p70S6K signaling pathway.
In Vivo Experiment: Administration to Rats
This protocol is based on studies investigating the metabolic effects of CL-316,243 in rats.
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Animal Model: Use male Sprague-Dawley rats.
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Preparation of Dosing Solution:
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Administration:
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Administer the freshly prepared solution to the rats via gavage or intraperitoneal (IP) injection. Doses in studies have ranged from 0.1 mg/kg to 1 mg/kg.
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For chronic studies, administration can be performed daily or via subcutaneously implanted osmotic mini-pumps.
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Monitoring and Analysis:
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Monitor physiological parameters such as body weight, food intake, and blood glucose levels.
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At the end of the experiment, tissues can be collected for further analysis, such as measuring protein expression in skeletal muscle or adipose tissue.
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Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 6. Anti-obesity and metabolic efficacy of the β3-adrenergic agonist, CL316243, in mice at thermoneutrality compared to 22°C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Combined Oxytocin and Beta-3 Receptor Agonist (CL 316243) Treatment on Body Weight and Adiposity in Male Diet-Induced Obese Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The glucose lowering effects of CL 316,243 dissipate with repeated use and are rescued bycilostamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for long-term storage of CL 316243 free acid
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of CL 316 ,243 free acid.
Frequently Asked Questions (FAQs)
Q1: What are the optimal conditions for the long-term storage of CL 316 ,243 free acid powder?
For long-term stability, CL 316 ,243 free acid in its powdered form should be stored at -20°C.[1] Under these conditions, the compound is stable for up to three years.[1] It is also important to note that the free acid form can be hygroscopic, so it should be kept in a tightly sealed container to prevent moisture absorption.
Q2: How should I store CL 316 ,243 free acid once it is dissolved in a solvent?
Stock solutions of CL 316 ,243 free acid should be stored at -80°C for up to six months or at -20°C for up to one month.[1] To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Q3: What is the recommended solvent for dissolving CL 316 ,243 free acid?
Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of CL 316 ,243 free acid.[1] Due to the hygroscopic nature of the compound, it is crucial to use newly opened, anhydrous DMSO to ensure optimal solubility.[1]
Q4: I have the sodium salt of CL 316 ,243, not the free acid. Are the storage conditions the same?
The sodium salt of CL 316 ,243 is also typically stored as a crystalline solid at -20°C and can be stable for at least four years.[2] However, aqueous solutions of the sodium salt are not recommended to be stored for more than one day.[2] Always refer to the manufacturer's specific guidelines for the form of the compound you are using.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Powder appears clumpy or discolored | Moisture absorption due to improper storage. | Discard the compound as its purity may be compromised. In the future, ensure the container is tightly sealed and stored in a desiccator if necessary. |
| Difficulty dissolving the compound | Use of old or wet DMSO. | Use a fresh, unopened bottle of anhydrous DMSO. Gentle warming and ultrasonic treatment may aid in dissolution.[3] |
| Inconsistent experimental results | Degradation of the compound due to improper storage or repeated freeze-thaw cycles of the stock solution. | Prepare a fresh stock solution from powder stored under recommended conditions. Aliquot the new stock solution to minimize freeze-thaw cycles. |
| Reduced potency in biological assays | The compound may have degraded over time. | Verify the storage conditions and duration. If stored improperly or for an extended period, it is advisable to use a fresh vial of the compound. |
Data Presentation: Storage Conditions Summary
| Form | Storage Temperature | Duration | Notes |
| Powder (Free Acid) | -20°C | 3 years[1] | Hygroscopic; keep tightly sealed. |
| In Solvent (Free Acid) | -80°C | 6 months[1] | Aliquot to avoid freeze-thaw cycles. |
| -20°C | 1 month[1] | Aliquot to avoid freeze-thaw cycles. | |
| Crystalline Solid (Sodium Salt) | -20°C | ≥ 4 years[2] | Refer to manufacturer's specifications. |
| Aqueous Solution (Sodium Salt) | Not Recommended for Storage > 1 day[2] | Prepare fresh before use. |
Experimental Protocols
Preparation of a 100 mg/mL Stock Solution in DMSO
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Allow the vial of CL 316 ,243 free acid powder to equilibrate to room temperature before opening to prevent condensation.
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Weigh the desired amount of the compound in a sterile microcentrifuge tube.
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Add the appropriate volume of newly opened, anhydrous DMSO to achieve a concentration of 100 mg/mL.
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If necessary, use an ultrasonic bath to aid in dissolution.[1]
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Once fully dissolved, aliquot the stock solution into single-use, light-protected tubes.
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Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Visualizations
Caption: Signaling pathway of CL 316 ,243 as a β3-adrenergic agonist.
References
How to mitigate potential side effects of CL 316243 in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating potential side effects of CL 316 ,243 in animal models.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with CL 316 ,243, presented in a question-and-answer format.
Metabolic Side Effects
Question 1: We are observing a diminished glucose-lowering effect of CL 316 ,243 after repeated administrations in our mouse model. How can we mitigate this?
Answer: This phenomenon is likely due to desensitization of the β3-adrenergic receptor signaling pathway. A proven method to counteract this is the co-administration of a phosphodiesterase inhibitor, such as cilostamide. This approach has been shown to rescue the acute glucose-lowering effects of CL 316 ,243 in mice that have developed tolerance.[1][2]
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Mitigation Strategy: Co-administration of Cilostamide.
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Mechanism: Cilostamide inhibits phosphodiesterase 3B (PDE3B) in white adipose tissue (WAT), leading to increased levels of cyclic AMP (cAMP). This amplifies the downstream signaling cascade of the β3-adrenergic receptor, even in the presence of receptor desensitization, restoring the phosphorylation of hormone-sensitive lipase (HSL), subsequent lipolysis, and the associated insulin-mediated glucose uptake.[1]
Experimental Protocol: Co-administration of CL 316 ,243 and Cilostamide in Mice [1]
| Parameter | Details |
| Animal Model | Mice (e.g., C57BL/6J) |
| Acclimation Phase | Administer CL 316 ,243 (1 mg/kg, i.p.) or saline daily for 6 days to induce desensitization. |
| Test Phase | On day 7, administer CL 316 ,243 (1 mg/kg, i.p.) with or without cilostamide (10 mg/kg, i.p.). |
| Cilostamide Dose | 10 mg/kg body weight, i.p. |
| Vehicle | Cilostamide can be prepared in 10% DMSO and 5% Kolliphor. |
| Measurements | Monitor blood glucose levels at regular intervals (e.g., every hour for 4 hours) post-injection. Serum non-esterified fatty acids (NEFA) and insulin can also be measured. |
Cardiovascular Side Effects
Question 2: We are concerned about potential cardiovascular side effects, such as tachycardia, with CL 316 ,243 administration in our rat model. How can we minimize these risks?
Answer: While CL 316 ,243 is highly selective for the β3-adrenergic receptor, off-target effects on β1 and β2 receptors in the heart can occur at higher doses, potentially leading to increased heart rate. The primary strategy to mitigate this is careful dose selection.
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Mitigation Strategy 1: Dose Optimization: Conduct a dose-response study to identify the minimum effective dose of CL 316 ,243 that achieves the desired therapeutic effect (e.g., increased brown adipose tissue thermogenesis) without significantly impacting heart rate. For example, in lean rats, a dose of 0.5 mg/kg has been shown to elevate interscapular brown adipose tissue temperature (TIBAT) without causing elevations in heart rate.[3][4]
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Mitigation Strategy 2 (Theoretical): Co-administration of a Cardioselective Beta-Blocker: Although not specifically documented for CL 316 ,243, in principle, co-administration of a β1-selective antagonist (e.g., atenolol, metoprolol) could be explored to selectively block potential cardiac stimulation without interfering with the β3-mediated metabolic effects. This would require careful validation in your specific animal model and experimental setup.
Dose-Response of CL 316 ,243 on Interscapular Brown Adipose Tissue Temperature (TIBAT) in Diet-Induced Obese Rats [3]
| Dose of CL 316 ,243 (mg/kg, i.p.) | Peak Increase in TIBAT (°C) | Time to Peak (minutes) |
| 0.001 | ~0.5 | 60-90 |
| 0.01 | ~1.0 | 60-120 |
| 0.1 | ~1.5 | 120-180 |
| 1 | ~2.0 | 180-240 |
Behavioral Side Effects
Question 3: We have observed a transient reduction in the gross motor activity of our rats following CL 316 ,243 injection. Is this a known side effect and how should we manage it?
Answer: Yes, a reduction in gross motor activity has been reported in rats following the administration of CL 316 ,243, particularly at higher doses.[5][6] The underlying mechanism for this is not fully understood.
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Management Strategy:
-
Dose-Response Assessment: Determine if the reduction in motor activity is dose-dependent in your experimental setup. Using the lowest effective dose may minimize this effect.
-
Timing of Observations: Be aware of this potential side effect when planning behavioral experiments. It may be necessary to allow for a recovery period after drug administration before conducting behavioral tests.
-
Careful Monitoring: Closely monitor the animals for the duration of this effect and ensure they have easy access to food and water.
-
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of CL 316 ,243?
CL 316 ,243 is a potent and highly selective agonist for the β3-adrenergic receptor.[7] Activation of β3-adrenergic receptors, which are predominantly expressed in white and brown adipose tissue, stimulates a signaling cascade that leads to increased lipolysis (breakdown of fat) and thermogenesis (heat production).[7]
2. How can we prevent desensitization to CL 316 ,243 in long-term studies?
Prolonged exposure to CL 316 ,243 can lead to desensitization of the β3-adrenergic receptor, reducing its therapeutic efficacy over time.[8][9]
-
Co-administration with a Phosphodiesterase Inhibitor: As detailed in the troubleshooting guide, co-treatment with cilostamide can rescue the attenuated metabolic effects.[1][2]
-
Intermittent Dosing (Theoretical): While not specifically documented for CL 316 ,243, intermittent dosing schedules (e.g., drug holidays) are a common strategy to prevent receptor downregulation and tachyphylaxis for other G protein-coupled receptor agonists. This approach would require validation.
3. What is the best way to prepare and administer CL 316 ,243?
CL 316 ,243 is typically dissolved in sterile saline or water for in vivo studies.[10] It can be administered via various routes, including intraperitoneal (i.p.) and subcutaneous (s.c.) injections, or through continuous infusion using osmotic mini-pumps.[11][12] The choice of administration route and vehicle should be optimized for the specific experimental design. To minimize the potential for injection site reactions, ensure the compound is fully dissolved and consider using a vehicle that is well-tolerated by the animal model.
Visualizations
Caption: Signaling pathway of CL 316 ,243 in an adipocyte.
Caption: Workflow for mitigating CL 316 ,243-induced desensitization.
Caption: Logical relationship between CL 316 ,243, side effects, and mitigation.
References
- 1. The β3-Adrenergic Receptor: Structure, Physiopathology of Disease, and Emerging Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of beta-adrenergic receptor desensitization: from molecular biology to heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiarrhythmic Effects of Beta3-adrenergic Receptor Stimulation in a Canine Model of Ventricular Tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardiovascular effects of beta 3-adrenoceptor stimulation in perinephritic hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of systemic oxytocin and beta-3 receptor agonist (CL 316243) treatment on body weight and adiposity in male diet-induced obese rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The β3 Adrenergic Receptor Agonist CL316243 Ameliorates the Metabolic Abnormalities of High-Fat Diet-Fed Rats by Activating AMPK/PGC-1α Signaling in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prolonged treatment with the beta3-adrenergic agonist CL 316243 induces adipose tissue remodeling in rat but not in guinea pig: 1) fat store depletion and desensitization of beta-adrenergic responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GPCR Desensitization: Acute and Prolonged Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. G-Protein Coupled Receptor Resensitization – Appreciating the Balancing Act of Receptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CL-316,243, a beta3-specific adrenoceptor agonist, enhances insulin-stimulated glucose disposal in nonobese rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Detection of CL 316 ,243-Induced Protein Expression
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing CL 316 ,243 to induce protein expression. The content is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows and resolving common issues.
Frequently Asked Questions (FAQs)
Q1: What is CL 316 ,243 and what is its primary mechanism of action?
A1: CL 316 ,243 is a highly specific β3-adrenergic receptor (β3-AR) agonist.[1][2] Its primary mechanism of action involves binding to and activating β3-adrenergic receptors, which are predominantly expressed in adipose tissue.[3] This activation stimulates a signaling cascade that leads to increased lipolysis and thermogenesis. A key outcome of this pathway is the induced expression of Uncoupling Protein 1 (UCP1), particularly in brown and beige adipose tissue.[2][4][5]
Q2: Which signaling pathways are activated by CL 316 ,243 to induce protein expression?
A2: CL 316 ,243-mediated activation of the β3-AR primarily engages the Gs protein-coupled receptor pathway. This leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).[3][6] Downstream of PKA, the p38 mitogen-activated protein kinase (MAPK) pathway is also activated and is crucial for the transcriptional regulation of genes like UCP1.[4][7][8]
Q3: What are the expected effects of CL 316 ,243 on protein expression in different tissues?
A3: The most well-documented effect of CL 316 ,243 is the robust induction of UCP1 expression in brown adipose tissue (BAT) and the "browning" of white adipose tissue (WAT), where it also induces UCP1.[2][5][9] In skeletal muscle, CL 316 ,243 has been shown to increase the expression of UCP3, as well as proteins involved in fatty acid oxidation such as CPT-1b, through an AMPK/PGC-1α signaling pathway.[10] It can also lead to an increase in the expression of interleukin-6 (IL-6) in adipocytes.[6]
Troubleshooting Guides
Western Blotting
Issue: Weak or No Signal for UCP1 after CL 316 ,243 Treatment
| Possible Cause | Troubleshooting Suggestion |
| Insufficient Protein Loading | Quantify total protein concentration of your lysates using a BCA or Bradford assay and ensure equal loading (20-40 µg is a common starting point). For low-abundance proteins, consider increasing the amount of protein loaded. |
| Poor Protein Transfer | For a large protein like UCP1, a wet transfer is generally more efficient than a semi-dry transfer. Consider optimizing transfer time and voltage. Use a Ponceau S stain to visualize total protein on the membrane post-transfer to confirm efficiency.[11][12] |
| Suboptimal Antibody Concentration | The primary antibody concentration may be too low. Perform a titration experiment to determine the optimal antibody dilution. Increase the incubation time (e.g., overnight at 4°C).[13] |
| Ineffective Blocking | Insufficient blocking can lead to high background, while excessive blocking can mask the epitope. Block for at least 1 hour at room temperature or overnight at 4°C. Consider trying different blocking agents (e.g., 5% non-fat milk or 5% BSA in TBST). Some antibodies perform better with a specific blocking agent.[11] |
| Sample Degradation | Ensure that protease and phosphatase inhibitors are added to your lysis buffer to prevent protein degradation. Keep samples on ice throughout the preparation process. |
| Membrane Drying | Ensure the membrane does not dry out at any stage of the blotting process, as this can lead to high, uneven background. |
Issue: Non-Specific Bands or High Background
| Possible Cause | Troubleshooting Suggestion |
| Primary or Secondary Antibody Concentration Too High | Reduce the concentration of the primary and/or secondary antibody. Perform a titration to find the optimal concentration that maximizes specific signal while minimizing background.[13] |
| Insufficient Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations. Adding a detergent like Tween-20 to your wash buffer (e.g., 0.05-0.1% in TBS or PBS) can help reduce non-specific binding.[13] |
| Contaminated Buffers or Equipment | Prepare fresh buffers and ensure all equipment is clean.[13] |
| Cross-Reactivity of Secondary Antibody | Ensure the secondary antibody is specific to the species of the primary antibody. Consider using a pre-adsorbed secondary antibody to minimize cross-reactivity. |
| Over-exposure | Reduce the film exposure time or the sensitivity of the detection reagent. |
Enzyme-Linked Immunosorbent Assay (ELISA)
Issue: Low Signal or Poor Standard Curve
| Possible Cause | Troubleshooting Suggestion |
| Suboptimal Antibody Concentrations | Perform a checkerboard titration to determine the optimal concentrations for both the capture and detection antibodies.[14] |
| Incorrect Standard Diluent | The matrix of the standard diluent should closely match the sample matrix. If samples are in cell culture media or lysis buffer, the standards should be diluted in the same.[15] |
| Insufficient Incubation Times | Increase the incubation times for the sample, and primary and secondary antibodies to allow for sufficient binding. |
| Inadequate Washing | Ensure thorough washing between steps to remove unbound reagents. Invert and tap the plate on a clean paper towel to remove residual buffer.[15] |
| Reagent Inactivity | Ensure all reagents are within their expiration dates and have been stored correctly. Prepare fresh dilutions of antibodies and standards for each experiment.[15] |
Immunohistochemistry (IHC)
Issue: Weak or No Staining for UCP1 in Adipose Tissue
| Possible Cause | Troubleshooting Suggestion |
| Poor Fixation | The choice of fixative and fixation time is critical. For UCP1 in adipose tissue, 4% paraformaldehyde (PFA) is commonly used. Ensure adequate perfusion and/or immersion fixation. |
| Ineffective Antigen Retrieval | UCP1 is a mitochondrial protein, and antigen retrieval may be necessary to unmask the epitope. Try heat-induced epitope retrieval (HIER) using citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0). |
| Antibody Penetration Issues | Adipose tissue can be difficult to penetrate. Ensure thin sections (5-10 µm) are used. Permeabilization with a detergent like Triton X-100 or Tween-20 in the blocking buffer and antibody diluent can improve penetration. |
| Low Antibody Concentration | Titrate the primary antibody to find the optimal concentration. An overnight incubation at 4°C may improve signal. |
| Heterogeneous Expression | Be aware that CL 316 ,243 can induce heterogeneous expression of UCP1, meaning not all adipocytes will stain positive.[5][16] |
Flow Cytometry
Issue: Low Intracellular Signal for a Target Protein
| Possible Cause | Troubleshooting Suggestion |
| Ineffective Fixation and Permeabilization | The choice of fixation and permeabilization reagents is critical for intracellular targets and can be antibody-dependent. Test different protocols, such as paraformaldehyde fixation followed by saponin or methanol permeabilization.[17][18] |
| Antibody Clone and Fluorophore Selection | Not all antibody clones are suitable for flow cytometry. Use an antibody validated for this application. Choose a bright fluorophore for low-expression targets. |
| Insufficient Staining Time or Temperature | Optimize the incubation time and temperature for the primary antibody. A longer incubation at 4°C may be beneficial. |
| Cell Viability Issues | Dead cells can non-specifically bind antibodies, leading to false positives and high background. Use a viability dye to exclude dead cells from the analysis.[19] |
| Low Target Expression | The protein of interest may have low expression levels. Consider using a signal amplification system, such as a biotinylated primary antibody followed by a streptavidin-fluorophore conjugate. |
Experimental Protocols
Western Blotting for UCP1 Detection
-
Sample Preparation: Homogenize adipose tissue or lyse cultured adipocytes in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Gel Electrophoresis: Load 20-40 µg of protein per lane onto a 12% SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane using a wet transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against UCP1 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the signal using a chemiluminescence imaging system or X-ray film.
Immunohistochemistry for UCP1 in Adipose Tissue
-
Tissue Preparation: Perfuse the animal with PBS followed by 4% PFA. Dissect the adipose tissue and post-fix in 4% PFA overnight at 4°C. Embed the tissue in paraffin.
-
Sectioning: Cut 5-7 µm thick sections and mount them on charged slides.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval in a pressure cooker or water bath using a citrate-based buffer (pH 6.0).[20]
-
Permeabilization and Blocking: Permeabilize the sections with 0.2% Triton X-100 in PBS for 10 minutes. Block with a serum-based blocking buffer for 1 hour at room temperature.[20]
-
Primary Antibody Incubation: Incubate the sections with the UCP1 primary antibody overnight at 4°C.
-
Washing: Wash the slides three times with PBS.
-
Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody for 1 hour at room temperature.
-
Signal Amplification: Incubate with an avidin-biotin-HRP complex (ABC reagent) for 30 minutes.
-
Detection: Develop the signal with a DAB substrate kit, resulting in a brown precipitate at the site of the antigen.
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount with a permanent mounting medium.
Signaling Pathway and Experimental Workflow Diagrams
Caption: CL 316 ,243 signaling pathway leading to UCP1 expression.
Caption: A typical experimental workflow for Western blotting.
References
- 1. Evidence for fatty acids mediating CL 316,243-induced reductions in blood glucose in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The glucose lowering effects of CL 316,243 dissipate with repeated use and are rescued bycilostamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beta-3 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 4. beta-Adrenergic activation of p38 MAP kinase in adipocytes: cAMP induction of the uncoupling protein 1 (UCP1) gene requires p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CL316,243 and cold stress induce heterogeneous expression of UCP1 mRNA and protein in rodent brown adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Signaling Pathways Mediating Beta 3 Adrenergic Receptor-induced Production of Interleukin-6 in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stimulation of β3-adrenoceptors causes phosphorylation of p38 mitogen-activated protein kinase via a stimulatory G protein-dependent pathway in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Regulation of UCP1 in the Browning of Epididymal Adipose Tissue by β3-Adrenergic Agonist: A Role for MicroRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The β3 Adrenergic Receptor Agonist CL316243 Ameliorates the Metabolic Abnormalities of High-Fat Diet-Fed Rats by Activating AMPK/PGC-1α Signaling in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. blog.addgene.org [blog.addgene.org]
- 12. Western blot troubleshooting guide! [jacksonimmuno.com]
- 13. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. ELISA Development and Optimization | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. How To Optimize Your ELISA Experiments | Proteintech Group [ptglab.com]
- 16. researchgate.net [researchgate.net]
- 17. Intracellular Flow Cytometry Staining Protocol | Proteintech Group [ptglab.com]
- 18. BestProtocols: Staining Intracellular Antigens for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. Flow Cytometry Protocol | Abcam [abcam.com]
- 20. UCP-1 (Abcam ab10983) immunohistochemical protocol [protocols.io]
Validation & Comparative
A Comparative Efficacy Analysis of CL 316 ,243 and Other β3-Adrenergic Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of the selective β3-adrenoceptor agonist CL 316 ,243 with other prominent β3-agonists. The information is curated to assist researchers and professionals in drug development in making informed decisions by presenting supporting experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.
Data Presentation
The following tables summarize the in vitro and in vivo efficacy of CL 316 ,243 in comparison to other notable β3-agonists.
Table 1: In Vitro Efficacy and Selectivity of β3-Adrenoceptor Agonists
This table presents a comparative view of the potency, intrinsic activity, and selectivity of various β3-agonists from in vitro studies. The data is primarily derived from cAMP accumulation assays in cell lines expressing specific β-adrenoceptor subtypes.
| Agonist | Species/Cell Line | Assay | EC50 (nM) | Intrinsic Activity (vs. Isoproterenol) | β3 vs. β1 Selectivity (fold) | β3 vs. β2 Selectivity (fold) |
| CL 316 ,243 | Rat Brown Adipocytes | Lipolysis/Respiration | Potent (order of potency > BRL-37344)[1] | - | - | - |
| Yellow KK Mice | In vivo | - | - | Highly Specific (β1:β2:β3 = 0:1:100,000)[2] | Highly Specific (β1:β2:β3 = 0:1:100,000)[2] | |
| OLETF Rats | In vivo | - | - | Highly Specific (β1:β2:β3 = 0:1:100,000)[3] | Highly Specific (β1:β2:β3 = 0:1:100,000)[3] | |
| Mirabegron | Human HEK293 | cAMP Accumulation | 10.0[4] | 0.804[4] | 517[5] | 496[5] |
| Rat CHO | cAMP Accumulation | 19[6] | 1.0[6] | 32.1 | >526 | |
| Vibegron | Human HEK293 | cAMP Accumulation | 2.13[4] | 0.992[4] | >7937[5] | >7937[5] |
| Solabegron | Human CHO | cAMP Accumulation | 27.6[5] | 0.96[5] | 21.3[5] | >362[5] |
| Ritobegron | Human CHO | cAMP Accumulation | 80.8[5] | 0.99[5] | >124[5] | 28.1[5] |
| BRL-37344 | Rat Brown Adipocytes | Lipolysis/Respiration | Less potent than CL 316 ,243[1] | - | - | - |
| Rat Pulmonary Artery | Contraction Assay | Low potency antagonist at α1-adrenoceptors[7] | - | - | - |
EC50: Half-maximal effective concentration. A lower EC50 value indicates higher potency. Intrinsic Activity: A measure of the maximal effect of an agonist in comparison to a full agonist (isoproterenol). Selectivity: The ratio of EC50 values for β1 or β2 receptors to the EC50 value for β3 receptors. A higher number indicates greater selectivity for the β3 receptor.
Table 2: Comparative In Vivo Efficacy of β3-Adrenoceptor Agonists
This table summarizes the effects of CL 316 ,243 and other β3-agonists on key metabolic parameters in various animal models. Direct comparison should be made with caution due to differences in experimental models, dosages, and administration routes.
| Agonist | Animal Model | Dose & Route | Key Findings |
| CL 316 ,243 | Male C57BL/6J Mice | 25 µ g/day , s.c. infusion for 4 weeks | Increased brown adipose activation and energy expenditure, improved glucose tolerance. Reduced adiposity more effectively at 30°C than at 22°C.[8][9] |
| Yellow KK Mice (obese, diabetic) | 0.1 mg/kg/day, p.o. for 2 weeks | Significantly increased brown adipose tissue thermogenesis and resting metabolic rate, reduced white adipose tissue, and improved glucose tolerance.[2] | |
| Otsuka Long-Evans Tokushima Fatty (OLETF) Rats | 0.1 mg/kg/day, s.c. for 14 weeks | Significant reduction in body weight and fat pad weight, improved glucose tolerance, and induced uncoupling protein 1 (UCP1) in white adipose tissue.[3] | |
| Mirabegron | Female OAB Patients | 50 mg/day, p.o. | Efficacy in treating overactive bladder was similar to vibegron.[10] |
| Cerebral Infarcted Rats | Dose-dependent, p.o. | Increased the volume voided per micturition, indicating efficacy in a model of detrusor overactivity.[6] | |
| Vibegron | Female OAB Patients | 50 mg/day, p.o. | Efficacy in treating overactive bladder was similar to mirabegron, with some patients preferring vibegron for urgency incontinence.[10] |
| OAB Patients (long-term study) | 75 mg/day, p.o. for 52 weeks | Showed a significantly greater reduction in total urinary incontinence episodes compared to mirabegron 50 mg.[11] | |
| Ritobegron | Anesthetized Rats | Dose-dependent, i.v. | Decreased intravesical pressure with minimal effects on the cardiovascular system.[12] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and critical evaluation of the presented data.
In Vitro cAMP Accumulation Assay
Objective: To determine the potency (EC50) and intrinsic activity of β3-agonists by measuring the accumulation of cyclic AMP (cAMP) in cells expressing the β3-adrenoceptor.
Materials:
-
Cell line expressing the human β3-adrenoceptor (e.g., HEK293 or CHO cells).
-
Cell culture medium (e.g., DMEM/F12 supplemented with 10% FCS, penicillin, and streptomycin).
-
Stimulation buffer (e.g., HBSS or PBS with 0.1% BSA and a phosphodiesterase inhibitor like 0.5 mM IBMX).
-
β3-agonists (e.g., CL 316 ,243, isoproterenol as a reference full agonist).
-
cAMP assay kit (e.g., HTRF-based or ELISA-based).
-
384-well or 96-well microplates.
Procedure:
-
Cell Culture: Culture the β3-adrenoceptor expressing cells to ~80-90% confluency.
-
Cell Seeding: Harvest the cells and seed them into the microplate at a predetermined density (e.g., 1500 cells/well for a 384-well plate) and allow them to attach overnight.[13]
-
Compound Preparation: Prepare serial dilutions of the test β3-agonists and the reference agonist (isoproterenol) in the stimulation buffer.
-
Agonist Stimulation: Remove the culture medium from the cells and add the diluted agonists. Incubate for a specified time (e.g., 30 minutes) at room temperature or 37°C.[12]
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using the chosen cAMP assay kit according to the manufacturer's instructions.[13]
-
Data Analysis: Generate concentration-response curves by plotting the cAMP concentration against the agonist concentration. Calculate the EC50 and intrinsic activity values using a non-linear regression analysis.
In Vitro Lipolysis Assay (Glycerol Release)
Objective: To assess the lipolytic efficacy of β3-agonists by measuring the release of glycerol from adipocytes.
Materials:
-
Differentiated adipocytes (e.g., 3T3-L1 or primary adipocytes).
-
Assay buffer (e.g., Krebs-Ringer bicarbonate buffer with 2% BSA).
-
β3-agonists and a positive control (e.g., isoproterenol).
-
Glycerol detection reagent (commercially available kits).
-
96-well microplates.
Procedure:
-
Adipocyte Culture and Differentiation: Culture and differentiate pre-adipocytes into mature adipocytes in a 96-well plate.
-
Pre-incubation: Wash the differentiated adipocytes with assay buffer.
-
Agonist Treatment: Add the assay buffer containing different concentrations of the β3-agonists or control to the wells. Incubate for a defined period (e.g., 1-3 hours) at 37°C in a CO2 incubator.[5]
-
Sample Collection: After incubation, collect the supernatant (conditioned medium) from each well.
-
Glycerol Measurement: Measure the glycerol concentration in the collected supernatant using a glycerol detection kit. This is typically a colorimetric or fluorometric assay where the absorbance or fluorescence is proportional to the glycerol concentration.[5][14]
-
Data Analysis: Plot the glycerol concentration against the agonist concentration to generate dose-response curves and determine the potency of the compounds.
In Vivo Metabolic Cage Study (Indirect Calorimetry)
Objective: To evaluate the effect of β3-agonists on whole-body energy expenditure, respiratory exchange ratio (RER), and physical activity in rodents.
Materials:
-
Metabolic cages equipped for indirect calorimetry (e.g., TSE PhenoMaster, Columbus Instruments CLAMS).
-
Experimental animals (e.g., mice or rats).
-
β3-agonist formulation for administration.
-
Standard rodent chow and water.
Procedure:
-
Acclimatization: Acclimate the animals to single housing in the metabolic cages for at least 24 hours before the start of the experiment. This helps to reduce stress-induced artifacts in the data.
-
Baseline Measurement: Record baseline data for oxygen consumption (VO2), carbon dioxide production (VCO2), food and water intake, and locomotor activity for at least 24 hours.
-
Drug Administration: Administer the β3-agonist or vehicle control to the animals via the chosen route (e.g., subcutaneous injection, oral gavage, or osmotic mini-pump).
-
Data Collection: Continue to monitor the metabolic parameters for the desired duration of the study (e.g., acute response over several hours or chronic effects over several days or weeks).
-
Data Analysis: Calculate energy expenditure (EE) from VO2 and VCO2 data using the Weir equation. Calculate the respiratory exchange ratio (RER = VCO2/VO2) to determine the primary fuel source (carbohydrates vs. fats). Analyze changes in EE, RER, food intake, and activity levels between the treated and control groups.
Oral Glucose Tolerance Test (OGTT)
Objective: To assess the effect of β3-agonists on glucose metabolism and insulin sensitivity.
Materials:
-
Experimental animals (e.g., mice or rats).
-
Glucose solution (e.g., 20% or 40% in sterile saline).
-
Glucometer and test strips.
-
Blood collection supplies (e.g., lancets, micro-capillary tubes).
-
β3-agonist formulation.
Procedure:
-
Fasting: Fast the animals overnight (e.g., 6-16 hours) with free access to water.[10][15]
-
Baseline Blood Glucose: Take a baseline blood sample (t=0) from the tail vein and measure the blood glucose level using a glucometer.[10]
-
Drug Administration: Administer the β3-agonist or vehicle control at a specified time before the glucose challenge (e.g., 30 minutes prior).
-
Glucose Challenge: Administer a bolus of glucose orally via gavage (e.g., 1.5-2 g/kg body weight).[16]
-
Serial Blood Sampling: Collect blood samples at specific time points after the glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[10][16]
-
Blood Glucose Measurement: Measure the blood glucose level for each sample.
-
Data Analysis: Plot the blood glucose levels over time for both the treated and control groups. Calculate the area under the curve (AUC) to quantify the overall glucose excursion. A lower AUC in the treated group indicates improved glucose tolerance.
Mandatory Visualization
The following diagrams illustrate the key signaling pathway and a typical experimental workflow associated with the study of β3-agonists.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 3. research-support.uq.edu.au [research-support.uq.edu.au]
- 4. saibou.jp [saibou.jp]
- 5. abcam.com [abcam.com]
- 6. The β3-Adrenergic Receptor: Structure, Physiopathology of Disease, and Emerging Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inside the Biology of the β3-Adrenoceptor [mdpi.com]
- 8. A consensus guide to preclinical indirect calorimetry experiments [research.bidmc.org]
- 9. Anti-obesity and metabolic efficacy of the β3-adrenergic agonist, CL316243, in mice at thermoneutrality compared to 22°C - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tierschutz.uzh.ch [tierschutz.uzh.ch]
- 11. resources.revvity.com [resources.revvity.com]
- 12. Frontiers | Desensitization of cAMP Accumulation via Human β3-Adrenoceptors Expressed in Human Embryonic Kidney Cells by Full, Partial, and Biased Agonists [frontiersin.org]
- 13. Assay in Summary_ki [bdb99.ucsd.edu]
- 14. zen-bio.com [zen-bio.com]
- 15. mmpc.org [mmpc.org]
- 16. meliordiscovery.com [meliordiscovery.com]
Validating the Browning of White Adipose Tissue: A Comparative Guide to CL 316 ,243 and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The induction of "browning" in white adipose tissue (WAT), a process characterized by the emergence of brown-like adipocytes (termed beige or brite cells), presents a promising therapeutic strategy for combating obesity and metabolic diseases. This guide provides a comprehensive comparison of the β3-adrenergic receptor (β3-AR) agonist CL 316 ,243, a potent inducer of WAT browning, with other notable alternatives. We present supporting experimental data, detailed methodologies for key validation experiments, and visual representations of the underlying signaling pathways and experimental workflows to aid researchers in their study design and interpretation.
Data Presentation: Quantitative Comparison of Browning Inducers
The efficacy of various compounds in promoting WAT browning can be assessed by quantifying the expression of key thermogenic and mitochondrial markers. The following tables summarize the quantitative effects of CL 316 ,243 and its alternatives on these markers.
| Inducing Agent | Model System | Adipose Depot | Marker | Fold Change (vs. Control) | Citation |
| CL 316 ,243 | C57BL/6J Mice | Inguinal WAT (iWAT) | UCP1 mRNA | Strong induction (similar to cold exposure) | [1] |
| C57BL/6J Mice | Inguinal WAT (iWAT) | UCP1 Protein | Strong induction (similar to cold exposure) | [1] | |
| Sprague-Dawley Rats | Inguinal WAT (iWAT) | UCP1 mRNA | ~2-fold (0.3 mg/kg); ~3-fold (1 mg/kg) | [2] | |
| Cold Exposure (4°C) | C57BL/6J Mice | Inguinal WAT (iWAT) | UCP1 mRNA | Strong induction (similar to CL 316 ,243) | [1] |
| C57BL/6J Mice | Inguinal WAT (iWAT) | UCP1 Protein | Strong induction (similar to CL 316 ,243) | [1] | |
| Liraglutide (GLP-1 RA) | High-fat diet-fed rats | Epididymal WAT | UCP1 mRNA | Significant increase | [3] |
| High-fat diet-fed rats | Epididymal WAT | PRDM16 mRNA | Significant increase | [3] | |
| High-fat diet-fed rats | Epididymal WAT | PGC-1α mRNA | Significant increase | [3] | |
| High-fat diet-fed rats | Epididymal WAT | CIDEA mRNA | Significant increase | [3] | |
| 3T3-L1 adipocytes | In vitro | UCP1 mRNA | ~3.5-fold (1 µmol/l); ~4.5-fold (10 µmol/l) | [4] | |
| 3T3-L1 adipocytes | In vitro | PGC-1α mRNA | ~2.5-fold (1 µmol/l); ~3-fold (10 µmol/l) | [4] | |
| Mirabegron (β3-AR Agonist) | Diet-induced obese mice | Brown Adipose Tissue (BAT) | UCP1 Protein | Increased expression | [5] |
Experimental Protocols
Accurate validation of WAT browning relies on robust and well-defined experimental protocols. Below are detailed methodologies for the key experiments cited in this guide.
UCP1 Immunohistochemistry (IHC) in Adipose Tissue
This protocol is essential for visualizing the presence and distribution of UCP1-positive beige adipocytes within WAT.
Materials:
-
10% neutral buffered formalin
-
Paraffin embedding reagents
-
Microtome
-
Xylene and graded ethanol series
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
3% Hydrogen peroxide (H2O2)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Rabbit anti-UCP1
-
Biotinylated secondary antibody (goat anti-rabbit)
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
3,3'-Diaminobenzidine (DAB) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Fixation and Embedding: Fix adipose tissue samples in 10% neutral buffered formalin for 24 hours at room temperature. Dehydrate the tissues through a graded series of ethanol, clear with xylene, and embed in paraffin.
-
Sectioning: Cut 5 µm thick sections using a microtome and mount on positively charged slides.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced antigen retrieval by incubating the slides in citrate buffer (pH 6.0) at 95-100°C for 20-30 minutes. Allow slides to cool to room temperature.
-
Peroxidase Blocking: Incubate sections with 3% H2O2 in methanol for 10-15 minutes to quench endogenous peroxidase activity. Rinse with PBS.
-
Blocking: Block non-specific binding by incubating sections with 5% normal goat serum in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate sections with the primary anti-UCP1 antibody (diluted in blocking solution) overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: After rinsing with PBS, incubate sections with a biotinylated goat anti-rabbit secondary antibody for 1 hour at room temperature.
-
Signal Amplification: Rinse with PBS and incubate with ABC reagent for 30-60 minutes at room temperature.
-
Visualization: Rinse with PBS and visualize the signal by adding DAB substrate. Monitor the color development under a microscope.
-
Counterstaining: Counterstain the sections with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through a graded ethanol series, clear in xylene, and mount with a permanent mounting medium.
Western Blot for UCP1 and PGC-1α in Adipose Tissue
This technique is used to quantify the protein levels of key browning markers.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-UCP1, Rabbit anti-PGC-1α, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody (goat anti-rabbit)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Homogenize frozen adipose tissue samples in ice-cold RIPA buffer containing protease and phosphatase inhibitors. Centrifuge at high speed at 4°C to pellet debris and collect the supernatant. The lipid layer should be carefully avoided. An acetone precipitation step can be included to remove excess lipids for clearer results.[6]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies against UCP1, PGC-1α, or the loading control overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and then incubate with ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an appropriate imaging system. Densitometry analysis can be performed to quantify the protein bands relative to the loading control.
Quantitative PCR (qPCR) for Thermogenic Markers
qPCR is a sensitive method to measure the mRNA expression levels of genes involved in the browning process.
Materials:
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
DNase I
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Gene-specific primers for UCP1, PGC-1α, CIDEA, and a reference gene (e.g., β-actin, GAPDH, or 18S rRNA)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from adipose tissue samples using a suitable RNA extraction kit.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Reverse transcribe a standardized amount of RNA (e.g., 1 µg) into cDNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA, SYBR Green or TaqMan master mix, and gene-specific primers.
-
qPCR Amplification: Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (denaturation, annealing, and extension).
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.
Mandatory Visualizations
To further elucidate the mechanisms and workflows involved in validating WAT browning, the following diagrams have been generated using the DOT language.
Caption: CL 316 ,243 signaling cascade in white adipocytes.
Caption: In vivo workflow for assessing WAT browning agents.
References
- 1. Comparative Transcriptome Profiling of Cold Exposure and β3-AR Agonist CL316,243-Induced Browning of White Fat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Browning of white adipose tissue induced by the ß3 agonist CL-316,243 after local and systemic treatment - PK-PD relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Liraglutide suppresses obesity and promotes browning of white fat via miR-27b in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effects of mirabegron on obesity-induced inflammation and insulin resistance are associated with brown adipose tissue activation but not beiging in the subcutaneous white adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An easy method for the clear detection of beige fat UCP1 by Western blotting - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of CL 316243 's Effects in Different Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of CL 316243 , a potent and selective β3-adrenoceptor agonist, across various animal models. The data presented herein is collated from multiple studies to offer an objective overview of its performance, particularly in the context of metabolic research. This document is intended to serve as a valuable resource for researchers designing experiments and for professionals in the drug development field evaluating the therapeutic potential of β3-adrenergic agonists.
I. Overview of CL 316243 's Mechanism of Action
CL 316243 is a highly selective agonist for the β3-adrenergic receptor, with significantly lower affinity for β1 and β2-adrenergic receptors.[1] Its primary mechanism of action involves the stimulation of β3-adrenoceptors, which are predominantly expressed in white and brown adipose tissue.[2] This activation triggers a cascade of intracellular signaling events, leading to increased thermogenesis, lipolysis, and alterations in glucose metabolism.
II. Comparative Efficacy of CL 316243 in Rodent Models
The majority of preclinical research on CL 316243 has been conducted in rats and mice. The following tables summarize the key quantitative effects of CL 316243 administration in these models, focusing on metabolic parameters.
Table 1: Effects of CL 316243 on Body Weight and Adiposity
| Animal Model | Diet | Dose & Route | Duration | Body Weight Change | Adipose Tissue Changes | Reference |
| Male Diet-Induced Obese (DIO) Rats | High-Fat Diet | 0.5 mg/kg/day, IP | 28 days | -8.6% ± 0.6% | Decreased adiposity | [3] |
| Male DIO Rats | High-Fat Diet | 1 mg/kg, IP | Not specified | -9.1% ± 2.1% | Decreased adiposity and adipocyte size | [4] |
| Male Sprague-Dawley Rats | High-Fat Diet | 1 mg/kg, gavage (weekly) | 12 weeks | Reduced body mass | Reduced peri-epididymal and inguinal fat depot masses | [5] |
| Male C57BL/6J Mice | Chow & High-Fat Diet | Not specified | 4 weeks | Reduced adiposity at 30°C, no change at 22°C | Increased brown adipose activation and white adipose browning | [6] |
| Wistar Rats | Standard Diet | 1 mg/kg/day, osmotic minipump | 7 days | No change in body weight gain | Reduced fat stores | [7] |
Table 2: Effects of CL 316243 on Energy Expenditure and Thermogenesis
| Animal Model | Dose & Route | Key Findings | Reference |
| Rats | Chronic treatment | Increased 24-h energy expenditure and body temperature | [8] |
| Male DIO Rats | 0.01–1 mg/kg, IP | Increased interscapular brown adipose tissue (IBAT) temperature (TIBAT) | [4] |
| Male C57BL/6J Mice | Not specified | Increased energy expenditure and brown adipose activation | |
| Wild-Type (WT) Mice | 0.04 and 0.2 mg/kg | Increased core body temperature with a 5-hour delay | |
| Siberian Hamster | 10 nM (in vitro) | Stimulated lipolysis in white and brown adipocytes | [9] |
Table 3: Effects of CL 316243 on Glucose Metabolism
| Animal Model | Diet | Dose & Route | Key Findings | Reference |
| High-Fat Diet-Fed Rats | High-Fat Diet | 1 mg/kg, gavage (weekly) | Ameliorated abnormal glucose tolerance | [10] |
| Nonobese Rats | Not specified | 10 days of treatment | Increased basal and insulin-stimulated whole-body glucose disposal | [11] |
| C57BL/6J Mice | Standard Diet | 1 mg/kg, IP (repeated) | Acute treatment reduces blood glucose; effect blunted with repeated use | [2] |
| Male C57BL/6J Mice | Chow & High-Fat Diet | Not specified | Improved glucose tolerance | [6] |
III. Comparison with Other β-Adrenergic Agonists
While direct head-to-head comparative studies are limited, some research provides insights into the relative potency and selectivity of CL 316243 .
Table 4: Comparative Metabolic Activities of β-Adrenoceptor Agonists in Rat White Adipocytes
| Agonist | Receptor Selectivity | Potency for cAMP Formation, FFA Release, and 2-Deoxyglucose Uptake | Reference |
| CL 316243 | β3 >> β1 > β2 | Most potent and selective | [12] |
| BRL35135A | β3 | Less potent than CL 316243 | [12] |
| BRL28410 | β3 | Less potent than CL 316243 | [12] |
| ICI215001 | β3 | Lower maximal activity | [12] |
IV. Signaling Pathways and Experimental Workflows
Signaling Pathway of CL 316243
CL 316243 exerts its effects by activating the β3-adrenergic receptor, which is coupled to a stimulatory G protein (Gs). This initiates a signaling cascade involving adenylyl cyclase, cyclic AMP (cAMP), and protein kinase A (PKA). In skeletal muscle, CL 316243 has been shown to activate the AMPK/PGC-1α pathway, contributing to its metabolic benefits.[5][10][13]
Caption: Signaling pathway of CL 316243 in target cells.
Experimental Workflow for Inducing Beige Adipocytes
A common application of CL 316243 in research is the induction of "browning" in white adipose tissue (WAT), leading to the formation of beige adipocytes. The following diagram illustrates a typical experimental workflow.
Caption: Workflow for CL 316243-induced browning of white adipose tissue.
V. Detailed Experimental Protocols
A. Induction of Beige Adipocytes in Mice
-
Animal Model: Male C57BL/6J mice, 8-12 weeks old.[2]
-
Housing: Mice are individually housed to prevent cuddling behavior, which can affect thermoregulation.[14]
-
Treatment: CL 316243 is dissolved in sterile saline and administered via intraperitoneal (IP) injection at a dose of 1 mg/kg body weight daily for 7 days.[14] A control group receives saline injections.
-
Tissue Collection: After the treatment period, mice are euthanized, and subcutaneous white adipose tissue (sWAT), such as the inguinal depot, is dissected for analysis.[2][14]
-
Analysis: The expression of beige fat marker genes, such as Ucp1 and Cidea, is quantified using RT-qPCR. Protein levels of UCP1 can be assessed by Western blotting or immunohistochemistry.[4][14]
B. Evaluation of Metabolic Effects in Diet-Induced Obese Rats
-
Animal Model: Male Sprague-Dawley or Wistar rats are fed a high-fat diet (e.g., 45-60% kcal from fat) for several weeks to induce obesity.[4][5]
-
Treatment:
-
Metabolic Cages: Animals can be housed in metabolic cages to monitor food and water intake, energy expenditure, and respiratory exchange ratio.
-
Glucose Tolerance Test: An oral or intraperitoneal glucose tolerance test is performed to assess glucose homeostasis.[5]
-
Tissue and Blood Collection: At the end of the study, blood is collected for analysis of serum lipids and glucose. Adipose tissue depots (e.g., epididymal, retroperitoneal) and skeletal muscle are collected for further analysis.[2][5]
VI. Conclusion
CL 316243 is a valuable research tool for investigating the role of the β3-adrenergic system in metabolic regulation. Its potent and selective nature allows for targeted studies on the effects of β3-adrenoceptor activation in various animal models. The data consistently demonstrate its efficacy in promoting weight loss, reducing adiposity, increasing energy expenditure, and improving glucose metabolism in rodents. However, it is important to note that the magnitude of these effects can be influenced by factors such as the animal model, diet, and environmental temperature.[6] Furthermore, the development of desensitization to β-adrenergic responses with prolonged treatment is a consideration for its therapeutic potential.[7] This guide provides a foundational understanding of CL 316243 's effects and serves as a starting point for the design of future preclinical studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The glucose lowering effects of CL 316,243 dissipate with repeated use and are rescued bycilostamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of systemic oxytocin and beta-3 receptor agonist (CL 316243) treatment on body weight and adiposity in male diet-induced obese rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Effects of Combined Oxytocin and Beta-3 Receptor Agonist (CL 316243) Treatment on Body Weight and Adiposity in Male Diet-Induced Obese Rats [frontiersin.org]
- 5. The β3 Adrenergic Receptor Agonist CL316243 Ameliorates the Metabolic Abnormalities of High-Fat Diet-Fed Rats by Activating AMPK/PGC-1α Signaling in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-obesity and metabolic efficacy of the β3-adrenergic agonist, CL316243, in mice at thermoneutrality compared to 22°C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prolonged treatment with the beta3-adrenergic agonist CL 316243 induces adipose tissue remodeling in rat but not in guinea pig: 1) fat store depletion and desensitization of beta-adrenergic responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of CL-316,243, a thermogenic beta 3-agonist, on energy balance and brown and white adipose tissues in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of the beta(3)-adrenergic agonist Cl316,243 on functional differentiation of white and brown adipocytes in primary cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The β3 Adrenergic Receptor Agonist CL316243 Ameliorates the Metabolic Abnormalities of High-Fat Diet-Fed Rats by Activating AMPK/PGC-1α Signaling in Skeletal Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. Comparison of atypical beta3-adrenoceptor agonists with their respective metabolic activities in rat white adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Comparative Analysis of CL 316243 's Impact on Different Fat Depots: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the β3-adrenergic agonist CL 316243 's effects on various adipose tissues. The information is supported by experimental data, detailed methodologies, and visual representations of key biological processes.
CL 316243 is a highly selective β3-adrenoceptor agonist that has been extensively studied for its potent anti-obesity and anti-diabetic effects.[1][2] Its primary mechanism of action involves the stimulation of β3-adrenergic receptors, which are predominantly expressed in adipose tissues.[3] This activation triggers a cascade of downstream signaling events that profoundly impact the metabolic activity and morphology of different fat depots, namely white adipose tissue (WAT) and brown adipose tissue (BAT).
Impact on Adipose Tissue: A Comparative Overview
CL 316243 exerts distinct effects on white and brown adipose tissues, primarily promoting lipolysis and thermogenesis. In white adipose tissue , which is primarily for energy storage, CL 316243 stimulates the breakdown of triglycerides (lipolysis), leading to a reduction in fat mass.[1] Furthermore, it can induce a "browning" or "beiging" effect in certain WAT depots, where white adipocytes acquire characteristics of brown adipocytes, such as increased mitochondrial content and the expression of uncoupling protein 1 (UCP1).[4][5] This transformation enhances the tissue's capacity for thermogenesis, or heat production.
In brown adipose tissue , the body's primary site for non-shivering thermogenesis, CL 316243 significantly enhances its metabolic activity. It stimulates UCP1 expression and activity, leading to increased energy expenditure.[6][7] Studies have shown that treatment with CL 316243 leads to a decrease in the size of lipid droplets and an increase in the number of mitochondria in brown adipocytes.[4]
Quantitative Analysis of CL 316243 's Effects
The following tables summarize the quantitative effects of CL 316243 on various parameters in different fat depots, as documented in preclinical studies.
Table 1: Effect of CL 316243 on Adipose Tissue Mass
| Fat Depot | Species/Model | Dosage | Duration | Change in Mass | Reference |
| White Adipose Tissue (Total) | MSG-induced obese mice | 0.1 - 1.0 mg/kg | 2 weeks | Reduced | [1] |
| Epididymal White Adipose Tissue (eWAT) | C57BL/6J mice | 1 mg/kg/day | 6 days | Significantly reduced | [5] |
| Retroperitoneal White Adipose Tissue (RWAT) | Lean Zucker rats | 1 mg/kg/day | 4 weeks | 65% decrease | [8][9] |
| Retroperitoneal White Adipose Tissue (RWAT) | Obese Zucker rats | 1 mg/kg/day | 4 weeks | 38% decrease | [8][9] |
| Brown Adipose Tissue (BAT) | C57BL/6J mice (at 30°C) | Not specified | 4 weeks | Decreased weight | [10] |
Table 2: Effect of CL 316243 on Gene and Protein Expression in Adipose Tissues
| Gene/Protein | Fat Depot | Species/Model | Treatment | Fold Change/Observation | Reference |
| UCP1 | Brown Adipose Tissue (BAT) | Siberian hamster (cell culture) | 10 nM CL 316243 | Largely increased | [6] |
| UCP1 | White Adipose Tissue (WAT) | Siberian hamster (cell culture) | 10 nM CL 316243 | No increase | [6] |
| UCP1 | Retroperitoneal White Adipose Tissue (RWAT) | Rats | CL 316243 treatment | Present at a much lower level than in BAT | [4] |
| UCP3 | Retroperitoneal White Adipose Tissue (RWAT) | Rats | CL 316243 treatment | More abundant than in BAT | [4] |
| Mitochondrial Protein | White Adipose Tissue (WAT) | Rats | CL 316243 treatment | 10-fold increase | [4] |
| Mitochondrial Protein | Brown Adipose Tissue (BAT) | Rats | CL 316243 treatment | 2-fold increase | [4] |
| β3-Adrenoceptor mRNA | Rat adipocytes | 1 mg/kg/d CL 316243 | 1 week | Reduced | [11] |
Signaling Pathways and Experimental Workflows
To understand the molecular mechanisms and experimental approaches used to study CL 316243 , the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Logical Relationships of CL 316243 's Comparative Effects
The differential impact of CL 316243 on various fat depots can be summarized through the following logical relationships.
References
- 1. Anti-obesity effect of CL 316,243, a highly specific beta 3-adrenoceptor agonist, in mice with monosodium-L-glutamate-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The β3 Adrenergic Receptor Agonist CL316243 Ameliorates the Metabolic Abnormalities of High-Fat Diet-Fed Rats by Activating AMPK/PGC-1α Signaling in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. The glucose lowering effects of CL 316,243 dissipate with repeated use and are rescued bycilostamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of the beta(3)-adrenergic agonist Cl316,243 on functional differentiation of white and brown adipocytes in primary cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Anti-obesity and metabolic efficacy of the β3-adrenergic agonist, CL316243, in mice at thermoneutrality compared to 22°C - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of CL 316243 's Effect on Insulin Sensitivity Versus Other Compounds
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the insulin-sensitizing effects of the selective β3-adrenergic agonist CL 316243 against two other widely recognized classes of insulin-sensitizing agents: the thiazolidinedione (TZD) rosiglitazone and the biguanide metformin. This analysis is supported by experimental data to facilitate informed decisions in research and drug development.
Mechanisms of Action: A Divergent Approach to Insulin Sensitization
The insulin-sensitizing effects of CL 316243 , rosiglitazone, and metformin stem from distinct molecular mechanisms and primary tissue targets.
CL 316243 : As a β3-adrenergic agonist, CL 316243 primarily targets the β3-adrenergic receptors found predominantly on the surface of adipocytes (fat cells). Activation of these receptors initiates a signaling cascade that increases intracellular levels of cyclic AMP (cAMP), leading to the activation of protein kinase A (PKA). This cascade promotes lipolysis (the breakdown of stored fat) and thermogenesis (heat production), particularly in brown and beige adipose tissue. The enhanced energy expenditure and altered lipid metabolism are key contributors to its insulin-sensitizing effects.
Rosiglitazone: This compound is a potent agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that is highly expressed in adipose tissue. By binding to and activating PPARγ, rosiglitazone modulates the expression of a multitude of genes involved in lipid and glucose metabolism. A primary effect is the enhancement of fatty acid uptake and storage in subcutaneous adipose tissue, which is thought to reduce the accumulation of lipids in other tissues like the liver and skeletal muscle (lipotoxicity), thereby improving their insulin sensitivity.[1] Rosiglitazone also directly enhances the insulin signaling pathway by increasing the expression and tyrosine kinase activity of the insulin receptor.[2]
Metformin: The primary site of action for metformin is the liver, where it reduces the production of glucose (hepatic gluconeogenesis).[3][4][5] Metformin also enhances insulin sensitivity in peripheral tissues, most notably skeletal muscle.[4][6] Its molecular mechanism involves the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor.[3][5] Activation of AMPK by metformin leads to the suppression of gluconeogenic genes in the liver and promotes the translocation of the glucose transporter GLUT4 to the cell surface in muscle cells, thereby increasing glucose uptake.[3][6]
Caption: Comparative signaling pathways of CL 316243 , Rosiglitazone, and Metformin.
Quantitative Comparison of Efficacy
The following tables summarize key quantitative data from preclinical and clinical studies, providing a comparative assessment of the effects of these compounds on established measures of insulin sensitivity.
Table 1: Whole-Body Insulin Sensitivity as Measured by Hyperinsulinemic-Euglycemic Clamp
| Compound | Species/Model | Dose and Duration | Key Finding: Glucose Infusion Rate (GIR) | Reference |
| CL 316243 | Non-obese rats | 1 mg/kg/day for 10-12 days | Significantly increased basal and insulin-stimulated whole-body glucose disposal rates. | [7] |
| Rosiglitazone | Type 2 Diabetic Patients | 4 mg twice daily for 3 months | Increased insulin-stimulated glucose metabolism by 68% during low-dose insulin infusion and by 20% during high-dose insulin infusion. | [1] |
| Metformin | Type 2 Diabetic Patients | Not specified | Primarily suppresses hepatic glucose production, with smaller and more variable effects on peripheral insulin sensitivity in meta-analyses. | [8] |
Table 2: Tissue-Specific Glucose Uptake
| Compound | Tissue/Cell Type | Dose/Concentration | Key Finding: Glucose Uptake | Reference |
| CL 316243 | Rat White and Brown Adipose Tissue | 1 mg/kg/day for 10-12 days | Increased basal and insulin-stimulated [3H]2-deoxy-glucose uptake. | [7] |
| Rosiglitazone | Brown Adipocytes (rat) | 10 µmol/L for 24 hours | Increased insulin-stimulated glucose uptake by 40%. | [2] |
| Metformin | Human Granulosa Cells | 10⁻⁷ M | Enhanced insulin-stimulated translocation of GLUT4 to the cell membrane. | [9] |
Experimental Protocols: A Closer Look at the Methodologies
The data presented in this guide are derived from well-established experimental protocols designed to assess insulin sensitivity. Understanding these methods is critical for the accurate interpretation of the findings.
The Hyperinsulinemic-Euglycemic Clamp
This technique is the gold standard for assessing whole-body insulin sensitivity in vivo.
Objective: To quantify the amount of glucose necessary to compensate for an insulin-induced increase in glucose uptake and suppression of hepatic glucose production, thereby maintaining normal blood glucose levels.
Methodology:
-
Surgical Preparation: Animals undergo surgery to place catheters in a vein for infusions and an artery for blood sampling. A recovery period of several days is allowed.
-
Fasting: The animals are fasted overnight to achieve a stable, basal metabolic state.
-
Insulin Infusion: A continuous infusion of insulin is administered to achieve a high, stable plasma insulin concentration.
-
Glucose Monitoring and Infusion: Blood glucose is monitored frequently (e.g., every 5-10 minutes), and a variable infusion of glucose is adjusted to maintain the blood glucose concentration at a normal (euglycemic) level.
-
Data Analysis: The glucose infusion rate (GIR) required to maintain euglycemia during the final period of the clamp is a direct measure of insulin sensitivity. A higher GIR indicates greater insulin sensitivity.
Caption: A flowchart of the hyperinsulinemic-euglycemic clamp protocol.
In Vitro Glucose Uptake Assay
This assay is used to measure the direct effect of compounds on glucose transport into cultured cells, such as adipocytes or muscle cells.
Objective: To quantify the rate of glucose transport into cells and assess the impact of insulin and test compounds.
Methodology:
-
Cell Culture and Differentiation: A relevant cell line (e.g., 3T3-L1 preadipocytes) is grown and chemically induced to differentiate into mature, insulin-responsive cells.
-
Serum Starvation: Cells are incubated in a medium lacking serum and growth factors to minimize basal glucose uptake.
-
Compound Incubation: The cells are treated with the test compound (e.g., CL 316243 , rosiglitazone, or metformin) for a specified period.
-
Insulin Stimulation: A subset of cells is stimulated with insulin to induce glucose uptake.
-
Radiolabeled Glucose Addition: A glucose analog, typically radiolabeled (e.g., [³H]-2-deoxyglucose), is added to the medium for a short incubation period. This analog is taken up by the cells but not fully metabolized, trapping it inside.
-
Termination and Lysis: The uptake is stopped by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabel. The cells are then lysed to release the intracellular contents.
-
Quantification: The amount of radioactivity in the cell lysate is measured using liquid scintillation counting. This radioactivity is directly proportional to the amount of glucose taken up by the cells.
Caption: A flowchart of the in vitro glucose uptake assay protocol.
References
- 1. Thiazolidinediones: effects on insulin resistance and the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rosiglitazone produces insulin sensitisation by increasing expression of the insulin receptor and its tyrosine kinase activity in brown adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. The antihyperglycaemic effect of metformin: therapeutic and cellular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The mechanisms of action of metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metformin enhances insulin signalling in insulin-dependent and -independent pathways in insulin resistant muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CL-316,243, a beta3-specific adrenoceptor agonist, enhances insulin-stimulated glucose disposal in nonobese rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thazolidinediones and the Promise of Insulin Sensitization in Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Validating the Downstream Signaling of CL 316 ,243: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CL 316 ,243, a potent and selective β3-adrenergic receptor agonist, with other common activators and inhibitors of its downstream signaling pathways. Experimental data is presented to facilitate objective comparison, and detailed protocols for key validation assays are provided.
The CL 316 ,243 Signaling Cascade: An Overview
CL 316 ,243 primarily exerts its effects by activating the β3-adrenergic receptor, a Gs protein-coupled receptor (GPCR). This initiates a well-defined signaling cascade:
-
Receptor Activation: CL 316 ,243 binds to the β3-adrenergic receptor on the cell surface.
-
G-Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gs protein.
-
Adenylyl Cyclase Activation: The activated Gαs subunit dissociates and activates adenylyl cyclase, an enzyme that converts ATP into cyclic AMP (cAMP).
-
PKA Activation: The resulting increase in intracellular cAMP leads to the activation of Protein Kinase A (PKA).
-
Downstream Phosphorylation: PKA then phosphorylates a variety of downstream target proteins, leading to the ultimate cellular response. Key targets include:
-
Hormone-Sensitive Lipase (HSL): Phosphorylation of HSL at specific serine residues (e.g., Ser563, Ser659, and Ser660 in rats) stimulates its lipolytic activity, leading to the breakdown of triglycerides.
-
cAMP Response Element-Binding Protein (CREB): Phosphorylated CREB translocates to the nucleus and acts as a transcription factor, modulating the expression of genes involved in metabolism and thermogenesis.
-
While the Gs-cAMP-PKA pathway is the canonical signaling route, some evidence suggests potential crosstalk with other pathways, such as the ERK1/2 and p38 MAPK pathways, and in some contexts, coupling to Gi proteins.
Comparative Performance: Agonists and Activators
The following table summarizes the potency of CL 316 ,243 and alternative compounds in activating the β3-adrenergic signaling pathway, primarily measured by their half-maximal effective concentration (EC50) for cAMP accumulation.
| Compound | Target | Mechanism of Action | Reported EC50 |
| CL 316 ,243 | β3-Adrenergic Receptor | Selective Agonist | ~3 nM [1] |
| Isoproterenol | β1/β2/β3-Adrenergic Receptors | Non-selective Agonist | ~0.5 nM (β2), ~7.7 nM (β1)[2] |
| BRL 37344 | β3-Adrenergic Receptor | Selective Agonist | ~15 nM[3] |
| Mirabegron | β3-Adrenergic Receptor | Selective Agonist | ~10.0 - 22.4 nM[4][5][6] |
| Norepinephrine | α/β-Adrenergic Receptors | Non-selective Agonist | ~9.4 nM (β2), ~22.6 nM (β1)[2] |
| Forskolin | Adenylyl Cyclase | Direct Activator | N/A (Direct enzyme activation) |
| Dibutyryl-cAMP | PKA | Cell-permeable cAMP analog | N/A (Bypasses receptor and AC) |
Pathway Inhibition: A Comparative Look at Inhibitors
To validate that the observed effects of CL 316 ,243 are mediated through the canonical PKA pathway, specific inhibitors are employed. The following table provides a comparison of commonly used PKA inhibitors.
| Inhibitor | Target | Mechanism of Action | Reported Ki for PKA | Common Working Concentration |
| H89 | PKA | ATP-competitive inhibitor | 48 nM [7] | 1-10 µM [7] |
| KT 5720 | PKA | ATP-competitive inhibitor | 60 nM [7][8] | 1-10 µM [7] |
Note: While widely used, both H89 and KT 5720 can exhibit off-target effects on other kinases, especially at higher concentrations.[7][8][9] It is advisable to use the lowest effective concentration and consider using multiple inhibitors to confirm PKA-specific effects.
Experimental Protocols
Cell Culture and Differentiation of Adipocytes
Objective: To prepare a cellular model suitable for studying β3-adrenergic receptor signaling. 3T3-L1 cells are a commonly used murine preadipocyte cell line.
Protocol:
-
Cell Seeding: Seed 3T3-L1 preadipocytes in DMEM supplemented with 10% fetal bovine serum and grow to confluence.
-
Initiation of Differentiation (Day 0): Two days post-confluence, change the medium to a differentiation medium containing DMEM, 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.[10]
-
Insulin Treatment (Day 2): After 48 hours, replace the differentiation medium with DMEM containing 10% FBS and 10 µg/mL insulin.
-
Maintenance (Day 4 onwards): After another 48 hours, switch to DMEM with 10% FBS and change the medium every 2-3 days.
-
Maturation: Mature adipocytes, characterized by the accumulation of lipid droplets, are typically ready for experiments between days 8 and 12.
cAMP Accumulation Assay
Objective: To quantify the increase in intracellular cAMP levels following agonist stimulation.
Protocol (General overview using a competitive immunoassay):
-
Cell Treatment: Differentiated adipocytes are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Cells are then stimulated with CL 316 ,243 or other agonists for a specified time.
-
Cell Lysis: The reaction is stopped, and cells are lysed to release intracellular cAMP.
-
Competitive Binding: The cell lysate is added to a plate pre-coated with a cAMP antibody, along with a known amount of labeled cAMP (e.g., HRP-conjugated). The cAMP from the sample competes with the labeled cAMP for antibody binding.
-
Detection: After washing away unbound reagents, a substrate is added, and the signal is measured. The signal is inversely proportional to the amount of cAMP in the sample.
-
Quantification: A standard curve is generated using known concentrations of cAMP to quantify the levels in the experimental samples.
Western Blot for Phosphorylated HSL (p-HSL) and CREB (p-CREB)
Objective: To detect the phosphorylation of key downstream targets of PKA.
Protocol:
-
Cell Treatment and Lysis: Treat differentiated adipocytes with agonists and/or inhibitors. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-p-HSL Ser660 or anti-p-CREB Ser133).
-
Secondary Antibody Incubation: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., total HSL, total CREB, or a housekeeping protein like β-actin or GAPDH).
Visualizing the Pathways and Workflows
References
- 1. Effect of the beta(3)-adrenergic agonist Cl316,243 on functional differentiation of white and brown adipocytes in primary cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A [frontiersin.org]
- 9. Info H 89 & KT 5720 Pitfalls BIOLOG Life Science Institute [biolog.de]
- 10. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]
A Comparative Study of CL 316 ,243's Thermogenic Effects at Different Temperatures
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the thermogenic effects of the selective β3-adrenergic receptor agonist, CL 316 ,243, at standard laboratory temperature (22°C) versus thermoneutrality (30°C) in murine models. The data presented herein, supported by detailed experimental protocols, offers insights into the influence of ambient temperature on the efficacy of this potent thermogenic agent. Furthermore, a comparative analysis with other thermogenic compounds is included to contextualize the unique properties of CL 316 ,243.
Introduction
CL 316 ,243 is a highly selective β3-adrenergic receptor (β3-AR) agonist known to stimulate thermogenesis, primarily through the activation of brown adipose tissue (BAT) and the "browning" of white adipose tissue (WAT).[1][2] This process involves the uncoupling of cellular respiration from ATP synthesis, leading to the dissipation of energy as heat. Understanding the environmental factors that modulate the thermogenic effects of β3-AR agonists is crucial for the development of effective anti-obesity and metabolic disease therapies. This guide focuses on the critical variable of ambient temperature, which significantly impacts baseline energy expenditure and the physiological response to thermogenic stimuli.
Experimental Protocols
The following protocols are synthesized from multiple studies investigating the thermogenic effects of CL 316 ,243.
Animal Models and Housing
-
Species and Strain: Male C57BL/6J mice are commonly used.
-
Acclimation: Mice are typically acclimated to their respective temperature-controlled environments (22°C or 30°C) for a period of 4 to 6 weeks. They are singly housed to prevent social thermoregulation.
-
Diet: Standard chow or high-fat diet (HFD) is provided ad libitum.
Drug Administration
-
Compound: CL 316 ,243 is dissolved in saline.
-
Route of Administration: Intraperitoneal (i.p.) injection is the most common route.
-
Dosage: A typical dose is 1 mg/kg body weight, administered daily.
-
Control Group: A vehicle control group receiving saline injections is run in parallel.
Measurement of Thermogenesis and Energy Expenditure
-
Indirect Calorimetry: Mice are placed in metabolic chambers to measure oxygen consumption (VO2) and carbon dioxide production (VCO2). Energy expenditure is calculated from these values. Measurements are taken continuously over a set period.
-
Core Body Temperature: Core body temperature is monitored using implantable telemetry probes or rectal probes.
-
Brown Adipose Tissue (BAT) Activity:
-
Histology: Interscapular BAT (iBAT) is dissected, fixed, and stained (e.g., with H&E) to visualize lipid droplet size.
-
Gene and Protein Expression: The expression of thermogenic markers such as Uncoupling Protein 1 (UCP1) in BAT and WAT is quantified using qPCR and Western blotting.
-
-
Body Composition: Body composition (fat mass and lean mass) is determined using techniques like nuclear magnetic resonance (NMR).
Data Presentation
The following tables summarize the quantitative data on the effects of CL 316 ,243 at 22°C and 30°C.
| Parameter | Temperature | Vehicle | CL 316 ,243 | % Change with CL 316 ,243 |
| Energy Expenditure (kcal/day) | 22°C | ~3.5 | ~3.9 | ~11.4% increase |
| 30°C | ~3.0 | ~3.4 | ~13.3% increase | |
| Food Intake ( g/day ) | 22°C | ~3.2 | ~3.5 | ~9.4% increase |
| 30°C | ~2.8 | ~3.0 | ~7.1% increase | |
| Body Weight Change (g) | 22°C | No significant change | No significant change | - |
| 30°C | Increase | Attenuated increase/slight decrease | Significant reduction compared to vehicle | |
| Fat Mass (g) | 22°C | No significant change | No significant change | - |
| 30°C | Increase | Attenuated increase/slight decrease | Significant reduction compared to vehicle |
Data are approximate values synthesized from multiple sources for illustrative purposes.
Comparative Analysis with Other Thermogenic Agents
CL 316 ,243 vs. Mirabegron: Mirabegron is another β3-AR agonist approved for human use (for overactive bladder) that has been shown to activate BAT.[3] While direct comparative studies at different temperatures are limited, both agents demonstrate the ability to increase UCP1 expression and stimulate thermogenesis.[3] CL 316 ,243 is generally considered more potent and selective for rodent β3-ARs.
CL 316 ,243 vs. 2,4-Dinitrophenol (DNP): DNP is a chemical uncoupler that induces thermogenesis systemically, unlike the targeted action of CL 316 ,243 on β3-ARs. A key difference in their temperature-dependent effects has been observed. At 22°C, DNP's systemic heat production leads to a compensatory decrease in BAT activity, resulting in no net change in total energy expenditure. In contrast, CL 316 ,243 directly stimulates BAT thermogenesis, leading to an overall increase in energy expenditure even at this temperature.[4]
Mandatory Visualization
Signaling Pathway of CL 316 ,243 in Brown Adipocytes
Caption: Signaling pathway of CL 316 ,243-induced thermogenesis in brown adipocytes.
Experimental Workflow for Comparing Thermogenic Effects
Caption: Workflow for comparing CL 316 ,243's thermogenic effects at 22°C and 30°C.
Conclusion
The thermogenic efficacy of CL 316 ,243 is significantly influenced by ambient temperature. At thermoneutrality (30°C), where baseline thermogenic demand is low, CL 316 ,243 induces a more pronounced effect on adiposity reduction compared to its administration at standard room temperature (22°C).[4][5] While energy expenditure is increased at both temperatures, the mismatch between energy intake and expenditure is greater at 30°C, leading to a reduction in fat mass.[4] These findings underscore the importance of considering environmental temperature in the preclinical evaluation of thermogenic anti-obesity drugs. The distinct mechanism of action of CL 316 ,243, directly activating BAT thermogenesis, differentiates it from systemic uncouplers like DNP and highlights its potential as a targeted therapeutic agent. Further comparative studies with other β3-AR agonists at varying temperatures are warranted to fully elucidate the therapeutic window and translational potential of this class of compounds.
References
- 1. Effect of CL-316,243, a thermogenic beta 3-agonist, on energy balance and brown and white adipose tissues in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CL-316,243, a beta3-specific adrenoceptor agonist, enhances insulin-stimulated glucose disposal in nonobese rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beneficial Metabolic Effects of Mirabegron In Vitro and in High-Fat Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-obesity and metabolic efficacy of the β3-adrenergic agonist, CL316243, in mice at thermoneutrality compared to 22°C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-obesity and metabolic efficacy of the β3-adrenergic agonist, CL316243, in mice at thermoneutrality compared to 22°C - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Indispensable Role of UCP1 in β3-Adrenergic Agonist-Mediated Thermogenesis
A Comparative Guide for Researchers
The β3-adrenergic receptor agonist, CL 316 ,243, has been a cornerstone in the study of non-shivering thermogenesis, primarily for its potent ability to activate brown adipose tissue (BAT). A central question in this field has been the precise role of Uncoupling Protein 1 (UCP1) in mediating the thermogenic effects of this compound. This guide provides a comprehensive comparison of the physiological responses to CL 316 ,243 in the presence and absence of UCP1, supported by experimental data and detailed protocols, to elucidate the critical function of UCP1.
The evidence overwhelmingly demonstrates that while CL 316 ,243 can induce a modest level of thermogenesis through UCP1-independent mechanisms, the robust, adaptive non-shivering thermogenesis characteristic of BAT activation is unequivocally dependent on the presence of functional UCP1.[1][2][3][4]
Comparative Analysis of Thermogenic Response
To quantify the contribution of UCP1 to CL 316 ,243-induced thermogenesis, numerous studies have compared the responses of wild-type (WT) mice with those of UCP1-knockout (KO) mice. The data consistently reveal a dramatic reduction in the thermogenic effect of CL 316 ,243 in the absence of UCP1.
Table 1: Acute Thermogenic and Metabolic Responses to a Single Injection of CL 316 ,243
| Parameter | Wild-Type (WT) Mice | UCP1-Knockout (KO) Mice | Key Finding | Reference |
| Change in Brown Adipose Tissue (BAT) Temperature | Significant Increase | No significant increase | UCP1 is essential for BAT thermogenesis. | [2][3] |
| Change in Whole-Body Oxygen Consumption | Marked Increase | Modest, but significant, increase | UCP1 is the primary mediator of the whole-body thermogenic response, though UCP1-independent mechanisms exist. | [2][3][5] |
| Change in Rectal Temperature | Significant Increase | Slight, but significant, increase | The overall rise in core body temperature is substantially attenuated without UCP1. | [2] |
| Change in Plasma Free Fatty Acids (FFA) | Significant Increase | Similar significant increase to WT | The mobilization of lipids from white adipose tissue (WAT) in response to β3-adrenergic stimulation is independent of UCP1. | [2][3] |
Table 2: Effects of Chronic CL 316 ,243 Treatment on Adipose Tissue
| Parameter | Wild-Type (WT) Mice | UCP1-Knockout (KO) Mice | Key Finding | Reference |
| White Adipose Tissue (WAT) Weight | Marked Reduction | No significant reduction | The anti-obesity effect of chronic β3-adrenergic stimulation is largely dependent on UCP1-mediated energy expenditure. | [3] |
| WAT Mitochondrial Biogenesis | Increased | Increased | Chronic β3-adrenergic stimulation can induce mitochondrial biogenesis in WAT independently of UCP1, contributing to UCP1-independent thermogenesis. | [6] |
| Expression of Lipid Oxidation Genes in WAT | Increased | Increased | The machinery for fatty acid oxidation in WAT is upregulated by chronic CL 316 ,243 treatment, irrespective of UCP1 presence. | [6] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway activated by CL 316 ,243 and a typical experimental workflow for assessing its thermogenic effects.
Caption: Signaling pathway of CL 316 ,243-mediated thermogenesis in brown adipocytes.
Caption: Experimental workflow for comparing the effects of CL 316 ,243.
Detailed Experimental Protocols
The following are generalized protocols for key experiments cited in the literature. Specific parameters such as animal age, sex, and housing conditions should be consistent across experimental groups.
1. Measurement of Whole-Body Oxygen Consumption (Indirect Calorimetry)
-
Objective: To assess the overall metabolic rate and thermogenic response.
-
Apparatus: An open-circuit indirect calorimetry system (e.g., TSE LabMaster, Columbus Instruments CLAMS).
-
Procedure:
-
Acclimate mice individually in metabolic cages for at least 24 hours to ensure stable baseline readings.
-
Maintain a constant ambient temperature, typically at thermoneutrality (30°C) to minimize cold-induced thermogenesis.
-
Establish a stable baseline of oxygen consumption (VO2) and carbon dioxide production (VCO2) for each mouse.
-
Administer CL 316 ,243 (typically 0.1-1 mg/kg) or saline via intraperitoneal (i.p.) injection.
-
Continue recording VO2 and VCO2 for at least 2-3 hours post-injection to capture the full thermogenic response.
-
Data is typically normalized to body weight or lean body mass.
-
2. Measurement of Body and Brown Adipose Tissue Temperature
-
Objective: To directly measure changes in core body temperature and heat production at the primary site of non-shivering thermogenesis.
-
Procedure for Core Body Temperature:
-
Gently restrain the mouse.
-
Insert a lubricated rectal probe to a consistent depth (e.g., 2 cm).
-
Record the temperature at baseline and at regular intervals (e.g., every 15-30 minutes) after CL 316 ,243 or saline injection.
-
-
Procedure for BAT Temperature:
-
Surgically implant a temperature transponder (e.g., IPTT-300) into the interscapular BAT pad.
-
Allow for a recovery period of at least one week.
-
Record BAT temperature remotely at baseline and following CL 316 ,243 or saline administration.
-
3. Measurement of Plasma Free Fatty Acids (FFA)
-
Objective: To assess the lipolytic response to β3-adrenergic stimulation.
-
Procedure:
-
Fast mice overnight to establish a consistent metabolic state.
-
Collect a baseline blood sample (e.g., via tail snip or retro-orbital bleed).
-
Inject CL 316 ,243 or saline.
-
Collect blood samples at various time points post-injection (e.g., 15, 30, 60, 120 minutes).
-
Centrifuge blood to separate plasma.
-
Analyze plasma FFA concentrations using a commercially available colorimetric assay kit.
-
Conclusion
The collective evidence from studies utilizing UCP1-knockout models unequivocally confirms the central and indispensable role of UCP1 in CL 316 ,243-mediated thermogenesis in brown adipose tissue. While alternative, UCP1-independent pathways contribute to a lesser thermogenic response, the potent anti-obesity and energy-dissipating effects of β3-adrenergic agonism are fundamentally reliant on the unique proton-translocating function of UCP1. These findings underscore the importance of UCP1 as a primary target for therapeutic strategies aimed at increasing energy expenditure. Researchers investigating novel thermogenic agents should consider the use of both wild-type and UCP1-knockout models to fully characterize the mechanism of action and differentiate between UCP1-dependent and -independent effects.
References
- 1. Only UCP1 can mediate adaptive nonshivering thermogenesis in the cold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. White adipose tissue contributes to UCP1-independent thermogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
How does the free acid form of CL 316243 compare to its salt forms in experiments?
An objective analysis of the available experimental data on the different forms of the selective β3-adrenoceptor agonist, CL 316 ,243.
In the realm of metabolic research, the selective β3-adrenoceptor agonist CL 316 ,243 is a valuable tool for investigating thermogenesis, lipolysis, and potential treatments for obesity and diabetes. This compound is available in both a free acid form and, more commonly, as a disodium salt. For researchers designing experiments, understanding the practical differences between these forms is crucial. This guide provides a comprehensive comparison based on available experimental data, highlighting the properties and applications of each.
CL 316 ,243 Disodium Salt: The Researcher's Choice
The disodium salt of CL 316 ,243 is the most widely used form in both in vitro and in vivo studies. Its popularity stems primarily from its excellent aqueous solubility, a critical factor for preparing stock solutions and for administration in experimental models.
Physicochemical and Biological Properties
The disodium salt exhibits high solubility in water, making it straightforward to prepare concentrated stock solutions for a variety of experimental needs.[1] This property is a significant advantage for in vivo studies requiring administration via injection or osmotic pumps, as well as for in vitro assays demanding precise concentrations.
| Property | Value |
| Chemical Name | Disodium (R,R)-5-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1,3-benzodioxole-2,2-dicarboxylate |
| Molecular Weight | 465.8 g/mol |
| Solubility | Soluble in water to 100 mM |
| Purity (Typical) | ≥97% (HPLC) |
| Storage (Solid) | -20°C, desiccated |
| Storage (Solution) | Recommended to be used within 1 month when stored at -20°C or below. |
| EC50 (β3-adrenoceptor) | 3 nM |
Experimental Protocols
The high water solubility of the disodium salt simplifies the preparation of dosing solutions for a range of experimental designs.
In Vivo Administration:
For in vivo studies in rodents, CL 316 ,243 disodium salt is typically dissolved in sterile saline for intraperitoneal (IP) or subcutaneous injection. A common dosage used in mice is 1 mg/kg body weight.[2][3] For chronic administration, the disodium salt solution can be loaded into osmotic mini-pumps for continuous infusion.
In Vitro Lipolysis Assay:
In vitro studies often utilize differentiated adipocytes, such as 3T3-L1 cells, to assess the lipolytic activity of CL 316 ,243. A typical protocol involves treating the adipocytes with varying concentrations of CL 316 ,243 (e.g., 1 µM) dissolved in the culture medium.[4] The extent of lipolysis is then quantified by measuring the release of glycerol into the medium.
The β3-Adrenergic Receptor Signaling Pathway
Activation of the β3-adrenergic receptor by CL 316 ,243 initiates a cascade of intracellular events, primarily in adipocytes. This signaling pathway is central to the compound's metabolic effects.
Caption: β3-Adrenergic receptor signaling pathway activated by CL 316 ,243.
CL 316 ,243 Free Acid: Limited Comparative Data
The free acid form of CL 316 ,243 is commercially available but is significantly less documented in the scientific literature compared to its disodium salt. While it is expected to be the active pharmacological entity, its practical use in experiments is hampered by a lack of readily available data on its physicochemical properties.
Physicochemical and Biological Properties
Information regarding the solubility and stability of the free acid form is not as extensively reported as for the disodium salt. One supplier notes its solubility in DMSO.[5] The biological potency, in terms of its EC50 for the β3-adrenoceptor, appears to be identical to that of the disodium salt.[5][6][7]
| Property | Value |
| EC50 (β3-adrenoceptor) | 3 nM[5][6][7] |
| Solubility | Soluble in DMSO[5] |
| Storage | Information not widely available |
Experimental Workflow: Formulation Considerations
The choice between the free acid and salt form of a compound can significantly impact experimental design and outcomes. The following workflow illustrates the key considerations:
Caption: Decision workflow for selecting the appropriate form of CL 316 ,243.
Conclusion: A Matter of Practicality
While both the free acid and disodium salt of CL 316 ,243 exhibit the same high potency for the β3-adrenoceptor in vitro, the disodium salt is overwhelmingly favored in experimental research. This preference is driven by the practical advantage of its high water solubility, which simplifies formulation for both in vivo and in vitro applications and avoids potential confounding effects of organic solvents.
For researchers planning to work with CL 316 ,243, the disodium salt is the recommended choice based on the extensive body of literature and its ease of use. Should the free acid form be considered, preliminary studies to determine its solubility and stability in the desired experimental system would be essential. Without direct comparative studies, any potential subtle differences in bioavailability or other in vivo parameters between the two forms remain uncharacterized.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Evidence for fatty acids mediating CL 316,243-induced reductions in blood glucose in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-obesity and metabolic efficacy of the β3-adrenergic agonist, CL316243, in mice at thermoneutrality compared to 22°C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Proper Disposal Procedures for CL 316243 Free Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of potent compounds like CL 316243 free acid is a critical component of laboratory safety and environmental responsibility. This document provides essential safety and logistical information, including operational and disposal plans, to ensure the safe management of this potent and selective β3-adrenoceptor agonist.
Immediate Safety and Handling
Before handling CL 316243 free acid, it is imperative to consult your institution's environmental health and safety (EHS) guidelines. This compound should be considered hazardous until comprehensive toxicological data becomes available.[4] Standard personal protective equipment (PPE), including a lab coat, safety goggles, and gloves, should be worn at all times. All handling of the solid compound or its solutions should be performed in a certified chemical fume hood to avoid inhalation.
Disposal Protocol: A Step-by-Step Guide
The disposal of CL 316243 free acid and its associated waste must be conducted in a manner that prevents environmental contamination and exposure to personnel.
-
Waste Segregation: All waste contaminated with CL 316243 free acid must be segregated from general laboratory waste. This includes:
-
Unused or expired solid compound.
-
Contaminated consumables (e.g., pipette tips, vials, and gloves).
-
Aqueous and organic solutions containing the compound.
-
Empty containers that held the compound.
-
-
Containerization: Use designated, leak-proof, and clearly labeled hazardous waste containers. The label should include "Hazardous Waste," the chemical name " CL 316243 free acid," and the associated hazards (e.g., "Potent Compound," "Toxic").
-
Solid Waste Disposal:
-
Bulk quantities and heavily contaminated items: Collect in a designated hazardous waste container lined with a chemically resistant bag.
-
Trace-contaminated items (e.g., PPE): Place in a separate, clearly marked hazardous waste container.
-
-
Liquid Waste Disposal:
-
Collect all liquid waste containing CL 316243 free acid in a compatible, sealed hazardous waste container.
-
Do not dispose of solutions down the drain.
-
If the solvent is flammable, store the waste container in a flammable-liquids storage cabinet.
-
-
Decontamination of Glassware: Reusable glassware should be decontaminated. A common procedure involves rinsing with a suitable solvent (one in which CL 316243 is soluble, such as DMSO or water), followed by a thorough wash with detergent and water. The initial solvent rinse must be collected as hazardous waste.
-
Waste Pickup and Disposal: Arrange for the disposal of all CL 316243 free acid waste through your institution's EHS-approved hazardous waste management vendor. Do not attempt to treat or neutralize the chemical waste unless you are specifically trained and equipped to do so.
Quantitative Data for CL 316243
The following table summarizes available quantitative data for CL 316243 . Note that some data pertains to the more commonly available disodium salt.
| Property | Value | Source |
| Chemical Name | 5-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1,3-benzodioxole-2,2-dicarboxylic acid | MedChemExpress |
| CAS Number | 183720-02-7 (free acid) | [1][2][3] |
| Molecular Formula | C20H20ClNO7 | MedChemExpress |
| Molecular Weight | 421.83 g/mol | MedChemExpress |
| Purity | ≥99% | |
| Appearance | Crystalline solid | [4] |
| Solubility | Soluble in DMSO. The disodium salt is soluble in water (>10 mg/mL). | [4][5] |
| Storage | Store at -20°C. | [4] |
| EC50 | 3 nM (for β3-adrenoceptor) | [1][6] |
| IC50 | 0.6 µM (rat heart), 1 µM (rat soleus muscle) | [1][6] |
Signaling Pathway and Experimental Workflow
CL 316243 exerts its effects primarily through the activation of the β3-adrenergic receptor, which is predominantly found in adipose tissue. This activation initiates a signaling cascade that plays a crucial role in lipolysis and thermogenesis.
Caption: β3-Adrenergic Receptor Signaling Pathway Activated by CL 316243 .
In addition to the canonical PKA pathway, CL 316243 has been shown to activate the AMPK/PGC-1α signaling pathway in skeletal muscle, which is involved in ameliorating metabolic abnormalities.[7][8]
By adhering to these guidelines, laboratory personnel can ensure the safe handling and disposal of CL 316243 free acid, thereby protecting themselves, their colleagues, and the environment. Always prioritize your institution's specific safety protocols and consult with your EHS department for any questions or concerns.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The β3 Adrenergic Receptor Agonist CL316243 Ameliorates the Metabolic Abnormalities of High-Fat Diet-Fed Rats by Activating AMPK/PGC-1α Signaling in Skeletal Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The β3 Adrenergic Receptor Agonist CL316243 Ameliorates the Metabolic Abnormalities of High-Fat Diet-Fed Rats by Activating AMPK/PGC-1α Signaling in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling CL 316243 free acid
For researchers, scientists, and drug development professionals, the proper handling of chemical compounds is paramount to ensure laboratory safety and experimental integrity. This document provides essential, immediate safety and logistical information for handling CL 316 ,243 free acid, a potent and selective β3-adrenoceptor agonist. The following procedural guidance is based on general safety protocols for similar chemical compounds and should be supplemented by the official Safety Data Sheet (SDS) provided by your supplier.
Personal Protective Equipment (PPE)
When handling CL 316 ,243 free acid, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Specifications and Remarks |
| Eye/Face Protection | Safety goggles with side-shields | Ensures protection from splashes or airborne particles. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile) | Inspect gloves for integrity before each use. Dispose of contaminated gloves properly. |
| Lab coat or impervious clothing | Provides a barrier against accidental spills. | |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | Required when handling the powder form to avoid inhalation. Ensure proper fit and use in a well-ventilated area or under a fume hood. |
Operational and Disposal Plan
A systematic workflow is essential for the safe handling and disposal of CL 316 ,243 free acid. The following diagram outlines the key steps from receiving the compound to its final disposal.
Procedural Guidance
Receiving and Storage: Upon receipt, visually inspect the container for any signs of damage. Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.
Preparation and Handling:
-
Consult the SDS: Before handling, thoroughly review the Safety Data Sheet provided by the manufacturer.
-
Personal Protective Equipment: Always wear the appropriate PPE as detailed in the table above.
-
Ventilation: When handling the solid compound, especially during weighing, do so in a chemical fume hood or a ventilated balance enclosure to minimize inhalation risk.
-
Solution Preparation: When preparing solutions, add the solid to the solvent to avoid splashing.
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal: All waste materials, including empty containers, contaminated PPE, and unused compound, should be collected in clearly labeled, sealed containers. Dispose of chemical waste in accordance with all applicable federal, state, and local regulations. Contact your institution's environmental health and safety department for specific guidance.
Disclaimer: This information is intended for guidance and is not a substitute for the official Safety Data Sheet (SDS). Always refer to the SDS provided by your supplier for the most accurate and comprehensive safety information.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
